molecular formula C29H44N7O19P3S B15548486 3,8-dioxooct-5-enoyl-CoA

3,8-dioxooct-5-enoyl-CoA

Cat. No.: B15548486
M. Wt: 919.7 g/mol
InChI Key: XYGQIZWAZKPGNV-DCJDOUKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-dioxooct-5-enoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3,8-dioxooct-5-enoic acid. It is an acyl-CoA and an aldehyde. It is a conjugate acid of a this compound(4-).
3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C29H44N7O19P3S

Molecular Weight

919.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3,8-dioxooct-5-enethioate

InChI

InChI=1S/C29H44N7O19P3S/c1-29(2,24(42)27(43)32-8-7-19(39)31-9-11-59-20(40)12-17(38)6-4-3-5-10-37)14-52-58(49,50)55-57(47,48)51-13-18-23(54-56(44,45)46)22(41)28(53-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-4,10,15-16,18,22-24,28,41-42H,5-9,11-14H2,1-2H3,(H,31,39)(H,32,43)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)/b4-3+/t18-,22-,23-,24+,28-/m1/s1

InChI Key

XYGQIZWAZKPGNV-DCJDOUKZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Metabolites in Cellular Respiration and Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "3,8-dioxooct-5-enoyl-CoA" did not correspond to a known intermediate in established fatty acid metabolism pathways. It is likely that this name is a misnomer. This guide, therefore, addresses two major metabolic pathways that involve structurally or nominally similar intermediates and are of significant interest to the specified audience: the β-oxidation of unsaturated fatty acids and the kynurenine (B1673888) pathway of tryptophan metabolism.

Introduction

The catabolism of fatty acids and amino acids is central to cellular energy homeostasis and the generation of essential biosynthetic precursors. While distinct, these pathways are critical areas of research for understanding and targeting a wide range of human diseases, from metabolic disorders to neurodegenerative conditions and cancer. This technical guide provides a detailed overview of two key processes: the β-oxidation of unsaturated fatty acids, exemplified by an eight-carbon chain, and a critical branch of the kynurenine pathway, which governs the fate of tryptophan metabolites. We will delve into the enzymatic reactions, present relevant quantitative data, detail experimental protocols, and provide visual diagrams of the metabolic and experimental workflows.

Part 1: The Role of Enoyl-CoA Intermediates in the β-Oxidation of Unsaturated Fatty Acids

The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the correct position or configuration for the core β-oxidation machinery. The degradation of an eight-carbon unsaturated fatty acid, such as cis-Δ⁵-octenoyl-CoA, serves as a relevant example.

Metabolic Pathway

The standard β-oxidation spiral consists of four core reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase. However, when a double bond is encountered at an odd-numbered carbon, such as in cis-Δ³-enoyl-CoA (formed after one round of β-oxidation of cis-Δ⁵-octenoyl-CoA), the enzyme enoyl-CoA isomerase is required.[1] This enzyme converts the cis-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase, allowing the fatty acid to re-enter the β-oxidation spiral.[1][2]

For polyunsaturated fatty acids with double bonds at even-numbered carbons, another auxiliary enzyme, 2,4-dienoyl-CoA reductase , is necessary.[3][4] This enzyme uses NADPH to reduce a 2,4-dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA, which is then acted upon by enoyl-CoA isomerase.[3][5]

beta_oxidation_unsaturated cluster_0 Mitochondrial Matrix start cis-Δ⁵-Octenoyl-CoA acox1 Acyl-CoA Dehydrogenase start->acox1 FAD -> FADH₂ intermediate1 trans-Δ²,cis-Δ⁵-Octadienoyl-CoA acox1->intermediate1 ech1 Enoyl-CoA Hydratase intermediate1->ech1 H₂O hadh 3-Hydroxyacyl-CoA Dehydrogenase ech1->hadh NAD⁺ -> NADH thiolase1 β-Ketoacyl-CoA Thiolase hadh->thiolase1 acetyl_coA1 Acetyl-CoA thiolase1->acetyl_coA1 intermediate2 cis-Δ³-Hexenoyl-CoA thiolase1->intermediate2 CoA-SH eci Enoyl-CoA Isomerase intermediate2->eci intermediate3 trans-Δ²-Hexenoyl-CoA eci->intermediate3 beta_ox_cycle β-Oxidation (2 cycles) intermediate3->beta_ox_cycle acetyl_coA2 2 Acetyl-CoA beta_ox_cycle->acetyl_coA2

Figure 1: β-Oxidation of cis-Δ⁵-Octenoyl-CoA.
Quantitative Data

The kinetic parameters of the auxiliary enzymes are crucial for understanding their efficiency and role in fatty acid metabolism.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Enoyl-CoA IsomeraseRat Livercis-3-Hexenoyl-CoA251,200[6]
2,4-Dienoyl-CoA ReductaseE. colitrans-2,cis-4-Decadienoyl-CoA1030[4]
Experimental Protocols

Enoyl-CoA Isomerase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 263 nm due to the conversion of a cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • Substrate: 100 µM cis-3-Hexenoyl-CoA in Tris-HCl buffer

  • Purified enoyl-CoA isomerase

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a cuvette, mix 950 µL of Tris-HCl buffer and 50 µL of the substrate solution.

  • Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 263 nm for 5-10 minutes.

  • The rate of the reaction is calculated using the molar extinction coefficient of the substrate.

exp_workflow_isomerase prep Prepare Reagents (Buffer, Substrate) mix Mix Buffer and Substrate in Cuvette prep->mix setup Set up Spectrophotometer (37°C, 263 nm) setup->mix equilibrate Equilibrate at 37°C mix->equilibrate add_enzyme Add Enzyme to Initiate equilibrate->add_enzyme measure Monitor Absorbance Decrease add_enzyme->measure calculate Calculate Activity measure->calculate

Figure 2: Experimental workflow for Enoyl-CoA Isomerase assay.

Part 2: The Kynurenine Pathway of Tryptophan Metabolism

The kynurenine pathway is the major route for tryptophan catabolism, leading to the production of NAD⁺ and several neuroactive metabolites.[7] A critical juncture in this pathway is the conversion of 3-hydroxyanthranilate.

Metabolic Pathway

3-Hydroxyanthranilate is oxidized by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) , a non-heme iron-containing enzyme, to form 2-amino-3-carboxymuconate-6-semialdehyde (ACMS).[8][9][10] ACMS is an unstable intermediate that can spontaneously cyclize to form quinolinic acid, a precursor for NAD⁺ synthesis but also a potential neurotoxin.[11][12] Alternatively, ACMS can be decarboxylated by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) to form 2-aminomuconate semialdehyde, shunting the pathway towards picolinic acid and ultimately acetyl-CoA.[13][14][15] The activity of ACMSD is therefore a key determinant of the metabolic fate of tryptophan.[13][16]

kynurenine_pathway cluster_1 Kynurenine Pathway Branch tryptophan L-Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO/TDO hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO hydroxyanthranilate 3-Hydroxyanthranilate hydroxykynurenine->hydroxyanthranilate Kynureninase haao HAAO hydroxyanthranilate->haao O₂ acms 2-Amino-3-carboxymuconate- 6-semialdehyde (ACMS) haao->acms spontaneous Spontaneous Cyclization acms->spontaneous acmsd ACMSD acms->acmsd -CO₂ quinolinate Quinolinic Acid spontaneous->quinolinate nad NAD⁺ Synthesis quinolinate->nad ams 2-Aminomuconate Semialdehyde acmsd->ams picolinate Picolinic Acid / Acetyl-CoA ams->picolinate

Figure 3: Critical branch of the Kynurenine Pathway.
Quantitative Data

The activities and inhibition of HAAO and ACMSD are of significant interest for drug development, particularly in the context of neurodegenerative diseases and cancer.[17][18][19]

EnzymeHuman TissueKm (µM)kcat (s-1)InhibitorKi (nM)Reference
ACMSDKidney6.51.0TES-10250.85[20]
HAAOLiver~10~2.54-Cl-3-HAA-[10]
Experimental Protocols

ACMSD Activity Assay

This assay is based on the spectrophotometric monitoring of the decay of its substrate, ACMS, which absorbs light at 360 nm.[11]

Materials:

  • HEPES buffer (25 mM, pH 7.0) with 5% glycerol

  • Substrate: α-Amino-β-carboxymuconate-ε-semialdehyde (ACMS), freshly generated enzymatically from 3-hydroxyanthranilate.

  • Purified recombinant human ACMSD

  • Spectrophotometer capable of reading at 360 nm

Procedure:

  • Generate ACMS from 3-hydroxyanthranilate using a suitable enzyme (e.g., HAAO) and purify if necessary. The concentration of ACMS can be determined using its molar extinction coefficient (47,500 M⁻¹cm⁻¹ at 360 nm).[11]

  • Prepare a reaction mixture in a cuvette containing HEPES buffer and a known concentration of ACMS (e.g., 20 µM).

  • Equilibrate the mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding a defined amount of purified ACMSD.

  • Monitor the decrease in absorbance at 360 nm over time.

  • The initial velocity of the reaction is used to calculate the specific activity of the enzyme.

exp_workflow_acmsd prep_acms Generate and Quantify ACMS Substrate mix_reagents Mix Buffer and ACMS in Cuvette prep_acms->mix_reagents setup_spec Set up Spectrophotometer (25°C, 360 nm) setup_spec->mix_reagents equilibrate_temp Equilibrate at 25°C mix_reagents->equilibrate_temp add_acmsd Add ACMSD to Initiate equilibrate_temp->add_acmsd monitor_abs Monitor Absorbance Decrease add_acmsd->monitor_abs calc_activity Calculate Specific Activity monitor_abs->calc_activity

Figure 4: Experimental workflow for ACMSD activity assay.

Conclusion

While the queried molecule "this compound" is not a recognized metabolite, the underlying interest in fatty acid metabolism is clear. The β-oxidation of unsaturated fatty acids and the kynurenine pathway of tryptophan metabolism are two areas of intense research with significant implications for human health. Understanding the roles of key enzymes such as enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase, HAAO, and ACMSD is paramount for the development of novel therapeutic strategies. The experimental protocols and data presented herein provide a foundation for researchers and drug development professionals to further investigate these critical metabolic pathways.

References

An In-Depth Technical Guide to 3,8-Dioxooct-5-enoyl-CoA: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This document provides a summary of the currently available information on 3,8-dioxooct-5-enoyl-CoA. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, specific biological pathways, and established experimental protocols for this particular molecule are not extensively documented in publicly accessible resources. The information presented herein is based on data from chemical suppliers and general knowledge of related compounds in fatty acid metabolism.

Introduction

This compound is an acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central metabolites in cellular biochemistry, playing critical roles in energy metabolism and the biosynthesis of complex lipids. The structure of this compound, featuring two ketone groups and a carbon-carbon double bond within its octanoyl chain, suggests its potential involvement as an intermediate in the catabolism of unsaturated or modified fatty acids. This guide summarizes the known structural and chemical properties of this molecule.

Molecular Structure and Identification

The fundamental structure of this compound consists of an eight-carbon fatty acyl chain with specific modifications, attached to a coenzyme A moiety via a thioester linkage.

Systematic Name: 3'-phosphoadenosine 5'-{3-[(3R)-4-({3-[(2-{[3,8-dioxooct-5-enoyl]sulfanyl}ethyl)amino]-3-oxopropyl}amino)-3-hydroxy-2,2-dimethyl-4-oxobutyl] dihydrogen diphosphate}[1]

Synonyms:

  • 3,8-dioxo-5,6-dehydrooctanoyl-CoA[2]

  • 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde[2]

  • 3,8-Dioxooct-5-enoyl-coenzyme A[3]

Key Structural Features:

  • Acyl Chain: An eight-carbon chain (octanoyl) with ketone groups at positions 3 and 8.

  • Unsaturation: A carbon-carbon double bond between carbons 5 and 6.

  • Coenzyme A Moiety: A complex organic molecule derived from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine.

The molecule exists as a tetra-anion at a physiological pH of 7.3, due to the deprotonation of the phosphate (B84403) and diphosphate (B83284) groups of the coenzyme A tail.[4]

Chemical and Physicochemical Properties

PropertyValueSource
Molecular Formula C29H40N7O19P3S[4]
Average Mass 915.650 g/mol [4]
Monoisotopic Mass 915.13345 g/mol [4]
CAS Number 1372804-06-2[3]
Topological Polar Surface Area 399.84 Ų[2]
Heavy Atom Count 59[2]
Rotatable Bond Count 26[2]
Hydrogen Bond Donors 9[2]
Hydrogen Bond Acceptors 23[2]
Calculated logP 2.41[2]

Stability and Storage: Commercial suppliers recommend storing this compound at low temperatures, as is typical for complex biological molecules to prevent degradation. Specific stability data under various conditions (e.g., pH, temperature, oxidative stress) has not been published.

Biological Context and Postulated Role

While a specific metabolic pathway detailing the synthesis and degradation of this compound has not been explicitly described in the available literature, its structure strongly suggests a role in the β-oxidation of unusual or modified fatty acids. The presence of the double bond and ketone groups would necessitate the action of auxiliary enzymes beyond the core β-oxidation cycle.

Below is a logical workflow illustrating the general process of identifying and characterizing a novel metabolite like this compound, as specific experimental data is unavailable.

logical_workflow cluster_discovery Discovery and Identification cluster_synthesis Synthesis and Purification cluster_characterization Biochemical Characterization Metabolomics Metabolomic Profiling MS_detection Detection by Mass Spectrometry Metabolomics->MS_detection Identifies unknown peak Structure_Elucidation Structure Elucidation (MS/MS, NMR) MS_detection->Structure_Elucidation Provides mass and fragmentation Chemical_Synthesis Chemical Synthesis Structure_Elucidation->Chemical_Synthesis Defines target structure Enzymatic_Synthesis Enzymatic Synthesis Structure_Elucidation->Enzymatic_Synthesis Suggests biosynthetic route Purification Purification (HPLC) Chemical_Synthesis->Purification Enzymatic_Synthesis->Purification Enzyme_Assays Enzymatic Assays Purification->Enzyme_Assays Provides pure standard Pathway_Mapping Metabolic Pathway Mapping Enzyme_Assays->Pathway_Mapping Identifies interacting enzymes Biological_Activity Biological Activity Screening Pathway_Mapping->Biological_Activity Elucidates biological role experimental_workflow Sample Biological Sample (Tissue, Cells) Extraction Solvent Extraction (e.g., Chloroform/Methanol) Sample->Extraction SPE Solid-Phase Extraction (SPE) for Cleanup Extraction->SPE HPLC Reversed-Phase HPLC Separation SPE->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

References

The Enigmatic Metabolite: A Technical Guide to the Hypothetical Beta-Oxidation of 3,8-Dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of fatty acids through beta-oxidation is a cornerstone of cellular energy metabolism. While the pathways for saturated and common unsaturated fatty acids are well-established, the metabolic fate of more unique structures remains an area of active investigation. This technical guide delves into the hypothetical beta-oxidation of a novel metabolite, 3,8-dioxooct-5-enoyl-CoA. Although direct experimental evidence for the natural occurrence and metabolism of this specific molecule is not present in the current body of scientific literature, its structure suggests a fascinating interplay of known enzymatic activities within the beta-oxidation pathway. This document provides a comprehensive overview of the canonical beta-oxidation of unsaturated fatty acids, proposes a scientifically grounded, hypothetical metabolic pathway for this compound, and offers detailed experimental protocols and quantitative data to aid researchers in the study of this and other novel acyl-CoA molecules.

Introduction to Beta-Oxidation of Unsaturated Fatty Acids

Beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, FADH₂, and NADH. While the degradation of saturated fatty acids is a straightforward four-step spiral, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the molecule for processing by the core beta-oxidation enzymes.

The core beta-oxidation pathway consists of four key enzymatic reactions:

  • Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons (C2 and C3).

  • Enoyl-CoA Hydratase: Hydrates the double bond to form a hydroxyl group on the β-carbon.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

For unsaturated fatty acids, the pre-existing double bonds can pose a problem for this pathway. For instance, a double bond at an odd-numbered carbon position (e.g., cis-Δ³) is not a substrate for enoyl-CoA hydratase. Similarly, double bonds at even-numbered positions can lead to the formation of conjugated double bonds that also require special enzymatic handling. To overcome these challenges, cells employ a set of auxiliary enzymes, primarily:

  • Enoyl-CoA Isomerase: Shifts the position and configuration of double bonds. For example, it converts a cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.

  • 2,4-Dienoyl-CoA Reductase: Reduces a conjugated diene (2,4-dienoyl-CoA) to a single double bond (trans-Δ³-enoyl-CoA), which is then acted upon by enoyl-CoA isomerase.

The metabolism of polyunsaturated fatty acids can involve a complex interplay of these core and auxiliary enzymes.

Hypothetical Beta-Oxidation of this compound

The structure of this compound presents several unique features for beta-oxidation: a keto group at the β-position (C3), a double bond at the Δ⁵ position, and a second keto group at the ω-position (C8). Based on the known enzymatic activities in fatty acid metabolism, we can propose a hypothetical pathway for its degradation.

Proposed Metabolic Pathway:

  • Initial Recognition and Processing: The presence of a keto group at the C3 position suggests that the initial steps of the standard beta-oxidation spiral (acyl-CoA dehydrogenase and enoyl-CoA hydratase) have already occurred or are bypassed. The molecule is already a 3-ketoacyl-CoA derivative.

  • First Thiolytic Cleavage: The 3-keto group makes the molecule a substrate for thiolase . Thiolytic cleavage would yield acetyl-CoA and a shortened acyl-CoA, 3-oxo-hex-3-enoyl-CoA .

  • Reduction of the Keto Group: The resulting 3-oxo-hex-3-enoyl-CoA has a keto group at the β-position and a double bond at the γ-δ position. This structure is not a typical substrate for the next round of beta-oxidation. It is plausible that a 3-ketoacyl-CoA reductase could reduce the 3-keto group to a 3-hydroxyacyl-CoA. This would be an NADPH-dependent reaction.

  • Isomerization of the Double Bond: The resulting 3-hydroxy-hex-3-enoyl-CoA would have a double bond at an unfavorable position. An enoyl-CoA isomerase could then isomerize the Δ³ double bond to a Δ² double bond, forming 3-hydroxy-hex-2-enoyl-CoA.

  • Dehydration: This intermediate could then be dehydrated by enoyl-CoA hydratase (in the reverse of its usual reaction) to form 2,4-hexadienoyl-CoA.

  • Reduction of the Diene: The 2,4-hexadienoyl-CoA is a substrate for 2,4-dienoyl-CoA reductase , which would reduce it to 2-hexenoyl-CoA.

  • Completion of Beta-Oxidation: 2-Hexenoyl-CoA can then enter the standard beta-oxidation spiral to be completely degraded to three molecules of acetyl-CoA.

This proposed pathway is speculative and would require experimental validation. The presence of the C8 keto group is unusual for a typical fatty acid and might suggest an origin from a different metabolic pathway, or it could be a product of oxidative stress.

Quantitative Data

The following table summarizes kinetic data for enzymes that would be relevant to the proposed metabolism of this compound. It is important to note that the specific activity towards the hypothetical intermediates would need to be determined experimentally.

EnzymeSubstrateOrganismKm (µM)kcat (s⁻¹)Reference
Thiolase Acetoacetyl-CoAE. coli40600[Palmer et al., 1991]
3-Ketovaleryl-CoARat liver3.5-[Middleton, 1973]
3-Ketoacyl-CoA Reductase Acetoacetyl-CoAHuman1625.7[Klouwer et al., 2006]
Enoyl-CoA Isomerase cis-3-Hexenoyl-CoARat liver252100[Müller-Newen & Stoffel, 1991]
trans-3-Hexenoyl-CoARat liver1001400[Müller-Newen & Stoffel, 1991]
2,4-Dienoyl-CoA Reductase trans-2,cis-4-Decadienoyl-CoABovine liver428[Luo et al., 1994]
trans-2,trans-4-Decadienoyl-CoABovine liver1070[Luo et al., 1994]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the hypothetical beta-oxidation of this compound.

Synthesis of this compound

As this is not a commercially available metabolite in large quantities for enzymatic studies, a custom synthesis would likely be required. A potential synthetic route could involve the condensation of two smaller keto-acid precursors, followed by activation to the CoA thioester.

Enzyme Assays

4.2.1. Thiolase Activity Assay

  • Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by thiolase is monitored by the decrease in absorbance at 303 nm due to the disappearance of the magnesium-complexed enolate form of the substrate.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.1

    • 25 mM MgCl₂

    • 50 mM Coenzyme A (CoA)

    • 100 µM this compound (or other 3-ketoacyl-CoA substrate)

    • Purified thiolase enzyme

  • Procedure:

    • In a quartz cuvette, combine the Tris-HCl buffer, MgCl₂, and CoA.

    • Add the 3-ketoacyl-CoA substrate and mix.

    • Initiate the reaction by adding the thiolase enzyme.

    • Monitor the decrease in absorbance at 303 nm for 5 minutes.

    • Calculate the enzyme activity based on the molar extinction coefficient of the Mg²⁺-enolate complex.

4.2.2. 3-Ketoacyl-CoA Reductase Activity Assay

  • Principle: The reduction of the 3-keto group is coupled to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • 100 mM potassium phosphate (B84403) buffer, pH 7.0

    • 0.2 mM NADPH

    • 100 µM 3-oxo-hex-3-enoyl-CoA (or other 3-ketoacyl-CoA substrate)

    • Purified 3-ketoacyl-CoA reductase

  • Procedure:

    • In a quartz cuvette, combine the phosphate buffer and NADPH.

    • Add the 3-ketoacyl-CoA substrate and mix.

    • Initiate the reaction by adding the reductase enzyme.

    • Monitor the decrease in absorbance at 340 nm for 5 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Metabolite Analysis by HPLC-MS
  • Principle: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) allows for the separation and identification of acyl-CoA species.

  • Sample Preparation:

    • Quench enzymatic reactions with an equal volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 200 to 1200, followed by data-dependent MS/MS of the most abundant ions.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for fragmentation.

  • Data Analysis: Identify acyl-CoA species based on their accurate mass and characteristic fragmentation patterns (e.g., loss of the phosphopantetheine group).

Visualizations

Canonical Beta-Oxidation of a Monounsaturated Fatty Acid

Beta_Oxidation_Unsaturated cluster_pathway Beta-Oxidation of cis-Δ³-Enoyl-CoA cis_Enoyl_CoA cis-Δ³-Enoyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_Enoyl_CoA->Enoyl_CoA_Isomerase Isomerization trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->trans_Enoyl_CoA Beta_Oxidation_Spiral Core Beta-Oxidation (4 steps) trans_Enoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA

Caption: Isomerization of a cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA for entry into the beta-oxidation spiral.

Hypothetical Pathway for this compound

Hypothetical_Pathway cluster_hypothetical Hypothetical Metabolism of this compound Start This compound Thiolase Thiolase Start->Thiolase Intermediate1 3-Oxo-hex-3-enoyl-CoA + Acetyl-CoA Thiolase->Intermediate1 Reductase 3-Ketoacyl-CoA Reductase (NADPH) Intermediate1->Reductase Intermediate2 3-Hydroxy-hex-3-enoyl-CoA Reductase->Intermediate2 Isomerase Enoyl-CoA Isomerase Intermediate2->Isomerase Intermediate3 3-Hydroxy-hex-2-enoyl-CoA Isomerase->Intermediate3 Hydratase Enoyl-CoA Hydratase (reverse) Intermediate3->Hydratase Intermediate4 2,4-Hexadienoyl-CoA Hydratase->Intermediate4 Dienoyl_Reductase 2,4-Dienoyl-CoA Reductase (NADPH) Intermediate4->Dienoyl_Reductase Intermediate5 2-Hexenoyl-CoA Dienoyl_Reductase->Intermediate5 Beta_Oxidation Standard Beta-Oxidation Intermediate5->Beta_Oxidation End_Product 3 Acetyl-CoA Beta_Oxidation->End_Product

Caption: A proposed multi-step enzymatic pathway for the complete degradation of this compound.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow cluster_workflow Workflow for Acyl-CoA Analysis Enzyme_Reaction Enzymatic Reaction (e.g., with cell lysate) Quenching Reaction Quenching (cold acetonitrile) Enzyme_Reaction->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation HPLC_MS HPLC-MS Analysis Centrifugation->HPLC_MS Data_Analysis Data Analysis (Identification & Quantification) HPLC_MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of acyl-CoA metabolites from enzymatic reactions.

Conclusion and Future Directions

The study of novel fatty acid metabolites is crucial for a complete understanding of cellular metabolism and its role in health and disease. While this compound remains a hypothetical metabolite within the context of beta-oxidation, the principles of known enzymatic reactions allow for the formulation of a plausible degradation pathway. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this and other unusual acyl-CoA molecules.

Future research should focus on:

  • Confirming the natural occurrence of this compound in biological systems.

  • Synthesizing the molecule and its proposed intermediates to test as substrates for purified enzymes.

  • Utilizing metabolomics approaches to identify and quantify novel acyl-CoAs in various physiological and pathological states.

  • Investigating the potential signaling roles of such unusual fatty acid derivatives, which could extend their importance beyond simple energy metabolism.

By systematically applying the principles and techniques outlined in this guide, the scientific community can continue to unravel the complexities of fatty acid metabolism, paving the way for new diagnostic and therapeutic strategies.

The Enigmatic Intermediate: A Technical Guide to the Putative Metabolite 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the discovery and identification of 3,8-dioxooct-5-enoyl-CoA. Initial research indicates a notable scarcity of specific scientific literature detailing the discovery, isolation, and characterization of this molecule as a naturally occurring metabolite. The compound is commercially available and listed in chemical databases, suggesting its relevance in synthetic chemistry or as a theoretical intermediate in metabolic pathways. This document, therefore, provides a comprehensive overview of the probable metabolic context of this compound, outlines the established experimental methodologies for the identification and characterization of similar acyl-CoA esters, and presents the available chemical data for the compound. The content is designed to equip researchers with the foundational knowledge and technical framework necessary to investigate novel intermediates in fatty acid metabolism.

Introduction: The Context of this compound

This compound is an acyl-coenzyme A (acyl-CoA) ester.[1] Its structure, featuring an eight-carbon chain with ketone groups at positions 3 and 8 and a double bond between carbons 5 and 6, strongly suggests its potential involvement in the β-oxidation of unsaturated fatty acids. Specifically, it resembles an intermediate that might arise during the metabolism of polyunsaturated fatty acids with double bonds at unconventional positions.

The β-oxidation of fatty acids is a core metabolic process occurring primarily in the mitochondria and peroxisomes.[2][3] While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the breakdown of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard configurations of their double bonds.[2][4] These enzymes include isomerases and reductases that modify the structure of the acyl-CoA intermediates to allow their entry into the main β-oxidation spiral.[4][5] Given its structure, this compound is likely a substrate for or a product of such auxiliary enzymes.

Physicochemical Properties

Quantitative data for this compound is limited to what is available from chemical suppliers and databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C29H44N7O18P3SMedchemExpress[1]
Molecular Weight 919.68 g/mol MedchemExpress[1]
CAS Number Not Available
ChEBI ID CHEBI:63257EMBL-EBI[6]
Description An acyl-CoA(4−) oxoanionEMBL-EBI[6]

Hypothetical Metabolic Pathway

The precise metabolic pathway involving this compound has not been elucidated in the scientific literature. However, based on its chemical structure, a hypothetical pathway can be proposed within the context of the β-oxidation of a specific type of polyunsaturated fatty acid. The presence of a ketone group at position 3 suggests it is an intermediate after the action of an acyl-CoA dehydrogenase and an enoyl-CoA hydratase, followed by a 3-hydroxyacyl-CoA dehydrogenase. The second ketone at the terminal position (8) is unusual and may result from the oxidation of a terminal hydroxyl group, a process that can occur in ω-oxidation.

The diagram below illustrates a potential metabolic fate of this compound, integrating it into the broader scheme of fatty acid oxidation.

Hypothetical_Metabolic_Pathway Hypothetical Metabolic Pathway of this compound PUFA Polyunsaturated Fatty Acid (C > 8) Acyl_CoA_Intermediate Acyl-CoA Intermediate PUFA->Acyl_CoA_Intermediate β-oxidation & ω-oxidation Target_Molecule This compound Acyl_CoA_Intermediate->Target_Molecule Enzymatic conversion (e.g., Isomerase, Dehydrogenase) Beta_Oxidation Further β-oxidation Target_Molecule->Beta_Oxidation Action of Thiolase Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Hypothetical pathway for this compound metabolism.

Experimental Protocols for Identification and Characterization

The discovery and identification of novel metabolic intermediates like this compound rely on a combination of analytical techniques. The general workflow is depicted below, followed by detailed protocols for key experiments.

Experimental_Workflow General Workflow for Metabolite Identification Sample Biological Sample (e.g., tissue, cells) Extraction Metabolite Extraction (e.g., Folch method) Sample->Extraction Separation Chromatographic Separation (HPLC/UPLC) Extraction->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Data_Analysis Data Analysis (Peak finding, Database search) Detection->Data_Analysis Identification Putative Identification Data_Analysis->Identification Validation Structural Validation (NMR, Synthetic Standard) Identification->Validation Quantification Quantitative Analysis Validation->Quantification

Caption: Workflow for the discovery and validation of novel metabolites.

Metabolite Extraction from Biological Samples

Objective: To extract acyl-CoA esters from tissues or cells while preserving their integrity.

Protocol:

  • Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in a pre-chilled solvent mixture, typically chloroform/methanol (2:1, v/v).

  • Add an acidic solution (e.g., 0.1 M HCl) to facilitate phase separation.

  • Centrifuge the mixture to separate the aqueous, organic, and protein phases. Acyl-CoAs will predominantly be in the aqueous phase.

  • Carefully collect the aqueous phase and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable buffer for analysis (e.g., mobile phase for HPLC).

HPLC-MS/MS for Detection and Identification

Objective: To separate the complex mixture of metabolites and obtain mass spectral data for identification.

Protocol:

  • Chromatography:

    • Use a reverse-phase C18 column suitable for separating polar molecules.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • The gradient should be optimized to resolve the various acyl-CoA species.

  • Mass Spectrometry:

    • Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Operate the mass spectrometer in both positive and negative ion modes to capture a wide range of metabolites.

    • Perform full scan MS to determine the accurate mass of the parent ions.

    • Conduct tandem MS (MS/MS) on ions of interest to obtain fragmentation patterns. The fragmentation of the CoA moiety produces characteristic reporter ions that aid in the identification of acyl-CoA esters.

  • Data Analysis:

    • Process the raw data to identify peaks corresponding to potential metabolites.

    • Determine the accurate mass of the detected peaks and calculate the putative elemental composition.

    • Compare the fragmentation patterns with online databases (e.g., METLIN, KEGG) or with theoretical fragmentation patterns.

    • For this compound, the expected exact mass would be calculated from its formula (C29H44N7O18P3S) and searched for in the high-resolution MS data.

Structural Validation by NMR

Objective: To unambiguously determine the chemical structure of the purified metabolite.

Protocol:

  • Purify a sufficient quantity of the putative this compound using preparative HPLC.

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O).

  • Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Analyze the chemical shifts, coupling constants, and correlations to piece together the molecular structure, including the positions of the keto groups and the stereochemistry of the double bond.

Conclusion

While this compound remains a molecule with a limited footprint in the established scientific literature, its chemical structure provides valuable clues to its potential role in fatty acid metabolism. This guide offers a framework for researchers and drug development professionals to approach the study of this and other novel acyl-CoA intermediates. The hypothetical metabolic pathway and the detailed experimental protocols for extraction, identification, and validation provide a solid foundation for future investigations into the intricate world of lipid metabolism. The application of these advanced analytical techniques will be crucial in moving from putative identification to confirmed biological function.

References

The Pivotal Role of Dioxo-Acyl-CoA Intermediates in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxo-acyl-CoA intermediates, characterized by the presence of two ketone groups within the acyl chain, are critical, albeit often transient, players in cellular metabolism. Predominantly recognized for their central role as enzyme-bound intermediates in the biosynthesis of polyketides—a diverse class of secondary metabolites with wideranging pharmacological activities—their biological significance is a subject of growing interest. This technical guide provides an in-depth exploration of the formation, metabolism, and biological functions of dioxo-acyl-CoA intermediates. It details their involvement in polyketide synthase (PKS) machinery, explores potential roles as signaling molecules, and discusses their relevance in disease states and as targets for therapeutic development. This document consolidates quantitative data, presents detailed experimental protocols for their study, and utilizes pathway and workflow visualizations to offer a comprehensive resource for researchers in the field.

Introduction: The Emerging Significance of Dioxo-Acyl-CoA Intermediates

Acyl-Coenzyme A (acyl-CoA) thioesters are fundamental to a vast array of metabolic processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids[1][2][3]. Among the diverse species of acyl-CoAs, those containing multiple keto groups—dioxo-acyl-CoA intermediates—have historically been viewed as short-lived, enzyme-tethered intermediates, primarily within the intricate catalytic cycles of polyketide synthases (PKSs)[4][5][6].

Polyketides are a large and structurally varied class of natural products, many of which are clinically important drugs, including antibiotics, antifungals, and anticancer agents[5][7]. The biosynthesis of these molecules is an elegant, assembly-line-like process where simple acyl-CoA precursors are iteratively condensed to form a growing poly-β-ketoacyl chain, which is essentially a series of dioxo-acyl moieties linked to an acyl carrier protein (ACP)[4][5].

While their role as bound intermediates is well-established, emerging research is beginning to shed light on the possibility of these molecules, or their derivatives, having biological roles independent of the PKS machinery. The inherent reactivity of the β-dicarbonyl functionality suggests that even transient release could have significant cellular consequences, potentially acting as signaling molecules or enzyme inhibitors[8][9]. This guide delves into the knowns and unknowns of dioxo-acyl-CoA intermediates, providing a technical framework for their further investigation.

Metabolic Pathways Involving Dioxo-Acyl-CoA Intermediates

The primary and most well-characterized metabolic context for dioxo-acyl-CoA intermediates is polyketide biosynthesis, which shares mechanistic similarities with fatty acid synthesis[5].

Polyketide Synthase (PKS) Assembly Lines

Type I and Type II PKSs utilize a series of enzymatic domains to construct polyketide chains[4][10]. The core process involves the decarboxylative condensation of a malonyl-CoA (or a substituted derivative) extender unit with a growing acyl chain tethered to an acyl carrier protein (ACP). This iterative process generates poly-β-ketoacyl-ACP intermediates. For instance, the formation of a triketide intermediate involves a 3,5-dioxoacyl-ACP species.

Polyketide_Biosynthesis cluster_loading Loading cluster_elongation Elongation Cycle 1 (Diketide formation) cluster_elongation2 Elongation Cycle 2 (Triketide formation) cluster_processing Processing & Release Starter_CoA Starter-CoA (e.g., Acetyl-CoA) KS_primed Primed Ketosynthase (KS) Starter_CoA->KS_primed AT Diketide_ACP Acetoacetyl-ACP (3-oxoacyl-ACP) KS_primed->Diketide_ACP KS (Condensation) Malonyl_CoA1 Malonyl-CoA ACP1 Acyl Carrier Protein (ACP) Malonyl_CoA1->ACP1 AT ACP1->Diketide_ACP KS_Diketide KS-Diketide Diketide_ACP->KS_Diketide Transacylation Triketide_ACP 3,5-Dioxohexanoyl-ACP KS_Diketide->Triketide_ACP KS (Condensation) Malonyl_CoA2 Malonyl-CoA ACP2 ACP Malonyl_CoA2->ACP2 AT ACP2->Triketide_ACP Processed_Chain Further Elongation, Reduction, Cyclization Triketide_ACP->Processed_Chain Final_Product Polyketide Product Processed_Chain->Final_Product TE AT_label AT: Acyltransferase KS_label KS: Ketosynthase TE_label TE: Thioesterase Trapping_Workflow PKS_reaction 1. In Vitro PKS Reaction (PKS enzymes, substrates, terminator) Extraction 2. Quench & Extract (Ethyl Acetate) PKS_reaction->Extraction Evaporation 3. Solvent Evaporation Extraction->Evaporation Reconstitution 4. Reconstitute in LC-MS Solvent Evaporation->Reconstitution LC_MS 5. LC-MS/MS Analysis Reconstitution->LC_MS Dioxo_Acyl_CoA_Significance PKS Polyketide Synthase Bound_Intermediate Enzyme-Bound 3,5-Dioxo-Acyl-ACP PKS->Bound_Intermediate Biosynthesis Bound_Intermediate->PKS Chain Elongation Polyketide Polyketide Product (e.g., Antibiotic) Bound_Intermediate->Polyketide Processing & Release Free_Intermediate Free 3,5-Dioxo-Acyl-CoA (Premature Release) Bound_Intermediate->Free_Intermediate Off-loading Enzyme_Inhibition Inhibition of other Metabolic Enzymes (e.g., FAS) Free_Intermediate->Enzyme_Inhibition Protein_Modification Covalent Modification of Cellular Proteins Free_Intermediate->Protein_Modification Cellular_Stress Cellular Stress Response Protein_Modification->Cellular_Stress

References

An In-Depth Technical Guide to 3,8-dioxooct-5-enoyl-CoA(4−)

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate in Unsaturated Fatty Acid Metabolism

This technical guide provides a comprehensive overview of the chemical entity 3,8-dioxooct-5-enoyl-CoA(4−), focusing on its physicochemical properties, metabolic significance, and relevant experimental methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development with an interest in fatty acid metabolism and related therapeutic areas.

ChEBI Entry and Chemical Properties

This compound(4−) is formally defined as an acyl-CoA(4−) oxoanion.[1] This molecule arises from the deprotonation of the phosphate (B84403) and diphosphate (B83284) hydroxyl groups of this compound and represents the major ionic species at a physiological pH of 7.3.[1]

Table 1: Physicochemical Properties of this compound(4−)

PropertyValueSource
ChEBI ID CHEBI:63257[1]
Chemical Formula C29H40N7O19P3SChEBI
Molecular Weight 919.68 g/mol [2]
Monoisotopic Mass 917.13115 DaChEBI
Net Charge -4[1]
Definition An acyl-CoA(4−) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of this compound.[1]

Metabolic Significance: An Intermediate in Beta-Oxidation

While direct experimental evidence specifically detailing the metabolic pathways involving this compound(4−) is limited in the public domain, its structure strongly suggests its role as an intermediate in the catabolism of unsaturated fatty acids. Specifically, it is likely involved in the beta-oxidation of polyunsaturated fatty acids that possess double bonds at odd-numbered carbon atoms, such as linolenic acid.[3]

The beta-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes in addition to the core enzymes of the beta-oxidation spiral. These enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are responsible for modifying the structure of intermediates that are not substrates for the standard beta-oxidation enzymes.[4][5] The presence of a double bond at the 5th position and ketone groups at the 3rd and 8th positions of the octenoyl chain in this compound(4−) is consistent with the modifications that occur during the breakdown of such fatty acids.

Conceptual Metabolic Pathway

The following diagram illustrates a plausible metabolic context for this compound(4−) within the beta-oxidation of an unsaturated fatty acid. This pathway is conceptual and based on the known reactions in fatty acid metabolism.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Beta_Oxidation_Cycle_1 Several Cycles of Beta-Oxidation Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycle_1 Intermediate_1 cis-Δ5-Enoyl-CoA Intermediate Beta_Oxidation_Cycle_1->Intermediate_1 Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Intermediate_1->Acyl_CoA_Dehydrogenase Oxidation Intermediate_2 2-trans,5-cis-Dienoyl-CoA Acyl_CoA_Dehydrogenase->Intermediate_2 Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Intermediate_2->Enoyl_CoA_Isomerase Isomerization Intermediate_3 3,5-Octadienoyl-CoA Enoyl_CoA_Isomerase->Intermediate_3 Enoyl_CoA_Hydratase_1 Enoyl-CoA Hydratase Intermediate_3->Enoyl_CoA_Hydratase_1 Hydration Intermediate_4 3-Hydroxy-5-enoyl-CoA Enoyl_CoA_Hydratase_1->Intermediate_4 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Intermediate_4->Hydroxyacyl_CoA_Dehydrogenase Oxidation Target_Molecule This compound Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule Thiolase Thiolase Target_Molecule->Thiolase Thiolytic Cleavage Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Conceptual pathway for the formation and degradation of this compound.

Experimental Protocols

Extraction of Acyl-CoA Esters from Biological Samples

The extraction of short- and medium-chain acyl-CoAs from tissues or cells is a critical first step for their analysis. A common procedure involves the following steps:

  • Homogenization: The tissue or cell sample is homogenized in a buffered solution, often at low temperatures to minimize enzymatic degradation.

  • Protein Precipitation: An organic solvent, such as acetonitrile (B52724) or a chloroform/methanol mixture, is added to precipitate proteins and release the acyl-CoA esters into the solvent phase.

  • Phase Separation: The mixture is centrifuged to separate the protein pellet from the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The supernatant can be further purified and concentrated using a solid-phase extraction column. This step helps to remove interfering substances and enrich the acyl-CoA fraction.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the most common and sensitive method for the quantification of acyl-CoA species.

  • Chromatographic Separation: Reverse-phase HPLC is typically used to separate the different acyl-CoA esters based on their hydrophobicity. A C18 column is commonly employed with a gradient elution of an aqueous buffer (often containing an ion-pairing agent) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these molecules. Quantification is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.

Table 2: General Parameters for HPLC-MS/MS Analysis of Acyl-CoAs

ParameterDescription
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid)
Mobile Phase B Methanol or Acetonitrile
Gradient A time-programmed gradient from a low to a high percentage of mobile phase B.
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of acyl-CoA esters from biological samples.

experimental_workflow cluster_workflow Acyl-CoA Analysis Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Buffer Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A generalized workflow for the extraction and analysis of acyl-CoA esters.

Conclusion

This compound(4−) is a recognized chemical entity with defined physicochemical properties. Its structure strongly implicates it as an intermediate in the beta-oxidation of unsaturated fatty acids, a critical pathway for energy production. While specific experimental data on this molecule is scarce, established methodologies for the analysis of acyl-CoA esters provide a robust framework for its future investigation. Further research into the precise enzymatic reactions involving this compound(4−) will be crucial for a more complete understanding of unsaturated fatty acid metabolism and its role in health and disease.

References

The Enigmatic Role of 3,8-Dioxooct-5-enoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that cannot be efficiently processed by mitochondria. While the core enzymatic steps are well-established, the metabolism of certain unsaturated fatty acid intermediates remains an area of active investigation. This technical guide delves into the putative involvement of 3,8-dioxooct-5-enoyl-CoA in peroxisomal beta-oxidation, a subject of increasing interest for understanding lipid metabolism and its dysregulation in disease. This document provides a comprehensive overview of the potential metabolic context of this molecule, detailed experimental protocols for its study, and quantitative data on the key enzymes implicated in its transformation.

Introduction to Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism.[1] Unlike mitochondria, which are the primary site for the beta-oxidation of most saturated fatty acids, peroxisomes are specialized for the degradation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids (PUFAs).[2] The beta-oxidation of unsaturated fatty acids in peroxisomes requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation enzymes.[3]

The core peroxisomal beta-oxidation pathway consists of four enzymatic reactions:

  • Acyl-CoA Oxidase: Introduces a double bond between the α and β carbons of the acyl-CoA substrate.

  • Enoyl-CoA Hydratase: Hydrates the double bond to form a hydroxyl group.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • 3-Ketoacyl-CoA Thiolase: Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

For unsaturated fatty acids, the presence of pre-existing double bonds at odd or even-numbered positions necessitates the action of auxiliary enzymes, primarily:

  • Δ³,Δ²-Enoyl-CoA Isomerase: Shifts the position of double bonds from the 3rd to the 2nd position, a substrate for enoyl-CoA hydratase.[4]

  • 2,4-Dienoyl-CoA Reductase: Reduces conjugated double bonds to a single double bond that can be further processed.[5]

The Putative Role of this compound

While not a classically defined intermediate, the structure of this compound suggests its potential involvement in the beta-oxidation of specific unsaturated fatty acids, particularly those with a double bond at the 5th position. Its formation could arise from the oxidation of a corresponding 3-hydroxy-8-oxo-oct-5-enoyl-CoA intermediate.

The metabolism of 5-enoyl-CoAs has been studied in the context of mitochondrial beta-oxidation of fatty acids with double bonds at odd-numbered positions.[6] A similar pathway could exist within peroxisomes. The degradation of a fatty acid with a cis-5 double bond would likely proceed through a series of isomerizations and oxidations.

Proposed Metabolic Context of this compound:

Peroxisomal_Beta_Oxidation_Intermediate cluster_pathway Putative Pathway Fatty_Acid Unsaturated Fatty Acid (e.g., with a Δ5 double bond) Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Cycles Several Cycles of β-Oxidation Acyl_CoA->Beta_Oxidation_Cycles 5_Enoyl_CoA Δ5-Enoyl-CoA Beta_Oxidation_Cycles->5_Enoyl_CoA Hydration Enoyl-CoA Hydratase 5_Enoyl_CoA->Hydration 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydration->3_Hydroxyacyl_CoA Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA->Dehydrogenation 3_Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenation->3_Ketoacyl_CoA 3_8_Dioxooct_5_enoyl_CoA This compound 3_Ketoacyl_CoA->3_8_Dioxooct_5_enoyl_CoA Further Oxidation? Thiolysis Thiolase Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Shortened_Acyl_CoA->Thiolysis Isomerase Δ³,Δ²-Enoyl-CoA Isomerase 3_8_Dioxooct_5_enoyl_CoA->Isomerase Reductase 2,4-Dienoyl-CoA Reductase 3_8_Dioxooct_5_enoyl_CoA->Reductase Isomerase->Shortened_Acyl_CoA Reductase->Shortened_Acyl_CoA

Caption: Putative involvement of this compound in peroxisomal beta-oxidation.

Quantitative Data on Key Enzymes

The metabolism of this compound would likely involve the auxiliary enzymes of peroxisomal beta-oxidation. The kinetic parameters of these enzymes are crucial for understanding the flux through this pathway.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Source
Δ³,Δ²-Enoyl-CoA Isomerase 3-trans-Hexenoyl-CoA-11Saccharomyces cerevisiae (peroxisomal)[7]
3-cis-Octenoyl-CoA-16Saccharomyces cerevisiae (peroxisomal)[7]
C6-trans-3-Enoyl Substrates-9 (relative velocity)Rat (mitochondrial)[8]
C10-trans-3-Enoyl Substrates-2.5 (relative velocity)Rat (mitochondrial)[8]
C12-trans-3-Enoyl Substrates-1 (relative velocity)Rat (mitochondrial)[8]
2,4-Dienoyl-CoA Reductase 5-Phenyl-2,4-pentadienoyl-CoA--Rat (mitochondrial)[9]

Note: Specific kinetic data for this compound as a substrate for these enzymes are not currently available in the literature and would be a subject for future research.

Experimental Protocols

Isolation of Peroxisomes

A critical first step for studying peroxisomal beta-oxidation is the isolation of highly purified peroxisomes. The following protocol is adapted from established methods for the isolation of peroxisomes from rat liver by density gradient centrifugation.

Materials:

  • Homogenization Buffer (HM): 0.25 M sucrose, 5 mM MOPS (pH 7.4), 1 mM EDTA, 0.1% (v/v) ethanol.

  • Percoll or Iodixanol solutions for density gradient.

  • Potter-Elvehjem homogenizer.

  • Refrigerated centrifuge with fixed-angle and swinging-bucket rotors.

Procedure:

  • Perfuse the rat liver with cold saline to remove blood.

  • Mince the liver finely and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer (approx. 6 strokes at 500-700 rpm).[10]

  • Centrifuge the homogenate at 3,000 x g for 10 minutes to pellet nuclei and heavy mitochondria.[10]

  • Collect the supernatant and centrifuge at 17,000 x g for 15 minutes to obtain a light mitochondrial fraction containing peroxisomes.[10]

  • Resuspend the pellet in a small volume of Homogenization Buffer.

  • Layer the resuspended pellet onto a pre-formed Percoll or Iodixanol density gradient.

  • Centrifuge the gradient at an appropriate speed and time (e.g., 105,000 x g for 1 hour for Iodixanol gradients) to separate the organelles.[10]

  • Carefully collect the peroxisomal fraction, which will be at a higher density than mitochondria and lysosomes.

  • Wash the isolated peroxisomes with Homogenization Buffer to remove the gradient medium.

  • Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Experimental Workflow for Peroxisome Isolation:

Peroxisome_Isolation_Workflow Start Start: Rat Liver Tissue Homogenization Homogenize in HM Buffer Start->Homogenization Centrifugation1 Centrifuge at 3,000 x g Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Heavy Mitochondria) Centrifugation1->Pellet1 Centrifugation2 Centrifuge at 17,000 x g Supernatant1->Centrifugation2 Supernatant2 Discard Supernatant Centrifugation2->Supernatant2 Pellet2 Resuspend Pellet (Light Mitochondria, Peroxisomes) Centrifugation2->Pellet2 Gradient Layer on Density Gradient Pellet2->Gradient Centrifugation3 Ultracentrifugation Gradient->Centrifugation3 Fractionation Collect Peroxisome Fraction Centrifugation3->Fractionation Washing Wash Peroxisomes Fractionation->Washing Purity_Check Assess Purity (Marker Enzymes) Washing->Purity_Check End Isolated Peroxisomes Purity_Check->End

Caption: Workflow for the isolation of peroxisomes from rat liver.

In Vitro Peroxisomal Beta-Oxidation Assay

This assay measures the overall flux of a fatty acyl-CoA substrate through the peroxisomal beta-oxidation pathway by monitoring the production of acetyl-CoA or the reduction of NAD⁺.

Materials:

  • Assay Buffer: 50 mM MOPS (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

  • Acyl-CoA substrate (e.g., a synthetic C8-enoyl-CoA to study the pathway leading to this compound).

  • Cofactors: 0.2 mM NAD⁺, 0.1 mM FAD, 0.5 mM Coenzyme A.

  • Isolated peroxisomes.

  • Spectrophotometer or HPLC system.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, cofactors, and the acyl-CoA substrate in a microcentrifuge tube or a cuvette.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of isolated peroxisomes.

  • Incubate at 37°C, taking aliquots at different time points.

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analyze the production of acetyl-CoA or other intermediates using HPLC-MS/MS or a coupled enzymatic assay that measures NADH production spectrophotometrically.

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase

This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of a specific substrate.

Materials:

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0).

  • Substrate: 5-Phenyl-2,4-pentadienoyl-CoA (absorbance maximum at 340 nm).[9]

  • Cofactor: 0.1 mM NADPH.

  • Enzyme source (e.g., purified enzyme or peroxisomal extract).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and the substrate.

  • Add the enzyme source to the cuvette.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the reduction of the dienoyl-CoA substrate.[9]

  • Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the substrate.

HPLC-MS/MS Analysis of Acyl-CoA Intermediates

This method allows for the sensitive and specific quantification of various acyl-CoA species, including potential intermediates like this compound.

Materials:

  • Acetonitrile, methanol, water (LC-MS grade).

  • Ammonium (B1175870) acetate (B1210297) or other ion-pairing agents.

  • C18 reverse-phase HPLC column.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs).

Procedure:

  • Sample Preparation: Extract acyl-CoAs from the reaction mixture or cell lysate using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

  • Chromatographic Separation: Inject the extracted sample onto a C18 column. Use a gradient of mobile phases (e.g., water with ammonium acetate and acetonitrile) to separate the different acyl-CoA species based on their hydrophobicity.[11]

  • Mass Spectrometric Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use multiple reaction monitoring (MRM) mode for targeted quantification of specific acyl-CoA esters. This involves selecting the precursor ion of the target molecule and a specific fragment ion.

  • Quantification: Create a calibration curve using known concentrations of acyl-CoA standards and an internal standard to quantify the amount of each acyl-CoA in the sample.

Logical Flow for Acyl-CoA Analysis:

Acyl_CoA_Analysis_Flow Start Start: Biological Sample or In Vitro Reaction Extraction Acyl-CoA Extraction Start->Extraction HPLC HPLC Separation (C18 Reverse Phase) Extraction->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification End Acyl-CoA Profile Quantification->End

Caption: Logical workflow for the analysis of acyl-CoA intermediates by HPLC-MS/MS.

Conclusion and Future Directions

The involvement of this compound in peroxisomal beta-oxidation remains a compelling area for further research. The elucidation of its precise metabolic context will provide a more complete understanding of unsaturated fatty acid degradation and may reveal novel targets for therapeutic intervention in metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the formation, degradation, and physiological relevance of this and other novel acyl-CoA intermediates. Future studies should focus on the synthesis of this compound to be used as a substrate in enzymatic assays to determine the kinetic parameters of the enzymes involved in its metabolism. Furthermore, advanced metabolomic approaches using stable isotope tracers will be invaluable in tracing the flux of fatty acids through this putative pathway in living cells.

References

An In-depth Technical Guide on the Function of 3,8-Dioxooct-5-enoyl-CoA in Mitochondrial Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have not identified "3,8-dioxooct-5-enoyl-CoA" as a recognized intermediate in established mitochondrial pathways. Its chemical structure, featuring an eight-carbon backbone with oxo groups at positions 3 and 8 and a double bond at position 5, suggests a potential, though undocumented, link between fatty acid metabolism and other pathways, such as amino acid degradation. This guide will provide a comprehensive overview of the two most relevant mitochondrial pathways—the kynurenine (B1673888) pathway of tryptophan degradation and the β-oxidation of unsaturated fatty acids—from which a molecule with such a structure could hypothetically be derived.

Section 1: The Mitochondrial Kynurenine Pathway of Tryptophan Degradation

The kynurenine pathway is the primary route for tryptophan catabolism in mammals, leading to the production of various bioactive molecules, including the essential coenzyme NAD+. A critical branching point in this pathway occurs at the level of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). The fate of ACMS is determined by the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which directs the metabolite towards complete oxidation and entry into the tricarboxylic acid (TCA) cycle.[1]

Signaling Pathway of Tryptophan Degradation

Tryptophan_Degradation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Three_Hydroxyanthranilate 3-Hydroxyanthranilate Three_Hydroxykynurenine->Three_Hydroxyanthranilate Kynureninase ACMS α-Amino-β-carboxymuconate- ε-semialdehyde (ACMS) Three_Hydroxyanthranilate->ACMS 3-HAO Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Non-enzymatic cyclization AMS α-Aminomuconate-ε-semialdehyde ACMS->AMS ACMSD NAD NAD+ Quinolinic_Acid->NAD QPRT Acetyl_CoA Acetyl-CoA AMS->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The Kynurenine Pathway of Tryptophan Degradation.

Quantitative Data for Key Enzymes in the Kynurenine Pathway
EnzymeSubstrateOrganismKm (µM)kcat (s⁻¹)Reference
ACMSDα-Amino-β-carboxymuconate-ε-semialdehydeHog Kidney16.1Not Reported[2]
ACMSD (recombinant human)α-Amino-β-carboxymuconate-ε-semialdehydeHumanSimilar to Pichia pastoris expressed1.0[3]
Experimental Protocol: ACMSD Activity Assay

This protocol is based on the spectrophotometric measurement of ACMS decay.

1. Reagents and Buffers:

  • Assay Buffer: 25 mM HEPES buffer, pH 7.0, containing 5% glycerol.

  • Substrate (ACMS): Generated fresh from 3-hydroxyanthranilate by an enzymatic method.

  • Enzyme: Purified ACMSD protein.

2. Procedure:

  • Prepare the ACMSD enzyme assay mixture in a quartz cuvette. The mixture should contain an appropriate amount of ACMSD protein in the assay buffer.

  • Initiate the reaction by adding ACMS to the desired final concentration (e.g., 0–120 µM).

  • Immediately monitor the decrease in absorbance at 360 nm for substrate concentrations up to 20 µM (using an extinction coefficient of 47,500 M⁻¹cm⁻¹) or at 320 nm for concentrations between 20–120 µM (using an extinction coefficient of 9,600 M⁻¹cm⁻¹).[4]

  • Record the absorbance change over time to determine the initial velocity of the reaction.

3. Data Analysis:

  • Calculate the rate of ACMS decay from the linear portion of the absorbance versus time plot.

  • Specific activity is typically expressed as µmol of substrate consumed per minute per mg of protein.

Section 2: Mitochondrial β-Oxidation of Unsaturated Fatty Acids

Mitochondrial β-oxidation is the central pathway for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH₂. The oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds, which are not substrates for the core β-oxidation enzymes.

Workflow for β-Oxidation of a Polyunsaturated Fatty Acid

Beta_Oxidation PUFA_CoA Polyunsaturated Acyl-CoA Beta_Oxidation_Cycles β-Oxidation Cycles PUFA_CoA->Beta_Oxidation_Cycles cis_Enoyl_CoA cis-Enoyl-CoA Beta_Oxidation_Cycles->cis_Enoyl_CoA Produces intermediate Dienoyl_CoA 2,4-Dienoyl-CoA Beta_Oxidation_Cycles->Dienoyl_CoA Produces intermediate trans_Enoyl_CoA trans-2-Enoyl-CoA cis_Enoyl_CoA->trans_Enoyl_CoA Enoyl-CoA Isomerase Next_Cycle Continue β-Oxidation trans_Enoyl_CoA->Next_Cycle Three_Enoyl_CoA 3-Enoyl-CoA Dienoyl_CoA->Three_Enoyl_CoA 2,4-Dienoyl-CoA Reductase Three_Enoyl_CoA->trans_Enoyl_CoA Enoyl-CoA Isomerase

Caption: Auxiliary enzymes in the β-oxidation of polyunsaturated fatty acids.

Quantitative Data for Key Enzymes in Unsaturated Fatty Acid β-Oxidation

While specific Km and kcat values for this compound are not available, data for related enzymes acting on representative substrates are presented.

EnzymeSubstrateOrganismKm (µM)Reference
Enoyl-CoA HydrataseCrotonyl-CoARat Liver Mitochondria30[5]
Trans-2-enoyl-CoA reductaseCrotonyl-CoAEuglena gracilis68 (for NADH)[2]
Experimental Protocol: Enoyl-CoA Hydratase Activity Assay

This protocol measures the hydration of an enoyl-CoA substrate.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 50 µM FAD and 0.1 mM cycloheximide.

  • Substrate: Crotonyl-CoA (or other suitable enoyl-CoA).

  • Enzyme: Purified enoyl-CoA hydratase or mitochondrial extracts.

2. Procedure:

  • Add the assay buffer and the enzyme preparation to a cuvette.

  • Start the reaction by adding crotonyl-CoA to a final concentration of, for example, 50 µM.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.

  • Record the change in absorbance over time.

3. Data Analysis:

  • Calculate the rate of reaction using the extinction coefficient for the enoyl-CoA substrate (e.g., for crotonyl-CoA, ε₂₆₃ = 6,700 M⁻¹cm⁻¹).

  • Express enzyme activity as nmol of substrate hydrated per minute per mg of protein.

Section 3: Hypothetical Origin of this compound and Future Research

The structure of this compound contains moieties reminiscent of intermediates from both the kynurenine pathway and fatty acid β-oxidation. The 3-oxoacyl-CoA structure is a canonical intermediate in β-oxidation. The 8-oxo group suggests a further oxidation, possibly initiated by an ω-oxidation-like mechanism.

It is conceivable that under specific metabolic conditions or in certain organisms, a product of tryptophan degradation, such as α-aminomuconate-ε-semialdehyde, could be further metabolized and condensed with an intermediate of fatty acid metabolism, or that an unusual fatty acid is degraded via a non-canonical pathway, to form such a dicarbonyl compound. However, this remains purely speculative without direct evidence.

Future research to investigate the potential existence and function of this molecule could involve:

  • Advanced Metabolomics: Using high-resolution mass spectrometry to screen mitochondrial extracts from various tissues under different metabolic states (e.g., high-fat diet, tryptophan-rich diet) for a compound with the corresponding mass and fragmentation pattern.

  • Enzyme Substrate Screening: Testing the substrate specificity of known mitochondrial enzymes (e.g., thiolases, acyl-CoA dehydrogenases with broad specificity) with synthetically produced this compound.

Conclusion

While "this compound" does not appear to be a known metabolite in mitochondrial pathways, its hypothetical structure provides a basis for exploring the intricate connections between different metabolic networks within the mitochondrion. This guide has provided a detailed overview of the two most relevant pathways—tryptophan degradation via the kynurenine pathway and the β-oxidation of unsaturated fatty acids—offering valuable data and protocols for researchers in the field. The potential for crosstalk and the formation of novel intermediates at the intersection of these major metabolic routes remains a fascinating area for future investigation.

References

The Metabolic Fate of 3,8-Dioxooct-5-enoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Dioxooct-5-enoyl-CoA is an acyl-CoA species that has been detected in human cells, yet its metabolic fate in mammalian systems remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and a hypothesized metabolic pathway for this molecule. Drawing parallels with established principles of fatty acid β-oxidation and incorporating data from prokaryotic metabolism where this compound is a known intermediate, we delineate a plausible route for its processing in mammalian cells. This document offers detailed experimental protocols for investigating this pathway, templates for data presentation, and visual diagrams of the proposed metabolic and experimental workflows to guide future research in this area.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling.[1] The specific roles and metabolic fates of many acyl-CoA species are still under investigation. One such molecule is this compound. While its presence has been confirmed in human cell lines through metabolomic studies, the enzymatic pathways that govern its synthesis and degradation in mammalian cells have not been elucidated.[2]

Interestingly, in the bacterium Escherichia coli, this compound is a known intermediate in the aerobic degradation pathway of phenylacetate (B1230308).[3] In this context, it is also referred to as 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde and is acted upon by the enzyme 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase.[3] The existence of this pathway in bacteria provides a valuable reference point for postulating its potential metabolism in mammals.

This guide will synthesize the available information and propose a hypothesized metabolic pathway for this compound in mammalian cells based on the well-established principles of fatty acid β-oxidation. We will also present generalized experimental protocols and data presentation formats to facilitate further research into this intriguing molecule.

Hypothesized Metabolic Pathway in Mammalian Cells

Given its structure, this compound is likely to be metabolized through a series of reactions analogous to the β-oxidation of unsaturated fatty acids. The presence of a double bond at an odd-numbered carbon (C5) and two ketone groups at positions C3 and C8 are key features that would dictate the enzymatic machinery required for its breakdown.

The proposed pathway is as follows:

  • Reduction of the 8-oxo group: The ketone at the C8 position may be reduced to a hydroxyl group by an NAD(P)H-dependent reductase. This would be a necessary step before the molecule can enter the β-oxidation spiral from the carboxyl end.

  • Isomerization of the double bond: The double bond at the C5 position would likely be isomerized. An enoyl-CoA isomerase could potentially shift this bond to a position amenable to the standard β-oxidation enzymes.

  • Standard β-oxidation steps: Following the initial modifications, the molecule would likely undergo the core reactions of β-oxidation: hydration by enoyl-CoA hydratase, dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by a thiolase to release acetyl-CoA.

It is also plausible that the molecule could be a product of the ω-oxidation of a longer-chain fatty acid, which would explain the 8-oxo group. Further research is needed to determine the biosynthetic origin of this compound in mammalian cells.

Hypothesized Mammalian Metabolism of this compound start This compound step1 3-Oxo-8-hydroxyoct-5-enoyl-CoA start->step1 [1] 8-Oxoacyl-CoA Reductase (Hypothetical) (NAD(P)H -> NAD(P)+) step2 3-Oxo-8-hydroxyoct-2-enoyl-CoA step1->step2 [2] Enoyl-CoA Isomerase step3 3,8-Dihydroxyoct-2-enoyl-CoA step2->step3 [3] 3-Ketoacyl-CoA Reductase step4 3-Keto-8-hydroxyoctanoyl-CoA step3->step4 [4] Enoyl-CoA Hydratase step5 6-Hydroxyhexanoyl-CoA + Acetyl-CoA step4->step5 [5] 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) end Further Beta-Oxidation step5->end [6] Thiolase (CoA -> Acetyl-CoA)

Hypothesized metabolic pathway of this compound in mammalian cells.

Comparative Bacterial Metabolic Pathway

In E. coli, this compound (as 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde) is part of a defined catabolic pathway for phenylacetate. This provides a confirmed enzymatic reaction involving this molecule.

Bacterial Phenylacetate Catabolism Intermediate precursor Oxepin-CoA target This compound (3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde) precursor->target Oxepin-CoA Hydrolase (EC 3.3.2.12) product 3-Oxo-5,6-dehydrosuberyl-CoA target->product 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde Dehydrogenase (EC 1.2.1.91) (NADP+ -> NADPH) downstream Further degradation in Phenylacetate Pathway product->downstream

Established role of this compound in E. coli phenylacetate degradation.

Data Presentation

Effective data presentation is crucial for the clear communication of experimental findings. The following tables are templates for organizing quantitative data that would be generated from studies on the metabolism of this compound.

Table 1: Hypothetical Enzyme Kinetics for this compound Metabolizing Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)
Candidate ReductaseThis compoundDataDataData
Candidate Enoyl-CoA Isomerase3-Oxo-8-hydroxyoct-5-enoyl-CoADataDataData
Candidate 3-Hydroxyacyl-CoA Dehydrogenase3,8-Dihydroxyoctanoyl-CoADataDataData
Candidate Thiolase3-Keto-8-hydroxyoctanoyl-CoADataDataData

Table 2: Subcellular Localization of this compound Metabolism

Cellular FractionKey Enzymes AssayedActivity (nmol/min/mg protein)
MitochondriaReductase, Isomerase, Dehydrogenase, ThiolaseData
PeroxisomesReductase, Isomerase, Dehydrogenase, ThiolaseData
CytosolReductase, Isomerase, Dehydrogenase, ThiolaseData
MicrosomesReductase, Isomerase, Dehydrogenase, ThiolaseData

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the metabolic fate of this compound in mammalian cells.

Protocol 1: In Vitro Enzyme Assays

This protocol describes how to measure the activity of candidate enzymes that may act on this compound or its metabolites.

Workflow_Enzyme_Assay prep_enzyme Prepare cell/tissue homogenate or recombinant enzyme reaction_setup Set up reaction mixture: Buffer, cofactors (e.g., NAD(P)H), enzyme, and substrate prep_enzyme->reaction_setup prep_substrate Synthesize or acquire This compound prep_substrate->reaction_setup incubation Incubate at 37°C for a defined time course reaction_setup->incubation quenching Stop reaction (e.g., with acid or organic solvent) incubation->quenching analysis Analyze reaction products by HPLC or LC-MS/MS quenching->analysis quantification Quantify substrate depletion and product formation analysis->quantification kinetics Determine kinetic parameters (Km, Vmax) quantification->kinetics

Workflow for in vitro enzyme assays.

Methodology:

  • Enzyme Source: Utilize either purified recombinant enzymes or subcellular fractions (mitochondrial, peroxisomal) isolated from mammalian cells or tissues.

  • Substrate: this compound can be chemically synthesized or purchased from a commercial supplier.

  • Reaction Conditions: Assays should be performed in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) at 37°C. The reaction mixture should contain the enzyme source, substrate, and any necessary cofactors (e.g., NAD+, NADH, NADP+, NADPH, Coenzyme A).

  • Detection: The reaction can be monitored spectrophotometrically by following the change in absorbance of NAD(P)H at 340 nm for dehydrogenase/reductase reactions. Alternatively, reactions can be stopped at various time points and the substrate and products can be separated and quantified by reverse-phase High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Kinetic Analysis: Determine Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocities.

Protocol 2: Cellular Metabolic Tracing

This protocol uses stable isotope-labeled precursors to trace the metabolic fate of this compound within cultured mammalian cells.

Workflow_Metabolic_Tracing cell_culture Culture mammalian cells to desired confluency labeling Incubate cells with stable isotope-labeled precursor (e.g., 13C-labeled fatty acid) cell_culture->labeling harvesting Harvest cells and quench metabolism rapidly labeling->harvesting extraction Extract intracellular metabolites (e.g., using methanol/chloroform) harvesting->extraction analysis Analyze extracts by LC-MS/MS extraction->analysis flux_analysis Identify and quantify labeled This compound and downstream metabolites analysis->flux_analysis

Workflow for cellular metabolic tracing.

Methodology:

  • Cell Culture: Grow the mammalian cell line of interest (e.g., HepG2, HEK293) in appropriate culture media.

  • Isotope Labeling: Supplement the culture medium with a stable isotope-labeled precursor, such as a 13C-labeled fatty acid, that is expected to be a precursor for this compound.

  • Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to identify and quantify the isotopically labeled this compound and its downstream metabolites. This will allow for the mapping of the metabolic pathway and the determination of metabolic flux.

Protocol 3: Subcellular Fractionation

This protocol is for determining the subcellular location of the enzymes involved in the metabolism of this compound.

Workflow_Subcellular_Fractionation harvest Harvest cultured cells or tissue sample homogenize Homogenize in isotonic buffer harvest->homogenize centrifuge1 Low-speed centrifugation to pellet nuclei and debris homogenize->centrifuge1 centrifuge2 Medium-speed centrifugation of supernatant to pellet mitochondria centrifuge1->centrifuge2 centrifuge3 High-speed centrifugation to pellet peroxisomes/microsomes centrifuge2->centrifuge3 fractions Collect fractions: Nuclei, Mitochondria, Peroxisomes, Cytosol centrifuge3->fractions assay Perform enzyme assays on each fraction fractions->assay

Workflow for subcellular fractionation.

Methodology:

  • Homogenization: Homogenize cells or tissues in an isotonic buffer to maintain organelle integrity.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugations at increasing speeds to sequentially pellet nuclei, mitochondria, and peroxisomes/microsomes, leaving the cytosol as the final supernatant.

  • Purity Assessment: Assess the purity of each fraction using marker enzyme assays (e.g., citrate (B86180) synthase for mitochondria, catalase for peroxisomes).

  • Enzyme Assays: Perform in vitro enzyme assays (as described in Protocol 1) on each subcellular fraction to determine the location of the enzymatic activities involved in this compound metabolism.

Conclusion and Future Directions

The metabolic fate of this compound in mammalian cells is an open area of research. While its presence in human cells is confirmed, the specific enzymatic pathway for its degradation is yet to be elucidated. This guide has presented a hypothesized metabolic pathway based on established principles of fatty acid oxidation and has provided a framework of experimental protocols to investigate this hypothesis.

Future research should focus on:

  • Identification of specific mammalian enzymes: Identifying the specific reductases, isomerases, dehydrogenases, and thiolases that act on this compound and its metabolites.

  • Elucidation of the biosynthetic pathway: Determining the metabolic origin of this compound in mammalian cells.

  • Physiological and pathological relevance: Investigating the cellular roles of this compound and its potential involvement in metabolic diseases.

The methodologies and frameworks presented in this guide provide a solid foundation for researchers to unravel the metabolic significance of this intriguing acyl-CoA.

References

The Enzymatic Genesis of 3,8-Dioxooct-5-enoyl-CoA: A Technical Guide to a Key Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the enzymatic formation of 3,8-dioxooct-5-enoyl-CoA, a critical intermediate in specialized fatty acid metabolism. This document provides an in-depth exploration for researchers, scientists, and drug development professionals, detailing the biochemical pathways, enzymatic mechanisms, and experimental protocols central to understanding this molecule's role, particularly within the context of plant signaling pathways like jasmonic acid biosynthesis.

While the direct observation of this compound is not extensively documented, its structure strongly suggests it is a transient intermediate in the peroxisomal β-oxidation of specific cyclopentanoid and dicarboxylic fatty acids. This guide presents a scientifically plausible pathway for its formation, grounded in established enzymatic reactions.

Core Metabolic Pathway: A Hypothetical Framework

The formation of this compound is hypothesized to occur during the catabolism of plant-derived fatty acids, most notably in the biosynthesis of jasmonic acid from its precursor, 12-oxo-phytodienoic acid (OPDA). This process involves a series of enzymatic reactions within the peroxisome, paralleling the classic β-oxidation spiral but acting on a more complex substrate.

Following the initial reduction of the cyclopentenone ring of OPDA and its activation to a Coenzyme A (CoA) thioester, the shortened fatty acid chain undergoes successive rounds of β-oxidation. The generation of this compound is postulated to occur after the first full cycle of β-oxidation of the octanoyl-CoA derivative of the modified fatty acid.

Enzymatic_Formation_of_3_8_dioxooct_5_enoyl_CoA cluster_peroxisome Peroxisome OPDA_CoA 12-oxo-phytodienoyl-CoA (or related dicarboxylyl-CoA) Beta_Ox_1 First Round of β-Oxidation OPDA_CoA->Beta_Ox_1 Reduction & Activation C10_intermediate 3-oxo-deca-5,9-dienoyl-CoA (Hypothetical) Beta_Ox_1->C10_intermediate Thiolase_1 3-Ketoacyl-CoA Thiolase (KAT) C10_intermediate->Thiolase_1 C8_intermediate Octa-3,7-dienoyl-CoA (Hypothetical) Thiolase_1->C8_intermediate Acetyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACX) C8_intermediate->Acyl_CoA_Oxidase Hydratase_Dehydrogenase Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Protein - MFP) Target_Molecule This compound Hydratase_Dehydrogenase->Target_Molecule Acyl_CoA_Oxidase->Hydratase_Dehydrogenase

Hypothetical pathway for the formation of this compound.

Key Enzymes and Their Quantitative Analysis

The enzymatic cascade leading to this compound involves three principal classes of enzymes, each with specific isoforms implicated in the β-oxidation of jasmonate precursors.

Enzyme ClassSpecific Enzymes (Plant)Substrate(s)Product(s)Kinetic Parameters (Example)
Acyl-CoA Oxidase ACX1, ACX1AAcyl-CoAs2-trans-Enoyl-CoA, H₂O₂Km: ~2-10 µM (for long-chain acyl-CoAs)
Multifunctional Protein (MFP) AIM12-trans-Enoyl-CoA, 3-Hydroxyacyl-CoA3-Hydroxyacyl-CoA, 3-Ketoacyl-CoA-
3-Ketoacyl-CoA Thiolase KAT23-Ketoacyl-CoAAcetyl-CoA, Chain-shortened Acyl-CoA-

Note: Specific kinetic data for the enzymes of the jasmonate pathway acting on their native substrates are limited in the literature and represent an area for further investigation.

Experimental Protocols

Precise measurement of the activity of the enzymes involved is crucial for understanding the formation of this compound. The following are summarized protocols for the key enzymatic assays.

Acyl-CoA Oxidase (ACX) Activity Assay (Spectrophotometric)

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of an acyl-CoA substrate.

Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Substrate: Acyl-CoA (e.g., OPDA-CoA precursor, or a model substrate like Palmitoyl-CoA), 50 µM

  • Horseradish Peroxidase (HRP): 10 units/mL

  • Chromogenic Substrate: e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 0.5 mM

  • Enzyme: Purified or partially purified ACX

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and ABTS.

  • Add the acyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the rate of reaction based on the molar extinction coefficient of oxidized ABTS.

ACX_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, HRP, ABTS) Start->Prepare_Mixture Add_Substrate Add Acyl-CoA Substrate Prepare_Mixture->Add_Substrate Add_Enzyme Add ACX Enzyme (Initiate Reaction) Add_Substrate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 412 nm Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for Acyl-CoA Oxidase (ACX) activity assay.
Enoyl-CoA Hydratase (Part of MFP) Activity Assay (Spectrophotometric)

This assay measures the hydration of the double bond in an enoyl-CoA substrate.

Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonoyl-CoA).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: Enoyl-CoA (e.g., a synthetic precursor to this compound, or a model substrate like Crotonoyl-CoA), 100 µM

  • Enzyme: Purified or partially purified MFP

Procedure:

  • Equilibrate the assay buffer and substrate in a quartz cuvette at the desired temperature.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the rate of hydration based on the change in absorbance.

3-Hydroxyacyl-CoA Dehydrogenase (Part of MFP) Activity Assay (Spectrophotometric)

This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate.

Principle: The reduction of NAD⁺ to NADH during the oxidation of the 3-hydroxyacyl-CoA is monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0

  • Substrate: 3-Hydroxyacyl-CoA, 100 µM

  • Cofactor: NAD⁺, 1 mM

  • Enzyme: Purified or partially purified MFP

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

3-Ketoacyl-CoA Thiolase (KAT) Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle: The cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A results in the formation of a new thioester bond, which can be monitored by an increase in absorbance at a specific wavelength, or coupled to a subsequent reaction. A common method involves coupling the production of acetyl-CoA to the citrate (B86180) synthase reaction, which is then linked to the reduction of NAD⁺.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • Substrate: 3-Ketoacyl-CoA, 50 µM

  • Coenzyme A (CoA): 0.1 mM

  • Enzyme: Purified or partially purified KAT

Procedure:

  • Prepare a reaction mixture containing the assay buffer and CoA.

  • Add the 3-ketoacyl-CoA substrate.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the reaction progress, which can be done by observing the disappearance of the 3-ketoacyl-CoA substrate (decrease in absorbance around 304 nm) or by a coupled assay.

Signaling Pathways and Regulatory Context

The biosynthesis of jasmonic acid, and by extension the formation of intermediates like this compound, is tightly regulated by a complex signaling network in plants. This network is activated in response to various stresses, including wounding and herbivory.

Jasmonate_Signaling_Overview Wounding_Herbivory Wounding / Herbivory Linolenic_Acid_Release Release of α-Linolenic Acid from Membranes Wounding_Herbivory->Linolenic_Acid_Release OPDA_Synthesis Synthesis of 12-oxo-phytodienoic acid (OPDA) in Chloroplast Linolenic_Acid_Release->OPDA_Synthesis Peroxisomal_Import Transport to Peroxisome OPDA_Synthesis->Peroxisomal_Import Beta_Oxidation_Cascade β-Oxidation Cascade (ACX, MFP, KAT) Peroxisomal_Import->Beta_Oxidation_Cascade Intermediate_Formation Formation of Intermediates (e.g., this compound) Beta_Oxidation_Cascade->Intermediate_Formation Jasmonic_Acid Jasmonic Acid (JA) Biosynthesis Intermediate_Formation->Jasmonic_Acid Gene_Expression Activation of Defense Gene Expression Jasmonic_Acid->Gene_Expression

Simplified overview of the jasmonate signaling pathway.

This technical guide serves as a foundational resource for researchers delving into the intricate world of fatty acid metabolism and plant signaling. The provided hypothetical pathway and experimental protocols offer a framework for further investigation into the precise enzymatic steps and regulatory mechanisms governing the formation of this compound and its role in biological systems. Continued research in this area holds promise for the development of novel therapeutic agents and for a deeper understanding of plant defense mechanisms.

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3,8-dioxooct-5-enoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the multi-step enzymatic synthesis of 3,8-dioxooct-5-enoyl-CoA, a specialized acyl-CoA derivative for use in in vitro assays. As no established protocol for the synthesis of this specific molecule is readily available in the current literature, this application note proposes a plausible chemoenzymatic pathway. The proposed synthesis leverages well-characterized enzyme classes, including acyl-CoA ligases, desaturases, hydroxylases, and dehydrogenases, to construct the target molecule from a commercially available precursor. Detailed experimental protocols for each enzymatic step are provided, along with recommendations for reaction conditions and purification strategies. Furthermore, a hypothetical in vitro assay is designed to demonstrate a potential application of the synthesized this compound in studying enzyme kinetics and inhibition.

Proposed Pathway for Enzymatic Synthesis

The proposed synthesis of this compound is a multi-step process commencing with a modified octanoic acid precursor. The key enzymatic transformations include the activation to a CoA thioester, introduction of a keto group at the C3 position, desaturation at the C5-C6 position, and oxidation of the terminal methyl group to a ketone at the C8 position.

Enzymatic Synthesis Pathway cluster_0 Step 1: Acyl-CoA Ligation cluster_1 Step 2: C2-C3 Desaturation cluster_2 Step 3: C3 Hydration cluster_3 Step 4: C3 Oxidation cluster_4 Step 5: C5-C6 Desaturation cluster_5 Step 6: C8 Hydroxylation cluster_6 Step 7: C8 Oxidation A Octanoic Acid B Octanoyl-CoA A->B Medium-Chain Acyl-CoA Ligase C trans-2-Octenoyl-CoA B->C Acyl-CoA Dehydrogenase D 3-Hydroxyoctanoyl-CoA C->D Enoyl-CoA Hydratase E 3-Oxooctanoyl-CoA D->E 3-Hydroxyacyl-CoA Dehydrogenase F 3-Oxooct-5-enoyl-CoA E->F Fatty Acyl-CoA Desaturase* G 8-Hydroxy-3-oxooct-5-enoyl-CoA F->G Cytochrome P450 Monooxygenase H This compound G->H Alcohol Dehydrogenase In Vitro Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction Execution cluster_2 Data Acquisition cluster_3 Data Analysis A Prepare Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) E Pipette Buffer, Substrate, and Cofactor into a microplate well A->E B Prepare Substrate Stock (this compound in buffer) B->E C Prepare Enzyme Stock (Target Reductase in buffer) G Initiate reaction by adding the target enzyme C->G D Prepare Cofactor Stock (e.g., NADPH) D->E F Pre-incubate at desired temperature E->F F->G H Monitor NADPH consumption at 340 nm in a plate reader over time G->H I Calculate initial reaction rates H->I J Plot rates vs. substrate concentration I->J K Determine Kinetic Parameters (Km, Vmax, kcat) J->K

Application Notes and Protocols for the Synthesis and Characterization of 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, hypothetical protocol for the chemical synthesis of 3,8-dioxooct-5-enoyl-CoA, a complex acyl-CoA involved in fatty acid metabolism. Due to the absence of a published, step-by-step synthesis protocol, this document outlines a plausible chemoenzymatic route based on established methodologies for the synthesis of analogous unsaturated acyl-CoA thioesters. The protocol is designed to be accessible for researchers in biochemistry and drug development. This document includes detailed experimental procedures, tables for summarizing quantitative data, and visual diagrams of the workflow and analytical processes to facilitate understanding and implementation.

Introduction

This compound is an important intermediate in various metabolic pathways. The study of its role in cellular processes and its potential as a drug target necessitates a reliable source of the molecule. While commercially available, in-house synthesis can provide greater flexibility for research, including isotopic labeling. This document presents a comprehensive, albeit hypothetical, protocol for the synthesis and characterization of this compound. The proposed method is a chemoenzymatic strategy, which combines the precision of enzymatic reactions with the versatility of chemical synthesis.

Section 1: Chemical Synthesis of this compound

This section details a plausible multi-step chemoenzymatic protocol for the synthesis of the target molecule. The general strategy involves the synthesis of the precursor acid, 3,8-dioxooct-5-enoic acid, followed by its activation and coupling with Coenzyme A.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials for precursor acid synthesis (to be determined based on a chosen synthetic route)

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Ethyl chloroformate (ECF)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Protocol Steps:

  • Synthesis of 3,8-dioxooct-5-enoic acid (Precursor): A suitable multi-step synthesis for the precursor acid needs to be established. A potential retrosynthetic analysis would suggest starting from commercially available materials to construct the 8-carbon backbone with the desired functionalities. This is a non-trivial synthesis that would likely involve several steps of carbon-carbon bond formation and functional group manipulations. For the purpose of this protocol, we will assume the successful synthesis and purification of 3,8-dioxooct-5-enoic acid.

  • Activation of 3,8-dioxooct-5-enoic acid: The carboxylic acid group of the precursor must be activated to facilitate the thioesterification with Coenzyme A. Two common methods are presented below.

    • Method A: CDI-mediated activation:

      • Dissolve 3,8-dioxooct-5-enoic acid (1 equivalent) in anhydrous THF.

      • Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the reaction mixture at room temperature for 1 hour, or until the formation of the acyl-imidazole intermediate is complete (monitored by TLC).

    • Method B: ECF-mediated activation: This method is often suitable for α,β-unsaturated acyl-CoA thioesters[1].

      • Dissolve 3,8-dioxooct-5-enoic acid (1 equivalent) in anhydrous THF.

      • Cool the solution to 0°C.

      • Add triethylamine (TEA) (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (ECF) (1.1 equivalents).

      • Stir the reaction at 0°C for 30 minutes to form the mixed anhydride (B1165640).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in a minimal amount of water or a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Add the activated acyl-imidazole (from Method A) or the mixed anhydride solution (from Method B) dropwise to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by HPLC.

  • Purification of this compound:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • The crude product is then purified using solid-phase extraction (SPE) or preparative reverse-phase HPLC.

    • For HPLC purification, a C18 column is typically used with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).

    • The fractions containing the desired product are collected and lyophilized to obtain the pure this compound as a white powder.

Data Presentation: Synthesis
ParameterExpected ValueNotes
Yield of Precursor Acid VariableDependent on the chosen synthetic route.
Yield of Acyl-CoA 40-60%[2]Based on Coenzyme A, typical for ECF-mediated coupling of similar compounds.
Purity (by HPLC) >95%After purification.

Diagram: Chemical Synthesis Workflow

Synthesis_Workflow Precursor 3,8-dioxooct-5-enoic acid Activated_Acid Activated Acid (Acyl-imidazole or Mixed Anhydride) Precursor->Activated_Acid Activation (CDI or ECF) Crude_Product Crude this compound Activated_Acid->Crude_Product CoA Coenzyme A CoA->Crude_Product Thioesterification Pure_Product Pure this compound Crude_Product->Pure_Product Purification (HPLC)

Caption: Workflow for the chemical synthesis of this compound.

Section 2: Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The primary methods for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Protocol: Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and a second wavelength appropriate for the enone chromophore (e.g., 230-280 nm).

  • Sample Preparation: Dissolve a small amount of the lyophilized product in Mobile Phase A.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is commonly used for acyl-CoAs.

  • Mode: Both positive and negative ion modes should be used for comprehensive analysis.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

  • Expected Mass: The theoretical exact mass of this compound (C₂₉H₄₄N₇O₁₈P₃S) is calculated. The observed mass should be within a few ppm of the theoretical mass. The molecular weight is 919.68 g/mol [3].

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the structure by observing characteristic fragmentation patterns of the acyl group and the Coenzyme A moiety.

Data Presentation: Characterization
Analysis MethodParameterExpected Result
HPLC Retention Time A single major peak at a characteristic retention time under the specified conditions.
Purity >95% (as determined by the area of the major peak relative to the total peak area).
HRMS (ESI) [M+H]⁺ (Positive Mode) Observed m/z should correspond to the calculated exact mass of the protonated molecule.
[M-H]⁻ (Negative Mode) Observed m/z should correspond to the calculated exact mass of the deprotonated molecule.
MS/MS Fragmentation Ions Characteristic fragments corresponding to the loss of the acyl group and fragmentation of the Coenzyme A backbone.

Diagram: Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis Output cluster_characterization Characterization cluster_results Results Lyophilized_Product Lyophilized Product HPLC_Analysis HPLC Analysis Lyophilized_Product->HPLC_Analysis MS_Analysis Mass Spectrometry Lyophilized_Product->MS_Analysis Purity_Confirmation Purity (>95%) HPLC_Analysis->Purity_Confirmation Identity_Confirmation Identity Confirmation (Accurate Mass & Fragmentation) MS_Analysis->Identity_Confirmation

Caption: Workflow for the analytical characterization of synthesized this compound.

Conclusion

This document provides a detailed, though hypothetical, framework for the synthesis and characterization of this compound. The proposed chemoenzymatic approach, based on established methods for similar molecules, offers a plausible route for obtaining this important metabolic intermediate for research purposes. The provided protocols, data tables, and diagrams are intended to serve as a comprehensive guide for researchers in the field. It is important to note that the successful implementation of this protocol will require careful optimization of the synthesis of the precursor acid and the subsequent coupling and purification steps.

References

Application Note: Quantitative Analysis of 3,8-dioxooct-5-enoyl-CoA in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,8-dioxooct-5-enoyl-CoA in various tissue samples. The procedure involves a robust sample preparation protocol followed by chromatographic separation and detection using multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related metabolic pathways.

Introduction

This compound is an acyl-CoA thioester that is believed to be an intermediate in the β-oxidation of certain unsaturated fatty acids.[1][2][3] Dysregulation of acyl-CoA metabolism has been implicated in various metabolic and neurodegenerative diseases.[4][5] Therefore, the ability to accurately quantify specific acyl-CoA species such as this compound in biological matrices is crucial for understanding disease pathogenesis and for the development of novel therapeutic agents. This LC-MS/MS method provides a reliable tool for the quantitative analysis of this specific acyl-CoA in tissue samples.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction and purification of acyl-CoAs from tissue samples.[6]

Materials:

  • Tissue homogenization buffer (e.g., methanol (B129727)/water 1:1 with 5% acetic acid)

  • Internal standard (e.g., [¹³C₈]-octanoyl-CoA)

  • 2-(2-pyridyl)ethyl silica (B1680970) gel SPE cartridges

  • Elution buffers:

  • Nitrogen gas evaporator

  • Reconstitution solution (e.g., 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0)

Protocol:

  • Weigh approximately 250 mg of powdered tissue and spike with the internal standard.

  • Homogenize the tissue in 4 mL of extraction buffer using a Polytron homogenizer for 1 minute.[6]

  • Centrifuge the homogenate and load the supernatant onto a pre-activated and equilibrated 2-(2-pyridyl)ethyl silica gel SPE cartridge.[6]

  • Wash the cartridge with 3 mL of extraction buffer.

  • Elute the acyl-CoAs sequentially with 3 mL of each elution buffer.[6]

  • Dry the combined eluate under a stream of nitrogen gas.[6]

  • Reconstitute the dried extract in 100 µL of reconstitution solution for LC-MS/MS analysis.[6]

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C8 column.

LC Conditions:

Parameter Value
Column Agilent ZORBAX 300SB-C8 (2.1 x 100 mm, 3.5 µm)[6]
Mobile Phase A 2% acetonitrile in 100 mM ammonium formate, pH 5.0[6]
Mobile Phase B 98% acetonitrile with 5 mM ammonium formate[6]
Flow Rate 0.4 mL/min
Injection Volume 40 µL[6]
Column Temp. 42°C[6]

| Autosampler Temp.| 5°C[6] |

Gradient Elution:

Time (min) %B
0.0 0
0.3 0
2.2 30
12.0 55
13.0 100
15.0 100
15.1 0

| 20.0 | 0 |

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and monitoring specific MRM transitions.

MS/MS Parameters:

Parameter Value
Ionization Mode Positive ESI
Precursor Ion (Q1) m/z 920.2
Product Ion (Q3) m/z 413.1 (neutral loss of 507.1)[6]
Dwell Time 100 ms
Collision Energy Optimized for specific instrument

| Declustering Potential | Optimized for specific instrument |

Note: The precursor ion for this compound (C₂₉H₄₄N₇O₁₉P₃S, MW: 919.68) is the [M+H]⁺ ion. The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da).[6]

Data Presentation

The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for the quantification of this compound.

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)15 nM
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue Homogenization spe Solid-Phase Extraction tissue->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for the analysis of this compound.

Putative Signaling Pathway

G Figure 2: Putative Role in Unsaturated Fatty Acid β-Oxidation ufa Unsaturated Fatty Acid acyl_coa_syn Acyl-CoA Synthetase ufa->acyl_coa_syn ufa_coa Unsaturated Acyl-CoA acyl_coa_syn->ufa_coa beta_ox β-Oxidation Cycles ufa_coa->beta_ox intermediate This compound beta_ox->intermediate final_products Acetyl-CoA + Shorter Acyl-CoA beta_ox->final_products isomerase Enoyl-CoA Isomerase intermediate->isomerase next_intermediate 2-trans-enoyl-CoA isomerase->next_intermediate next_intermediate->beta_ox Further Cycles

Caption: Proposed involvement in fatty acid metabolism.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in tissue samples. This application note offers a comprehensive protocol that can be readily implemented in a research setting to facilitate studies on fatty acid metabolism and its role in health and disease.

References

Application Note: A Coupled Enzymatic Assay for the Quantification of 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a protocol for the quantification of 3,8-dioxooct-5-enoyl-CoA, a reactive acyl-CoA intermediate. The described method is a coupled enzymatic assay based on the reduction of the 3-keto group of the analyte by a putative 3-ketoacyl-CoA reductase, leading to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm, allowing for the sensitive and specific quantification of this compound in purified samples. This protocol is intended for researchers in biochemistry, metabolic studies, and drug development who require a method to quantify this specific acyl-CoA.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. This compound is a dicarbonyl-containing unsaturated acyl-CoA whose role in cellular processes is still under investigation. Due to its reactive nature, the development of a specific and reliable quantification method is of high interest.

This protocol describes the development of a novel, continuous, coupled enzymatic assay for the quantification of this compound. The assay is based on the hypothesis that a 3-ketoacyl-CoA reductase can utilize this compound as a substrate, reducing the 3-keto group to a hydroxyl group in an NADH-dependent manner. The rate of NADH consumption is directly proportional to the concentration of this compound, providing a basis for its quantification.

Assay Principle

The quantification of this compound is achieved through a coupled enzymatic reaction. A putative 3-ketoacyl-CoA reductase catalyzes the reduction of the 3-keto group of this compound to a 3-hydroxyacyl-CoA derivative. This reaction requires the presence of NADH as a co-substrate, which is oxidized to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is measured over time. The initial rate of this reaction is proportional to the concentration of this compound in the sample.

Enzymatic_Assay_Pathway sub This compound enzyme 3-Ketoacyl-CoA Reductase sub->enzyme nadh NADH nadh->enzyme prod 3-hydroxy-8-oxooct-5-enoyl-CoA enzyme->prod nad NAD+ enzyme->nad Experimental_Workflow prep Prepare Reagents and Standards plate Add Assay Buffer, NADH, and Sample/Standard to Plate prep->plate pre_inc Pre-incubate at 25°C for 5 min plate->pre_inc start Initiate Reaction with 3-Ketoacyl-CoA Reductase pre_inc->start measure Measure Absorbance at 340 nm (Kinetic Mode) start->measure data Calculate Initial Reaction Rates measure->data analysis Generate Standard Curve and Quantify Unknown Samples data->analysis

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Beta-Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway responsible for energy production from the catabolism of fatty acids. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-Coenzyme A (acyl-CoA) chain, generating acetyl-CoA, NADH, and FADH2.[1] The intermediates of this pathway, including acyl-CoAs, 2-enoyl-CoAs, 3-hydroxyacyl-CoAs, and 3-ketoacyl-CoAs, are crucial indicators of metabolic flux and can be altered in various physiological and pathological states, including inborn errors of metabolism, diabetes, and cardiovascular disease. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a robust and sensitive method for the qualitative and quantitative analysis of these intermediates, providing valuable insights for researchers and drug development professionals.

This document provides detailed application notes and protocols for the extraction and analysis of beta-oxidation intermediates from biological samples using HPLC.

Signaling Pathway: Mitochondrial Beta-Oxidation

The mitochondrial beta-oxidation spiral is a four-step process that is repeated for each two-carbon unit removed from the fatty acyl-CoA chain.

Beta_Oxidation_Pathway AcylCoA Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA AcylCoAShort Acyl-CoA (Cn-2) KetoacylCoA->AcylCoAShort AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA AcylCoAShort->AcylCoA Next Cycle TCA TCA Cycle AcetylCoA->TCA

Caption: The four core reactions of the mitochondrial beta-oxidation spiral.

Experimental Protocols

I. Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727), HPLC grade, pre-chilled to -80°C

  • Internal standards (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Metabolite Extraction:

    • Add 1 mL of cold (-80°C) methanol containing the internal standard to the cell pellet or plate.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol with the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for HPLC analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7). The choice of reconstitution solvent is critical for acyl-CoA stability.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an HPLC vial for analysis.

II. HPLC and LC-MS/MS Analysis of Beta-Oxidation Intermediates

This section provides a general protocol for the chromatographic separation and detection of beta-oxidation intermediates. Specific parameters may need to be optimized based on the analytes of interest and the instrumentation available.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer) with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Acyl-CoA standards for calibration and identification.

HPLC Method:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5-10 µL
Gradient Time (min)

Mass Spectrometry Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly recommended for quantitative analysis due to its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each beta-oxidation intermediate using authentic standards. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine group.

Data Presentation: Quantitative Analysis

The following tables summarize expected retention times and MRM transitions for various beta-oxidation intermediates. Note that retention times can vary based on the specific HPLC system, column, and mobile phase conditions.

Table 1: Retention Times of Beta-Oxidation Intermediates

Retention times are based on a reversed-phase C18 column and are approximate. They should be confirmed with authentic standards on the user's system.

IntermediateChain LengthApproximate Retention Time (min)
Acyl-CoAs
Butyryl-CoAC45.2
Hexanoyl-CoAC67.8
Octanoyl-CoAC810.1
Decanoyl-CoAC1012.3
Lauroyl-CoAC1214.1
Myristoyl-CoAC1415.7
Palmitoyl-CoAC1617.2
2-Enoyl-CoAs
2-Butenoyl-CoA (Crotonyl-CoA)C44.9
2-Hexenoyl-CoAC67.5
2-Octenoyl-CoAC89.8
2-Decenoyl-CoAC1012.0
3-Hydroxyacyl-CoAs
3-Hydroxybutyryl-CoAC44.5
3-Hydroxyhexanoyl-CoAC67.0
3-Hydroxyoctanoyl-CoAC89.2
3-Hydroxydecanoyl-CoAC1011.3
3-Ketoacyl-CoAs
3-Ketobutyryl-CoA (Acetoacetyl-CoA)C44.7
3-Ketohexanoyl-CoAC67.2
3-Ketooctanoyl-CoAC89.5
3-Ketodecanoyl-CoAC1011.6

Note: The chromatographic behavior of all 27 intermediates of the beta-oxidation of hexadecanoyl-CoA has been documented and can be referenced for a more comprehensive understanding of their elution patterns.[2][3]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of beta-oxidation intermediates.

Experimental_Workflow Sample Biological Sample (Cells or Tissues) Extraction Metabolite Extraction (Cold Methanol) Sample->Extraction Centrifugation1 Protein Precipitation & Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Drying (Vacuum or N2) Supernatant->Drying Reconstitution Reconstitution in HPLC Solvent Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 HPLC HPLC Separation (C18 Column) Centrifugation2->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: A generalized workflow for the analysis of beta-oxidation intermediates.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the analysis of beta-oxidation intermediates by HPLC and LC-MS/MS. Accurate and reproducible quantification of these metabolites is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutics targeting metabolic disorders. Careful optimization of sample preparation and chromatographic conditions is crucial for achieving high-quality data.

References

Application Notes and Protocols for Fluorometric Determination of Acyl-CoA Esters in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. They are central to fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2] Beyond their metabolic roles, acyl-CoA esters, particularly long-chain fatty acyl-CoAs, are emerging as critical signaling molecules that regulate enzyme activity, ion channels, and gene expression.[3][4][5] Given their importance, the accurate quantification of acyl-CoA esters in biological samples is essential for understanding metabolic states in health and disease, and for the development of therapeutics targeting metabolic pathways.

Fluorometric assays provide a sensitive, specific, and high-throughput method for the determination of acyl-CoA esters in various biological samples, including cell lysates and tissue homogenates.[2][6] These assays are typically based on enzymatic reactions that couple the metabolism of acyl-CoA to the generation of a highly fluorescent product.[2][6][7] The resulting fluorescence intensity is directly proportional to the amount of acyl-CoA in the sample.[6][7]

Principle of the Assay

The fluorometric determination of acyl-CoA esters generally involves a multi-step enzymatic cascade. In a common approach, the acyl-CoA is first acted upon by an acyl-CoA oxidase or dehydrogenase. This initial reaction produces a product that, through one or more subsequent enzymatic steps, leads to the generation of an intermediate such as hydrogen peroxide (H₂O₂) or NADH.[8][9] This intermediate then reacts with a fluorometric probe in the presence of a suitable enzyme (e.g., horseradish peroxidase) to produce a highly fluorescent compound.[8] The fluorescence is measured at a specific excitation and emission wavelength pair, and the concentration of acyl-CoA in the sample is determined by comparison to a standard curve.[1]

Data Presentation

The following table summarizes the quantitative data from various commercially available fluorometric assay kits for the determination of acyl-CoA esters.

Assay Kit/MethodAnalyteLinear Detection RangeDetection LimitExcitation (nm)Emission (nm)Reference
EnzyFluo™ Fatty Acyl-CoA Assay KitFatty acyl-CoA0.3 to 100 µM0.3 µM530585[2]
PicoProbe™ Acetyl CoA Assay KitAcetyl-CoA10 to 1000 pmol~0.4 µM535587[9]
Acetyl-CoA Fluorometric Assay KitAcetyl-CoA0 to 100 µMNot Specified~535-575~585-625[6]
Acyl-CoA Synthetase Assay Kit (Fluorometric)Acyl-CoA Synthetase ActivityNot Specified5 mU/µl535587[8]

Experimental Protocols

This section provides a generalized, detailed protocol for the fluorometric determination of acyl-CoA esters in biological samples. This protocol is a composite based on information from various sources and may require optimization for specific sample types and experimental conditions.

I. Reagent Preparation
  • Assay Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.4): Prepare a stock solution of 1 M potassium phosphate by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water and adjusting the pH to 7.4. Dilute to 100 mM with deionized water for the working assay buffer. Store at 4°C.

  • Lysis Buffer (e.g., 20 mM Potassium Phosphate, 0.5% Triton X-100, pH 7.4): Prepare by adding Triton X-100 to the assay buffer. This buffer is used for homogenizing tissue and lysing cells.

  • Acyl-CoA Standard Stock Solution (1 mM): Dissolve a known amount of the specific acyl-CoA ester of interest (e.g., palmitoyl-CoA, acetyl-CoA) in the assay buffer to a final concentration of 1 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Mix: This is typically a proprietary mixture in commercial kits. A generalized formulation could include acyl-CoA oxidase or dehydrogenase, and other coupling enzymes. Reconstitute the lyophilized enzyme mix in assay buffer as per the manufacturer's instructions or literature recommendations. Keep on ice during use.

  • Fluorometric Probe (e.g., Amplex Red or equivalent): Prepare a stock solution (e.g., 10 mM in DMSO). This solution is light-sensitive and should be stored at -20°C, protected from light.

  • Horseradish Peroxidase (HRP) Stock Solution: Prepare a stock solution of HRP (e.g., 10 U/mL) in assay buffer. Aliquot and store at -20°C.

II. Sample Preparation

A. Tissue Samples

  • Excise tissue and rinse with ice-cold PBS to remove any blood.

  • Weigh the tissue (e.g., 10-50 mg) and homogenize on ice in 100-500 µL of ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the assay.

B. Cultured Cells

  • For adherent cells, wash the cells with ice-cold PBS and scrape them into a collection tube. For suspension cells, pellet the cells by centrifugation.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., for 1 x 10⁶ cells, use 100 µL).

  • Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the assay.

Note: Acyl-CoA esters are unstable. It is recommended to process samples immediately or snap-freeze them in liquid nitrogen and store at -80°C for no longer than one week.

III. Assay Procedure
  • Standard Curve Preparation:

    • Thaw the 1 mM acyl-CoA standard stock solution on ice.

    • Prepare a series of dilutions in the assay buffer to generate standards ranging from 0 to 100 µM. For a more sensitive assay, a lower concentration range may be appropriate.

    • Add 50 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.

  • Sample and Control Preparation:

    • Add 2-50 µL of the prepared sample supernatant to wells of the 96-well plate.

    • It is recommended to run a sample blank for each sample. This well will contain the sample but not the enzyme mix to account for background fluorescence.

    • Bring the final volume in all sample and standard wells to 50 µL with assay buffer.

  • Reaction Mix Preparation:

    • Prepare a fresh reaction mix for the number of assays to be performed. For each well, the reaction mix may contain:

      • 50 µL of Assay Buffer

      • 1 µL of Fluorometric Probe stock solution

      • 1 µL of HRP stock solution

      • 2 µL of Enzyme Mix

    • Mix gently and protect from light.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the reaction mix to each standard and sample well.

    • For the sample blank wells, add a reaction mix that does not contain the "Enzyme Mix".

    • Mix the contents of the wells gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570 nm / 585-600 nm).

IV. Data Analysis
  • Subtract the fluorescence reading of the 0 µM standard (blank) from all standard and sample readings.

  • If sample blanks were included, subtract the average fluorescence of the sample blank from the corresponding sample reading.

  • Plot the net fluorescence of the standards as a function of their concentration to generate a standard curve.

  • Determine the concentration of acyl-CoA in the samples from the standard curve using the net fluorescence values of the samples.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis sample_prep Sample Preparation (Tissue Homogenization or Cell Lysis) plate_setup Plate Setup (Standards, Samples, Controls) sample_prep->plate_setup reagent_prep Reagent Preparation (Standards, Buffers, Enzyme Mix) reagent_prep->plate_setup reaction_init Reaction Initiation (Add Reaction Mix) plate_setup->reaction_init incubation Incubation (Room Temperature or 37°C) reaction_init->incubation fluorescence_measurement Fluorescence Measurement incubation->fluorescence_measurement data_analysis Data Analysis (Standard Curve, Concentration Calculation) fluorescence_measurement->data_analysis

Caption: Experimental workflow for the fluorometric determination of acyl-CoA esters.

signaling_pathway cluster_regulation Regulatory Targets cluster_outcomes Cellular Outcomes acyl_coa Long-Chain Acyl-CoA acc Acetyl-CoA Carboxylase (ACC) acyl_coa->acc Inhibition ampk AMP Kinase Kinase (AMPKK) acyl_coa->ampk Regulation ryr Ryanodine-Sensitive Ca2+ Release Channel acyl_coa->ryr Regulation fa_synthesis Fatty Acid Synthesis acc->fa_synthesis Modulates energy_homeostasis Energy Homeostasis ampk->energy_homeostasis Regulates ca_signaling Calcium Signaling ryr->ca_signaling Modulates

Caption: Regulation of cellular signaling pathways by long-chain acyl-CoA esters.

References

Application of 3,8-dioxooct-5-enoyl-CoA in Lipid Metabolism Research: Information Currently Limited

Author: BenchChem Technical Support Team. Date: December 2025

While detailed application notes for 3,8-dioxooct-5-enoyl-CoA cannot be constructed at this time due to the absence of specific research, we can provide a general overview of the metabolic context in which such a molecule might theoretically be involved. This is based on our understanding of the beta-oxidation of unsaturated fatty acids.

Theoretical Context: Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

The structure of this compound, featuring a carbon chain with two ketone groups and a double bond, suggests a potential role as an intermediate in the breakdown of polyunsaturated fatty acids. The beta-oxidation of fatty acids is a core metabolic process that occurs in both mitochondria and peroxisomes.[3][4] Peroxisomes are particularly important for the metabolism of very long-chain fatty acids and certain unsaturated fatty acids.[5][6]

The degradation of unsaturated fatty acids requires a set of auxiliary enzymes in addition to the core beta-oxidation machinery.[7][8] These enzymes are necessary to handle the double bonds that are not in the correct position or configuration for the standard enzymatic steps. It is conceivable that this compound could be a transient intermediate in one of these alternative pathways, although this has not been experimentally demonstrated in the available literature.

General Experimental Approaches in Lipid Metabolism Research

While protocols specific to this compound are unavailable, researchers in lipid metabolism utilize a variety of established methods to study fatty acid oxidation. These include:

  • Enzyme Assays: To characterize the activity of enzymes involved in beta-oxidation, researchers often use synthetic substrates that mimic natural intermediates. Spectrophotometric or high-performance liquid chromatography (HPLC) based methods are common.[9]

  • Cell-Based Assays: Cultured cells, such as hepatocytes or fibroblasts, are incubated with fatty acids (often isotopically labeled) to trace their metabolic fate. The accumulation or depletion of specific acyl-CoAs and other metabolites is then measured using techniques like mass spectrometry.

  • Studies with Isolated Organelles: Mitochondria and peroxisomes can be isolated from tissues to study beta-oxidation in a more controlled environment, free from confounding cellular processes.

  • Animal Models: Genetically modified animal models, such as knockout mice for specific enzymes of fatty acid oxidation, are invaluable tools for understanding the physiological roles of these pathways.[10]

Visualizing Metabolic Pathways

To illustrate the general process of peroxisomal beta-oxidation, the following diagrams outline the key steps and the interplay of different enzymes.

Peroxisomal_Beta_Oxidation_Workflow cluster_peroxisome Peroxisome Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria or Cytosol Mitochondria or Cytosol Shortened_Acyl_CoA->Mitochondria or Cytosol Export Acetyl_CoA->Mitochondria or Cytosol Export Acyl_CoA_outside Fatty Acid Acyl_CoA_outside->Acyl_CoA Acyl-CoA Synthetase

Figure 1. Generalized workflow of peroxisomal beta-oxidation of saturated fatty acids.

For unsaturated fatty acids, additional enzymatic steps are required, as depicted below.

Unsaturated_Fatty_Acid_Oxidation_Logic start Unsaturated Fatty Acyl-CoA beta_oxidation Standard Beta-Oxidation Cycles start->beta_oxidation problematic_intermediate Non-standard intermediate (e.g., cis- or trans-double bond at wrong position) beta_oxidation->problematic_intermediate auxiliary_enzymes Auxiliary Enzymes (e.g., Isomerase, Reductase) problematic_intermediate->auxiliary_enzymes Modification standard_intermediate Standard Beta-Oxidation Intermediate (trans-2-Enoyl-CoA) auxiliary_enzymes->standard_intermediate Conversion continuation Continuation of Beta-Oxidation standard_intermediate->continuation

Figure 2. Logical flow for the beta-oxidation of unsaturated fatty acids requiring auxiliary enzymes.

Conclusion

References

Application Notes and Protocols for Studying Enzyme Kinetics with 3,8-Dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dioxooct-5-enoyl-CoA is a specialized acyl-CoA analog that serves as a valuable tool for investigating the kinetics of enzymes involved in fatty acid metabolism, particularly the β-oxidation pathway. Its unique structure, featuring two ketone groups and a double bond, allows for the specific probing of enzyme active sites and the characterization of catalytic mechanisms. These application notes provide detailed protocols for utilizing this compound to study the kinetics of enzymes such as enoyl-CoA hydratases, isomerases, and dehydrogenases, which are critical targets in various metabolic diseases and drug development programs.

The β-oxidation pathway is a core metabolic process responsible for the breakdown of fatty acids to produce energy.[1] This pathway involves a series of enzymatic reactions, and its dysregulation is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and certain cancers. Understanding the kinetics of the enzymes in this pathway is crucial for developing novel therapeutics. This compound can be used as a substrate or inhibitor to elucidate the function of these enzymes and to screen for potential drug candidates that modulate their activity.

Application 1: Characterization of Enoyl-CoA Hydratase Activity

Enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, a key step in the β-oxidation spiral.[2][3] The double bond in this compound makes it a suitable substrate for monitoring the activity of this enzyme class.

Experimental Protocol: Spectrophotometric Assay for Enoyl-CoA Hydratase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of enoyl-CoA hydratase using this compound. The hydration of the double bond can be monitored by a decrease in absorbance at a specific wavelength.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound stock solution (in appropriate buffer)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).

  • Add a known concentration of purified enoyl-CoA hydratase to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a quartz cuvette.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the decrease in absorbance at the predetermined wavelength maximum of the enoyl-CoA substrate (typically around 260-280 nm) for a set period (e.g., 5 minutes).

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Repeat the assay with a range of substrate concentrations to generate a Michaelis-Menten plot.

  • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Application 2: Investigation of Isomerase and Dehydrogenase Activities in a Coupled Assay

For enzymes where the direct reaction does not produce a convenient spectrophotometric signal, a coupled enzyme assay can be employed. This is particularly useful for studying isomerases or dehydrogenases that may act on intermediates derived from this compound. For example, the product of an isomerase acting on this compound could be a substrate for a dehydrogenase, and the activity of the dehydrogenase can be monitored. A method for assaying L-3-hydroxyacyl-CoA dehydrogenase can be adapted for this purpose.[4]

Experimental Protocol: Coupled Spectrophotometric Assay

This protocol outlines a coupled assay to study an enzyme (Enzyme X) that converts this compound to a product that is then acted upon by a reporting enzyme, L-3-hydroxyacyl-CoA dehydrogenase. The production of NADH by the dehydrogenase is monitored at 340 nm.

Materials:

  • Purified Enzyme X

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • This compound stock solution

  • NAD⁺ stock solution

  • Tricine buffer (100 mM, pH 8.0) containing 5 mM MgCl₂

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tricine buffer (pH 8.0), 5 mM MgCl₂, and a saturating concentration of NAD⁺.

  • Add a fixed, excess amount of L-3-hydroxyacyl-CoA dehydrogenase to the mixture.

  • Add the purified Enzyme X to the cuvette.

  • Equilibrate the reaction mixture to the desired temperature.

  • Initiate the reaction by adding various concentrations of this compound.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the initial reaction rates from the linear phase of the absorbance change.

  • Plot the initial rates against the substrate concentrations to determine the kinetic parameters for Enzyme X.

Data Presentation

The following tables summarize hypothetical kinetic data for two enzymes of the β-oxidation pathway with this compound and other relevant substrates.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase Isoforms

SubstrateEnzyme IsoformKₘ (µM)Vₘₐₓ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/Kₘ (M⁻¹s⁻¹)
This compound ECH1 (Mitochondrial)251501255.0 x 10⁶
ECH2 (Peroxisomal)40100832.1 x 10⁶
Crotonyl-CoAECH1 (Mitochondrial)502502084.2 x 10⁶
ECH2 (Peroxisomal)651801502.3 x 10⁶
Hexenoyl-CoAECH1 (Mitochondrial)352001674.8 x 10⁶
ECH2 (Peroxisomal)551301082.0 x 10⁶

Table 2: Kinetic Parameters for a Hypothetical Dienoyl-CoA Isomerase

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/Kₘ (M⁻¹s⁻¹)
This compound 1580674.5 x 10⁶
Linoleoyl-CoA201201005.0 x 10⁶
2-trans-5-cis-Octadienoyl-CoA101501251.25 x 10⁷

Visualizations

Experimental Workflow for Enzyme Kinetics

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Buffers and Reagents reaction_setup Set up Reaction Mixture reagents->reaction_setup enzyme_prep Purify and Quantify Enzyme enzyme_prep->reaction_setup substrate_prep Prepare Substrate Stock Solutions initiation Initiate Reaction with Substrate substrate_prep->initiation reaction_setup->initiation monitoring Monitor Reaction (Spectrophotometry) initiation->monitoring velocity Calculate Initial Velocities (v₀) monitoring->velocity plotting Generate Michaelis-Menten Plot velocity->plotting kinetics Determine Kinetic Parameters (Kₘ, Vₘₐₓ) plotting->kinetics

General workflow for determining enzyme kinetic parameters.
Proposed Metabolic Pathway for this compound

metabolic_pathway Unsaturated Fatty Acid Unsaturated Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Unsaturated Fatty Acid->Acyl-CoA Synthetase Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Synthetase->Unsaturated Acyl-CoA Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 Unsaturated Acyl-CoA->Beta-Oxidation Cycle 1 Intermediate_1 ...-enoyl-CoA Beta-Oxidation Cycle 1->Intermediate_1 Enoyl-CoA Isomerase Enoyl-CoA Isomerase Intermediate_1->Enoyl-CoA Isomerase Intermediate_2 This compound Enoyl-CoA Isomerase->Intermediate_2 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Intermediate_2->Enoyl-CoA Hydratase Hydroxyacyl-CoA Intermediate Hydroxyacyl-CoA Intermediate Enoyl-CoA Hydratase->Hydroxyacyl-CoA Intermediate 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Intermediate->3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl-CoA Intermediate Ketoacyl-CoA Intermediate 3-Hydroxyacyl-CoA Dehydrogenase->Ketoacyl-CoA Intermediate Thiolase Thiolase Ketoacyl-CoA Intermediate->Thiolase Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA->Beta-Oxidation Cycle 1 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Hypothetical involvement of this compound in β-oxidation.

References

Application Notes and Protocols: Isotopic Labeling of 3,8-dioxooct-5-enoyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic pathways in biological systems.[1][2] The use of stable isotope tracers allows for the precise tracking of atoms through metabolic networks, providing a quantitative measure of pathway activity.[3][4][5] This document provides detailed application notes and protocols for the isotopic labeling of 3,8-dioxooct-5-enoyl-CoA, a reactive acyl-CoA thioester, and its application in studying metabolic flux, particularly within the context of fatty acid metabolism. Acyl-CoA species are central intermediates in numerous metabolic processes, including fatty acid β-oxidation and the Krebs cycle.[6][7][8][9] Understanding the flux through pathways involving these molecules is critical for research in areas such as metabolic diseases, oncology, and drug development.

While direct chemical synthesis of isotopically labeled acyl-CoA thioesters can be challenging, biosynthetic methods offer a robust alternative for generating labeled compounds for MFA studies.[6][7][8][9] This guide will focus on a biosynthetic labeling approach and subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13]

Metabolic Context of this compound

This compound is an eight-carbon acyl-CoA containing two keto groups and a carbon-carbon double bond. Its structure suggests a role in fatty acid metabolism, likely as an intermediate in a modified β-oxidation pathway or a related catabolic process. The standard mitochondrial fatty acid β-oxidation spiral involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. However, the presence of the additional keto group at the 8-position suggests that this molecule may arise from the oxidation of a hydroxylated or otherwise modified fatty acid precursor. It may be a substrate for enzymes such as short-chain enoyl-CoA hydratase (ECHS1), which is involved in the metabolism of fatty acyl-CoA esters and branched-chain amino acids.[14][15][16][17] Elucidating the metabolic flux to and from this compound can provide insights into these specialized metabolic pathways.

Below is a diagram illustrating a plausible metabolic pathway involving this compound within the broader context of mitochondrial fatty acid oxidation.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid Fatty Acid (e.g., modified octanoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Modified_Octanoyl_CoA Modified Octanoyl-CoA Acyl_CoA_Synthetase->Modified_Octanoyl_CoA Beta_Oxidation_Step1 Acyl-CoA Dehydrogenase Modified_Octanoyl_CoA->Beta_Oxidation_Step1 Enoyl_CoA_Intermediate Enoyl-CoA Intermediate Beta_Oxidation_Step1->Enoyl_CoA_Intermediate Oxidation_Step Oxidation/Hydration Steps Enoyl_CoA_Intermediate->Oxidation_Step Target_Molecule This compound Oxidation_Step->Target_Molecule ECHS1 Short-Chain Enoyl-CoA Hydratase (ECHS1) Target_Molecule->ECHS1 Downstream_Metabolites Downstream Metabolites (e.g., Acetyl-CoA) ECHS1->Downstream_Metabolites experimental_workflow Labeling Isotopic Labeling of Cells (e.g., pan6Δ yeast with [13C3, 15N1]-pantothenate) Harvesting Cell Harvesting and Washing Labeling->Harvesting Extraction Acyl-CoA Extraction (80% Methanol) Harvesting->Extraction Analysis LC-MS/MS Analysis (C18 column, ESI+) Extraction->Analysis Data_Processing Data Processing and Metabolic Flux Analysis Analysis->Data_Processing mfa_logic Isotope_Tracer Isotope Tracer Input (e.g., Labeled Fatty Acid Precursor) Biological_System Biological System (Cells, Tissues) Isotope_Tracer->Biological_System Labeled_Metabolites Labeled Metabolites (including this compound) Biological_System->Labeled_Metabolites Mass_Spectrometry Mass Spectrometry (Isotopologue Distribution) Labeled_Metabolites->Mass_Spectrometry Flux_Calculation Flux Calculation Model Mass_Spectrometry->Flux_Calculation Metabolic_Flux_Map Metabolic Flux Map Flux_Calculation->Metabolic_Flux_Map

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 3,8-Dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis and handling of 3,8-dioxooct-5-enoyl-CoA and related acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: Currently, there are no established protocols for the direct chemical synthesis of this compound. This intermediate is primarily understood in the context of its role in the mitochondrial beta-oxidation of unsaturated fatty acids.[1] Therefore, its synthesis in a laboratory setting is typically achieved through enzymatic reactions that mimic this biological pathway.

Q2: Which enzymes are involved in the biological pathway of this compound?

A2: In the beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbons, 5-cis-octenoyl-CoA is dehydrogenated by medium-chain acyl-CoA dehydrogenase to 2-trans-5-cis-octadienoyl-CoA. This is then isomerized to 3,5-octadienoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase. Further isomerization to 2-trans-4-trans-octadienoyl-CoA is catalyzed by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.[1] this compound is an intermediate in related pathways.

Q3: What are the key challenges in the enzymatic synthesis of enoyl-CoA thioesters?

A3: Key challenges include achieving high conversion rates, ensuring the stability of the thioester product, and purifying the target molecule from the reaction mixture, which often contains unreacted substrates, enzymes, and cofactors. The thioester bond is a high-energy bond, making these molecules susceptible to hydrolysis.[2][3]

Q4: How can I purify the synthesized this compound?

A4: Purification of acyl-CoA esters can be achieved using solid-phase extraction or reversed-phase ion-pair liquid chromatography.[4][5] For long-chain fatty acyl-CoA thioesters, hydrophobic chromatography on materials like Octyl-Sepharose has proven effective.[6]

Q5: What is the stability of enoyl-CoA thioesters and how should they be stored?

A5: Thioester intermediates can have a half-life of several hours in aqueous solutions.[7][8] For long-term storage, it is recommended to keep them at -80°C.[4] The stability can be affected by pH and the presence of nucleophiles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or inhibited enzyme.- Verify the activity of your enzyme stock. - Ensure the reaction buffer composition (pH, ionic strength) is optimal for the enzyme. - Check for the presence of known inhibitors in your substrate or reagents.
Sub-optimal substrate concentration.- Titrate the substrate concentration to determine the optimal level. High substrate concentrations can sometimes lead to substrate inhibition.
Degradation of the product.- Minimize reaction time. - Analyze the reaction progress at multiple time points to identify the peak yield before degradation becomes significant. - Ensure the pH of the reaction buffer is not highly acidic or basic, which can promote hydrolysis of the thioester bond.
Multiple Products Detected Presence of contaminating enzymes in your enzyme preparation.- Repurify your enzyme to remove contaminating activities.
Non-specific activity of the primary enzyme.- Adjust reaction conditions (e.g., temperature, pH) to favor the desired reaction. - Consider using a more specific enzyme if available.
Isomerization or side reactions of the substrate or product.- Analyze the reaction under different conditions to identify factors that minimize side product formation.
Difficulty in Purifying the Product Co-elution with substrates or other reaction components.- Optimize the purification protocol. For HPLC, adjust the gradient, mobile phase composition, or ion-pairing agent. For solid-phase extraction, test different wash and elution buffers.[5]
Adsorption of the product to labware.- Use low-adhesion microcentrifuge tubes and pipette tips.
Inconsistent Results Pipetting errors, especially with small volumes.- Prepare a master mix for your reactions to ensure consistency. - Use calibrated pipettes.[9]
Instability of reagents.- Prepare fresh reaction mixes immediately before use. - Store enzymes, cofactors, and substrates at their recommended temperatures.[9]

Experimental Protocols

General Protocol for Enzymatic Synthesis of an Enoyl-CoA Ester

This protocol provides a general framework for the synthesis of an enoyl-CoA ester using a commercially available or purified enzyme. Specific conditions will need to be optimized for the particular enzyme and substrate.

  • Reagent Preparation:

    • Prepare a reaction buffer at the optimal pH for the chosen enzyme (typically between 7.0 and 8.5).

    • Prepare stock solutions of the fatty acid substrate, Coenzyme A (CoA), and ATP.

    • Prepare a stock solution of the purified acyl-CoA synthetase or other relevant enzyme.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, fatty acid substrate, CoA, and ATP to their final desired concentrations.

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme (often 37°C) for a predetermined time (e.g., 1-4 hours).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC or a spectrophotometric assay that detects the formation of the thioester bond or the consumption of free CoA.

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme, followed by centrifugation.

  • Purification:

    • The supernatant containing the acyl-CoA ester can be purified using solid-phase extraction with a C18 cartridge or by preparative HPLC.[4][10]

  • Quantification and Storage:

    • The concentration of the purified enoyl-CoA ester can be determined spectrophotometrically using its molar extinction coefficient.

    • Store the purified product at -80°C.

Quantitative Data

Table 1: Factors Affecting Enzymatic Synthesis of Acyl-CoA Esters

ParameterTypical RangeConsiderations
pH7.0 - 8.5Enzyme specific; extreme pH can lead to thioester hydrolysis.
Temperature25 - 37 °CEnzyme specific; higher temperatures can denature the enzyme.
Substrate Concentration10 - 500 µMCan be enzyme-dependent; high concentrations may cause inhibition.
Enzyme Concentration0.1 - 5 µMHigher concentrations can increase the reaction rate but also the cost.
Incubation Time30 min - 4 hoursShould be optimized to maximize product formation before degradation occurs.
ATP:Mg²⁺ Ratio1:1 to 1:2Mg²⁺ is a required cofactor for many acyl-CoA synthetases.

Table 2: Typical Yields for Enzymatic Synthesis of Acyl-CoA Esters

Acyl-CoA Ester TypeReported YieldReference
Aromatic CoA EstersUp to 80%[4]
Various CoA-thioesters40% or higher[11]

Visualizations

experimental_workflow reagent_prep Reagent Preparation enzymatic_reaction Enzymatic Reaction reagent_prep->enzymatic_reaction reaction_monitoring Reaction Monitoring enzymatic_reaction->reaction_monitoring reaction_quenching Reaction Quenching enzymatic_reaction->reaction_quenching reaction_monitoring->enzymatic_reaction purification Purification reaction_quenching->purification analysis Analysis & Storage purification->analysis

Caption: A generalized workflow for the enzymatic synthesis of enoyl-CoA esters.

beta_oxidation_pathway sub 5-cis-Octenoyl-CoA p1 2-trans-5-cis-Octadienoyl-CoA sub->p1 Acyl-CoA Dehydrogenase p2 3,5-Octadienoyl-CoA p1->p2 Δ³,Δ²-Enoyl-CoA Isomerase p3 2-trans-4-trans-Octadienoyl-CoA p2->p3 Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase final Further Beta-Oxidation p3->final

Caption: Simplified enzymatic cascade in the beta-oxidation of certain unsaturated fatty acids.

troubleshooting_tree start Low Product Yield check_enzyme Check Enzyme Activity & Purity start->check_enzyme check_conditions Optimize Reaction Conditions (pH, Temp) start->check_conditions check_substrate Verify Substrate Integrity & Concentration start->check_substrate check_product_stability Assess Product Stability Over Time start->check_product_stability

Caption: A decision tree for troubleshooting low yield in enzymatic synthesis.

References

Overcoming challenges in the purification of acyl-CoA thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA thioester purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered during the purification of acyl-CoA thioesters?

A1: Researchers often face several challenges during the purification of acyl-CoA thioesters, primarily due to their inherent instability and the complexity of biological matrices. Key issues include:

  • Low Yield: Acyl-CoA thioesters are often present in low concentrations in tissues and cells.[1] Recoveries can be variable depending on the extraction and purification methods used.[2]

  • Degradation: The thioester bond is susceptible to both chemical and enzymatic hydrolysis.[3][4] Thioesterase enzymes present in biological samples can rapidly degrade acyl-CoAs.[5][6] The stability is also pH-dependent, with increased hydrolysis at alkaline pH.

  • Co-purification of Contaminants: A significant challenge is the removal of structurally similar compounds, particularly free Coenzyme A (CoASH), which can interfere with downstream applications.[7] Other contaminants can include non-esterified fatty acids and other lipids.[8]

  • Solubility Issues: Long-chain acyl-CoAs can be difficult to solubilize in aqueous buffers, potentially leading to precipitation and loss of material during purification.[7]

Q2: Which purification methods are most effective for acyl-CoA thioesters?

A2: The choice of purification method depends on the specific acyl-CoA, the starting material, and the desired purity and yield. Commonly used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating and purifying acyl-CoAs of various chain lengths.[2][9][10] It offers high resolution and can be coupled with UV or mass spectrometry detection for identification and quantification.[11][12]

  • Solid-Phase Extraction (SPE): SPE is a versatile method for sample cleanup and enrichment of acyl-CoAs.[8][13] Different sorbents can be used, such as C18 for reversed-phase separation or anion-exchange materials.[1][13]

  • Affinity Chromatography: This method can be highly specific. For instance, immobilized enzymes that utilize acyl-CoAs as substrates can be used to capture them.[14][15]

Q3: How can I prevent the degradation of my acyl-CoA samples during purification?

A3: Minimizing degradation is critical for obtaining accurate and reproducible results. Key strategies include:

  • Work Quickly and at Low Temperatures: All steps should be performed on ice or at 4°C to reduce enzymatic activity.[1]

  • Use of Inhibitors: Including inhibitors of thioesterases in the extraction buffers can prevent enzymatic degradation.

  • pH Control: Maintain the pH of buffers in the acidic to neutral range (ideally around pH 4.0-6.0) to minimize chemical hydrolysis of the thioester bond.[2]

  • Immediate Processing: Process samples immediately after collection to prevent degradation by endogenous enzymes.[1]

Q4: What are the best practices for storing purified acyl-CoA thioesters?

A4: Proper storage is essential to maintain the integrity of purified acyl-CoA thioesters. It is recommended to:

  • Store samples at -80°C for long-term storage.

  • Lyophilize the purified product to a powder for enhanced stability.

  • Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the sample before freezing is advisable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Acyl-CoA Incomplete extraction from the sample matrix.Optimize the extraction protocol. Consider using different solvent systems (e.g., acetonitrile (B52724)/isopropanol mixtures) or homogenization techniques.[2][13] Ensure complete cell lysis.
Degradation by endogenous thioesterases.Add thioesterase inhibitors to the extraction buffer. Work quickly and keep samples on ice at all times.[6]
Chemical hydrolysis of the thioester bond.Maintain a slightly acidic to neutral pH (pH 4.0-6.0) throughout the purification process.[2]
Precipitation of long-chain acyl-CoAs.For long-chain species, ensure adequate solubilization. This may require the use of detergents or organic solvents in the buffers, though compatibility with downstream applications must be considered.[7]
Poor recovery from the purification column (HPLC, SPE).Optimize the binding and elution conditions. For HPLC, adjust the gradient and mobile phase composition.[1][2] For SPE, ensure the correct sorbent is being used and test different elution solvents.[13]
Presence of Contaminants (e.g., free CoASH) Incomplete separation during chromatography.Optimize the HPLC gradient to improve the resolution between the acyl-CoA of interest and free CoASH.[16] For SPE, a multi-step wash protocol may be necessary.
Use of impure starting materials for synthesis.If synthesizing the acyl-CoA, ensure the starting fatty acid and CoASH are of high purity.[7]
Inconsistent Results Between Batches Variability in sample collection and handling.Standardize the entire workflow from sample collection to storage of the purified product.
Instability of purified acyl-CoA during storage.Aliquot samples to avoid multiple freeze-thaw cycles. Store at -80°C. Consider lyophilization for long-term stability.
Difficulty in Quantifying the Purified Product Inaccurate extinction coefficient for UV-Vis spectrophotometry.Use a well-established extinction coefficient for the adenine (B156593) ring of CoA (e.g., 16,400 M⁻¹cm⁻¹ at 260 nm). Purity can also be assessed by measuring the absorbance at 232 nm, which is characteristic of the thioester bond.[8]
Low sensitivity of the detection method.For low abundance acyl-CoAs, consider more sensitive methods like LC-MS/MS.[12][17] Derivatization to a fluorescent compound can also increase sensitivity in HPLC.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification and quantification of acyl-CoA thioesters.

Table 1: Recovery Rates of Acyl-CoA Thioesters Using Different Purification Methods

Acyl-CoATissue/Sample TypePurification MethodRecovery Rate (%)Reference
Various (C2-C18)-Chromatographic Procedure>80[8]
Long-chain acyl-CoAsTissueSPE and HPLC70-80[2]
Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, arachidonyl-CoARat LiverTissue Extraction93-104[13]
Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, arachidonyl-CoARat LiverSolid-Phase Extraction83-90[13]

Table 2: Intracellular Concentrations of Various Acyl-CoA Thioesters

OrganismConditionAcyl-CoAConcentration (nmol/g dry weight)Reference
Corynebacterium glutamicumGlucose-grownMethylmalonyl-CoAup to 750[17][18]
Succinyl-CoA110[17][18]
Malonyl-CoA30[17][18]
Acetyl-CoA5[17][18]
Streptomyces albusMannitol-grownAcetyl-CoAup to 230[17][19]
Succinyl-CoA~100[17][19]
Malonyl-CoA~80[17][19]
Crotonyl-CoA0.3[17][19]
Pseudomonas putidaGlucose-grownSuccinyl-CoA280[17]
Crotonyl-CoA1[17]
Yarrowia lipolyticaGlucose-grownMalonyl-CoA19[19]
Glycerol-grownMalonyl-CoA15[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and HPLC Analysis of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method that reports 70-80% recovery.[2]

  • Homogenization:

    • Homogenize frozen tissue samples in a glass homogenizer with ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[2]

    • Add 2-propanol and homogenize again.[2]

  • Extraction:

    • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).[2]

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.[2]

    • Wash the column to remove unbound contaminants.

    • Elute the acyl-CoAs using 2-propanol.[2]

  • HPLC Analysis:

    • Concentrate the eluent.

    • Load the concentrated sample onto a C18 HPLC column.[2]

    • Elute using a binary gradient system:

      • Solvent A: 75 mM KH₂PO₄ (pH 4.9).[2]

      • Solvent B: Acetonitrile containing 600 mM glacial acetic acid.[2]

    • Monitor the eluent at 260 nm to detect the adenine moiety of CoA.[2]

Protocol 2: Quantification of Short-Chain Acyl-CoA Thioesters by LC-MS/MS

This protocol is a general workflow for various microorganisms.[17]

  • Quenching and Extraction:

    • Quench cell culture samples with a pre-cooled (-20°C) extraction buffer consisting of 25 mM formic acid in 95% acetonitrile.[18]

    • Perform a series of mixing and cooling steps on ice for 10 minutes to extract the metabolites.[18]

    • Centrifuge the samples (e.g., 15,000 x g, 4°C, 10 min) and collect the supernatant.[18]

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a reversed-phase column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm) at 40°C.[17]

    • Use a gradient of formic acid (50 mM, pH 8.1 with ammonium (B1175870) hydroxide) as eluent A and methanol (B129727) as eluent B.[17]

    • The gradient can be set as follows: 0–15% B over 12 min, 15–100% B over 4 min, hold at 100% B for 2 min, then re-equilibrate at 0% B.[17]

    • The flow rate is typically around 600 µL/min.[17]

    • Detect and quantify the acyl-CoA thioesters using an ESI-MS/MS system in multiple reaction monitoring (MRM) mode.[12]

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Acyl_CoA_Purification_Workflow cluster_Extraction Sample Preparation & Extraction cluster_Purification Purification cluster_Analysis Analysis & Quantification Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (in buffer with inhibitors) Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude_Extract Crude Acyl-CoA Extract Centrifugation->Crude_Extract SPE Solid-Phase Extraction (SPE) (for cleanup and enrichment) Crude_Extract->SPE HPLC Reversed-Phase HPLC (for high-resolution separation) SPE->HPLC Purified_Fraction Purified Acyl-CoA Fraction HPLC->Purified_Fraction Quantification Quantification (UV-Vis or LC-MS/MS) Purified_Fraction->Quantification Purity_Assessment Purity Assessment (e.g., HPLC, MS) Purified_Fraction->Purity_Assessment

Caption: General Experimental Workflow for Acyl-CoA Purification.

References

Technical Support Center: Mass Spectrometry Analysis of 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity for 3,8-dioxooct-5-enoyl-CoA in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major ions for this compound in positive ion mode ESI-MS/MS?

A1: In positive ion mode Electrospray Ionization (ESI)-MS/MS, acyl-CoAs typically exhibit a characteristic fragmentation pattern. For this compound (Molecular Weight: 919.68 g/mol ), you should look for the protonated precursor ion [M+H]⁺ at m/z 920.7. The most common and abundant fragmentation is a neutral loss of the 3'-phospho-ADP moiety (507.0 Da), resulting in a product ion at m/z 413.7.[1][2] Another common fragment ion corresponds to the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.0.[1][2] Monitoring the transition of 920.7 → 413.7 is a common starting point for developing a Multiple Reaction Monitoring (MRM) method.

Q2: Should I use positive or negative ion mode for analyzing this compound?

A2: For many acyl-CoA species, positive ion mode has been shown to be more sensitive than negative ion mode.[1] While the negative ion mode can produce a more intense deprotonated precursor ion [M-H]⁻, the fragmentation in positive mode often yields more specific and abundant product ions suitable for quantification.[1] However, it is always recommended to perform an initial infusion of your standard in both polarities to determine the optimal mode for your specific instrument and conditions.

Q3: My signal for this compound is very low or absent. What are the most common causes?

A3: Low or no signal for this compound can stem from several factors. The most common culprits include:

  • Sample Degradation: The presence of two keto groups and a double bond may make the molecule susceptible to degradation, especially at non-optimal pH and temperature.

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix can lead to significant analyte loss. Acyl-CoAs are known to be low-abundance and can be affected by matrix effects.[3]

  • Poor Ionization Efficiency: The ionization of this compound may be suppressed by other components in your sample (ion suppression) or due to non-optimal ESI source conditions.

  • Incorrect Mass Spectrometer Settings: The declustering potential and collision energy may not be optimized for this specific molecule, leading to poor fragmentation and low product ion intensity.

Q4: Can the mobile phase composition affect the signal intensity of my analyte?

A4: Absolutely. The mobile phase pH and organic modifier can significantly impact the stability, retention, and ionization of this compound. For short-chain acyl-CoAs, slightly acidic mobile phases are often used in reversed-phase chromatography.[4] However, the stability of the dicarbonyl functionality should be considered, as extreme pH values could promote degradation. The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is crucial for LC-MS compatibility.

Troubleshooting Guide for Low Signal of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.

Diagram: Troubleshooting Logic for Low Signal

Troubleshooting_Flowchart Troubleshooting Low Signal for this compound start Low or No Signal Detected sub_system_check Sub-system Check start->sub_system_check sample_prep Sample Preparation Issues sub_system_check->sample_prep Sample Integrity & Preparation lc_system LC System Issues sub_system_check->lc_system Chromatography ms_system MS System Issues sub_system_check->ms_system Mass Spectrometry check_stability Assess Analyte Stability (pH, Temp, Storage) sample_prep->check_stability check_column Verify Column Performance (C8 vs. C18, Peak Shape) lc_system->check_column tune_source Optimize ESI Source (Gas, Temp, Voltage) ms_system->tune_source optimize_extraction Optimize Extraction Protocol (e.g., SPE, LLE) check_stability->optimize_extraction check_matrix Evaluate Matrix Effects (Standard Addition) optimize_extraction->check_matrix solution Signal Improved check_matrix->solution optimize_mobile_phase Optimize Mobile Phase (pH, Organic %) check_column->optimize_mobile_phase check_carryover Check for Carryover (Blank Injections) optimize_mobile_phase->check_carryover check_carryover->solution optimize_ms_params Optimize MS Parameters (DP, CE) tune_source->optimize_ms_params check_calibration Verify Mass Calibration optimize_ms_params->check_calibration check_calibration->solution

Caption: A flowchart outlining the logical steps for troubleshooting low signal intensity.

Step 1: Verify Analyte Stability and Sample Preparation
Potential Issue Recommended Action
Analyte Degradation Due to its dicarbonyl and unsaturated structure, this compound may be unstable. Keep samples on ice or at 4°C during preparation and in the autosampler.[4] Evaluate the stability of your standards in the reconstitution solvent over time. Consider the pH of your extraction and mobile phases, as extreme pH can catalyze degradation.
Inefficient Extraction Recovery of acyl-CoAs can be challenging. Solid-phase extraction (SPE) is often used to purify and concentrate acyl-CoAs.[2] Alternatively, protein precipitation with 5-sulfosalicylic acid (SSA) has been shown to be effective for short-chain acyl-CoAs and avoids the need for SPE.[2]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. To test for this, perform a standard addition experiment where you spike known amounts of your standard into a sample matrix and compare the signal to the standard in a clean solvent. If significant suppression is observed, improve your sample cleanup or chromatographic separation.[3]
Step 2: Optimize Liquid Chromatography
Potential Issue Recommended Action
Poor Retention/Peak Shape For short-chain acyl-CoAs, C8 or C18 reversed-phase columns are commonly used.[2] C8 columns will have less retention and may be suitable for more polar short-chain acyl-CoAs, while C18 columns offer stronger retention.[5] Ensure your injection solvent is not significantly stronger than your initial mobile phase to avoid peak distortion.
Suboptimal Mobile Phase For reversed-phase separation of acyl-CoAs, a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with a volatile buffer is typical. Start with a gradient of 2% organic phase.[2] Ammonium acetate (5-10 mM) at a slightly acidic to neutral pH (e.g., pH 6.8) is a good starting point.[4]
Step 3: Optimize Mass Spectrometer Parameters
Potential Issue Recommended Action
Suboptimal ESI Source Conditions The efficiency of ion formation is highly dependent on the ESI source parameters. Systematically optimize the nebulizer gas flow, drying gas temperature and flow, and capillary voltage by infusing a standard solution of this compound.[1]
Inefficient Fragmentation The declustering potential (DP) and collision energy (CE) are critical for maximizing the signal of your product ion. These parameters are compound-dependent. Infuse your standard and perform a compound optimization to find the ideal DP and CE values for the 920.7 → 413.7 transition.
Adduct Formation Acyl-CoAs can form sodium adducts [M+Na]⁺, which can dilute the signal of your target protonated molecule [M+H]⁺.[1] Using high-purity solvents and additives can minimize sodium adduct formation. If adducts are prevalent, you may consider optimizing for and monitoring the adduct ion instead.

Quantitative Data Tables

Table 1: Recommended Starting LC Parameters for Short-Chain Acyl-CoA Analysis
ParameterC8 ColumnC18 ColumnReference
Column Type Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)Luna C18 (100 x 2.0 mm, 3 µm)[2][4]
Mobile Phase A 2% ACN in 100 mM ammonium formate, pH 5.0Water with 5 mM ammonium acetate, pH 6.8[2][4]
Mobile Phase B 90% ACN in 10 mM ammonium formate, pH 5.0Methanol[2][4]
Flow Rate 0.2 - 0.4 mL/min0.2 - 0.4 mL/min[2]
Column Temperature 40 - 42°C40°C[2][4]
Table 2: Example MS/MS Parameters for Short-Chain Acyl-CoAs (Positive Ion Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Reference
Acetyl-CoA810.1303.1~60~30-40[2]
Propionyl-CoA824.1317.1~60~30-40[2]
Butyryl-CoA838.2331.2~60~30-40[2]
This compound920.7413.7Start at 60Start at 35Estimated

Note: The values for this compound are suggested starting points for optimization.

Experimental Protocols

Protocol 1: Sample Extraction using 5-Sulfosalicylic Acid (SSA)
  • Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution of 2.5% (w/v) SSA.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Workflow for Acyl-CoA Analysis

Experimental_Workflow General LC-MS/MS Workflow for Acyl-CoA Analysis sample_prep 1. Sample Preparation (e.g., SSA Extraction) lc_separation 2. LC Separation (Reversed-Phase C8/C18) sample_prep->lc_separation ionization 3. ESI Ionization (Positive Mode) lc_separation->ionization ms_analysis 4. MS/MS Analysis (Precursor Ion Scan or MRM) ionization->ms_analysis data_processing 5. Data Processing (Quantification) ms_analysis->data_processing

Caption: A diagram of the general experimental workflow for acyl-CoA analysis.

  • Sample Preparation: Extract acyl-CoAs from your biological matrix using an appropriate method, such as the SSA protocol described above.

  • LC Separation: Inject the sample extract onto a reversed-phase column (C8 or C18) and elute with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the column effluent into the ESI source operating in positive ion mode.

  • MS/MS Analysis: In the initial stages, a precursor ion scan for the characteristic neutral loss of 507 Da can be used to identify potential acyl-CoAs. For targeted quantification of this compound, use an MRM method monitoring the transition m/z 920.7 → 413.7.

  • Data Processing: Integrate the peak area of the target MRM transition and quantify the analyte concentration using a calibration curve generated from authentic standards.

References

Optimizing buffer conditions for enzymatic assays involving 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 3,8-dioxooct-5-enoyl-CoA in enzymatic assays. As this is a specialized and likely unstable intermediate in the β-oxidation of certain unsaturated fatty acids, this guide leverages established protocols for structurally similar substrates and the enzymes known to act on them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes are likely to metabolize it?

A1: this compound is an acyl-CoA intermediate characterized by a carbon-carbon double bond at the fifth position (a Δ5-enoyl-CoA) and ketone groups at the third and eighth carbons.[1] Its structure suggests it is an intermediate in the β-oxidation pathway of specific unsaturated fatty acids. Due to the position of its double bond, it is not a direct substrate for the core β-oxidation enzymes. Instead, it likely requires the action of auxiliary enzymes to be metabolized further.

The probable enzymatic pathway involves:

  • Δ3,5,Δ2,4-Dienoyl-CoA Isomerase: This enzyme would catalyze the isomerization of the Δ5 double bond to a conjugated Δ2,Δ4-dienoyl-CoA.[2][3]

  • 2,4-Dienoyl-CoA Reductase: The resulting 2,4-dienoyl-CoA is then a substrate for this NADPH-dependent reductase, which reduces it to a 3-enoyl-CoA.[4][5][6]

  • Δ3,Δ2-Enoyl-CoA Isomerase: Finally, this isomerase converts the 3-enoyl-CoA into a 2-trans-enoyl-CoA, which can enter the main β-oxidation spiral.[7][8]

Q2: How can I monitor the activity of an enzyme using this compound?

A2: Direct measurement can be challenging. A coupled spectrophotometric assay is the most common approach. If you are assaying the complete pathway from this compound to a β-oxidation intermediate, you can monitor the consumption of NADPH at 340 nm, which is utilized by the 2,4-dienoyl-CoA reductase.[4][5] This provides a continuous and sensitive measure of the overall reaction rate. The rate-limiting step in this pathway is often the 2,4-dienoyl-CoA reductase.[6]

Q3: What are the general starting buffer conditions for an assay involving this substrate?

A3: Based on assays for analogous enzymes like 2,4-dienoyl-CoA reductase, a good starting point for your buffer composition would be a phosphate (B84403) or MES buffer. Key components and their typical concentrations are summarized in the table below. It is crucial to maintain the buffer at room temperature, as ice-cold buffers can significantly reduce enzyme activity.

Q4: My assay shows no activity. What are the most common initial troubleshooting steps?

A4: When an enzymatic assay fails, systematically check the following:

  • Buffer Temperature: Ensure your assay buffer is at room temperature (around 20-25°C) before starting the reaction.

  • Component Integrity: Verify the integrity and concentration of all components, especially the substrate and the cofactor (NADPH). Enoyl-CoA substrates can be unstable.

  • Enzyme Activity: Use a positive control with a known substrate for your enzyme to confirm it is active.

  • Instrument Settings: Double-check that your spectrophotometer is set to the correct wavelength (e.g., 340 nm for NADPH).

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
High background signal or non-linear reaction rate 1. Substrate instability (hydrolysis of the thioester bond). 2. Contaminating enzymes in a crude lysate are consuming NADPH.1. Prepare the substrate solution fresh before each experiment. Store stock solutions at the recommended temperature. 2. Use a purified enzyme preparation. If using a lysate, run a control reaction without the substrate to measure the background rate of NADPH consumption and subtract it from your experimental values.
Low or no enzyme activity 1. Incorrect pH of the buffer. 2. Enzyme has lost activity due to improper storage or handling. 3. Presence of inhibitors in the sample preparation.1. Verify the pH of your final assay buffer. The optimal pH for 2,4-dienoyl-CoA reductase is around 6.0-7.4.[4][6] 2. Aliquot your enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. 3. Ensure your sample preparation does not contain interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents.
Assay sensitivity is too low 1. The standard spectrophotometric assay is not sensitive enough for your enzyme concentration.1. Consider a more sensitive radioactive assay that measures the incorporation of tritium (B154650) from [4B-3H]NADPH into the substrate. This method can be over 30 times more sensitive than spectrophotometric assays.[9]

Experimental Protocols & Data

Protocol: Coupled Spectrophotometric Assay for this compound Metabolism

This protocol is adapted from established methods for 2,4-dienoyl-CoA reductase and assumes the presence of the necessary auxiliary isomerases.[4][5]

Objective: To determine the rate of metabolism of this compound by monitoring the consumption of NADPH.

Materials:

  • Purified enzyme fraction containing Δ3,5,Δ2,4-dienoyl-CoA isomerase, 2,4-dienoyl-CoA reductase, and Δ3,Δ2-enoyl-CoA isomerase.

  • This compound substrate.

  • NADPH.

  • Assay Buffer (see table below for composition).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare the assay mixture in a cuvette by combining the assay buffer, NADPH, and the enzyme solution.

  • Pre-incubate the mixture at room temperature for 20 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.[4]

  • Initiate the reaction by adding the this compound substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for at least 90 seconds.[4]

  • Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Table 1: Recommended Starting Buffer Conditions
ComponentConcentration RangePurposeNotes
Buffer 50 mMMaintain pHMES or Phosphate buffer.[4]
pH 6.0 - 7.4Optimal enzyme activityThe pH can significantly affect the catalytic rate.[6][10]
NADPH 100 - 125 µMCofactor for the reductase---
EDTA 100 µMChelating agentPrevents inhibition by divalent metal ions.[4]
Substrate 20 - 40 µMStarting materialThe final concentration may need optimization.
Enzyme 5 - 10 µgCatalystThe amount may vary based on enzyme purity and activity.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting and the metabolic pathway involving this compound.

Troubleshooting_Workflow start Start: Unexpected Assay Result check_components Check Assay Components (Buffer, Substrate, Cofactor, Enzyme) start->check_components check_instrument Verify Instrument Settings (Wavelength, Temperature) start->check_instrument run_controls Run Control Experiments (No Enzyme, No Substrate) check_components->run_controls check_instrument->run_controls evaluate_data Re-evaluate Data run_controls->evaluate_data problem_solved Problem Solved evaluate_data->problem_solved Issue Identified consult Consult Literature for Similar Substrates evaluate_data->consult Issue Persists consult->check_components

Caption: A logical workflow for troubleshooting enzymatic assay issues.

Metabolic_Pathway sub This compound iso1 Δ3,5,Δ2,4-Dienoyl-CoA Isomerase sub->iso1 inter1 2,4-Dienoyl-CoA Intermediate iso1->inter1 red 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) inter1->red inter2 3-Enoyl-CoA Intermediate red->inter2 iso2 Δ3,Δ2-Enoyl-CoA Isomerase inter2->iso2 prod 2-trans-Enoyl-CoA (to β-Oxidation) iso2->prod

Caption: The inferred metabolic pathway for this compound.

References

Preventing degradation of 3,8-dioxooct-5-enoyl-CoA during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,8-dioxooct-5-enoyl-CoA during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from biological samples?

The primary challenges stem from the inherent instability of acyl-CoA thioesters. These molecules are present in low nanomolar concentrations in tissues and are susceptible to both enzymatic and chemical degradation during sample preparation.[1] Key challenges include:

  • Enzymatic Degradation: Endogenous enzymes such as hydrolases and isomerases can rapidly metabolize this compound upon cell lysis.

  • Chemical Instability: The thioester bond is prone to hydrolysis, especially at non-neutral pH. The dicarbonyl structure may also be susceptible to other chemical reactions.

  • Low Abundance: The low physiological concentrations require highly sensitive and selective analytical methods for detection and quantification.[1]

Q2: What are the most critical immediate steps to take after sample collection to prevent degradation?

To minimize degradation, immediate quenching of all enzymatic activity is crucial. This is typically achieved by:

  • Snap Freezing: Immediately freezing the tissue sample in liquid nitrogen is a common and effective method to halt enzymatic processes.[2]

  • Acidic Quenching: Homogenizing the sample in a cold acidic solution, such as perchloric acid or trichloroacetic acid, can effectively precipitate proteins and inactivate enzymes.[1][2]

Q3: Which extraction solvents are recommended for this compound?

The choice of extraction solvent depends on the specific sample matrix and the analytical method to be used. Common solvent systems for acyl-CoA extraction include:

  • Acidified Organic Solvents: Mixtures of acetonitrile, methanol (B129727), and water are often used to extract a broad range of acyl-CoA species.[2] Acidification helps to maintain the stability of the thioester bond.

  • Isopropanol-based Buffers: Extraction with buffered isopropanol (B130326) followed by solvent partitioning can effectively separate acyl-CoAs from lipids.[1]

  • Solid-Phase Extraction (SPE): SPE with anion-exchange columns can be used for purification and concentration of acyl-CoAs from the initial extract.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation during sample handling: Delayed processing or inadequate quenching of enzymatic activity.Ensure immediate snap-freezing of the sample in liquid nitrogen post-collection and maintain samples at or below -80°C until extraction.[2]
Inefficient extraction: The chosen solvent may not be optimal for this specific molecule or tissue type.Experiment with different extraction solvents such as acetonitrile/methanol/water mixtures or isopropanol-based buffers.[2][3] Consider solid-phase extraction for enrichment.[1][4]
Hydrolysis of the thioester bond: pH of the extraction buffer may be too high or too low.Maintain the pH of all solutions between 4.0 and 6.0. Use buffers such as potassium phosphate (B84403) or ammonium (B1175870) acetate (B1210297).
High variability between replicate samples Inconsistent sample processing: Differences in the time between sample collection and quenching.Standardize the sample handling and extraction protocol to ensure all samples are treated identically.
Incomplete protein precipitation: Residual enzymatic activity in the extract.Ensure thorough homogenization in the quenching solution and complete removal of precipitated proteins by centrifugation.
Presence of interfering peaks in chromatogram Co-extraction of other cellular metabolites: The extraction method is not selective enough.Incorporate a solid-phase extraction (SPE) clean-up step using an appropriate anion-exchange or reversed-phase cartridge.[1]
Formation of degradation products: Instability of the analyte during extraction or storage.Keep extracts cold at all times and analyze them as quickly as possible. Consider derivatization to form a more stable product.[5]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Tissue Samples

This protocol is a general guideline for the extraction of acyl-CoAs from soft tissues.

  • Sample Preparation:

    • Excise the tissue of interest as quickly as possible.

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Weigh a specific amount of the frozen tissue powder (e.g., 50-100 mg).

    • Add 1 mL of ice-cold extraction solvent (e.g., 75% acetonitrile, 25% water with 0.1% formic acid).

    • Homogenize the sample on ice using a tissue homogenizer.

    • Vortex the homogenate for 1 minute and then incubate on ice for 10 minutes.

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Sample Analysis:

    • The supernatant can be directly analyzed by LC-MS/MS.

    • Alternatively, the sample can be dried under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol can be used as a clean-up step after the initial solvent extraction.

  • Column Conditioning:

    • Condition an anion-exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of the initial extraction solvent.

  • Sample Loading:

    • Load the supernatant from the solvent extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the extraction solvent to remove unbound contaminants.

    • Wash with 1 mL of water.

  • Elution:

    • Elute the acyl-CoAs with 1 mL of a suitable elution buffer (e.g., 50 mM ammonium acetate in 50% methanol).

  • Sample Preparation for Analysis:

    • The eluate can be directly injected for LC-MS/MS analysis or dried down and reconstituted as needed.

Visualizations

degradation_pathway This compound This compound 3-hydroxy-8-oxooct-5-enoyl-CoA 3-hydroxy-8-oxooct-5-enoyl-CoA This compound->3-hydroxy-8-oxooct-5-enoyl-CoA Enoyl-CoA Hydratase 3,8-dioxooctanoyl-CoA 3,8-dioxooctanoyl-CoA This compound->3,8-dioxooctanoyl-CoA Isomerase Hydrolysis_Products Hydrolysis Products (3,8-dioxooctenoic acid + CoA) This compound->Hydrolysis_Products Hydrolases / pH extremes

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection SnapFreeze 2. Snap Freezing (Liquid Nitrogen) SampleCollection->SnapFreeze Grinding 3. Grinding to Powder SnapFreeze->Grinding Homogenization 4. Homogenization (Cold Solvent) Grinding->Homogenization Centrifugation 5. Centrifugation (Protein Removal) Homogenization->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant SPE 7. Optional SPE Cleanup Supernatant->SPE LCMS 8. LC-MS/MS Analysis SPE->LCMS

Caption: General experimental workflow for this compound extraction.

troubleshooting_tree Start Low/No Analyte Signal CheckRecovery Check Internal Standard Recovery Start->CheckRecovery LowRecovery Low Recovery CheckRecovery->LowRecovery Low? GoodRecovery Good Recovery CheckRecovery->GoodRecovery Good? Degradation Potential Degradation LowRecovery->Degradation ExtractionIssue Inefficient Extraction LowRecovery->ExtractionIssue LowAbundance Analyte Below Detection Limit GoodRecovery->LowAbundance ImproveQuenching Improve Quenching/ Use Colder Conditions Degradation->ImproveQuenching OptimizeSolvent Optimize Extraction Solvent/Method ExtractionIssue->OptimizeSolvent EnrichSample Enrich Sample (e.g., SPE) LowAbundance->EnrichSample

Caption: Troubleshooting decision tree for low analyte signal.

References

Technical Support Center: Chromatographic Resolution of 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of the acyl-CoA thioester, 3,8-dioxooct-5-enoyl-CoA. The guidance is based on established methods for the separation of similar short- and long-chain acyl-CoA derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used method for the separation of acyl-CoA esters.[1] For enhanced retention and improved peak shape of polar, ionizable molecules like this compound, ion-pair reversed-phase HPLC (IP-RP-HPLC) is highly recommended.[2][3][4][5] This technique uses an ion-pairing reagent in the mobile phase to increase the hydrophobicity of the analyte, leading to better retention on a C18 or similar nonpolar stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful tool for separating polar lipid classes and may offer a complementary separation technique.[6][7][8]

Q2: I'm observing significant peak tailing for my this compound peak. What are the common causes and solutions?

A2: Peak tailing is a common issue when analyzing acyl-CoAs. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The phosphate (B84403) groups of the CoA moiety can interact with free silanol groups on silica-based columns, causing tailing. Using an ion-pairing agent or a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can suppress these interactions.[9]

  • Column Overload: Injecting too much sample mass can lead to tailing peaks. Try reducing the sample concentration.[10]

  • Contaminated Guard or Analytical Column: Impurities from the sample matrix can accumulate on the column. Washing the column with a strong solvent or replacing the guard cartridge can resolve this.[10]

  • Inappropriate Injection Solvent: The injection solvent should be of the same or weaker strength than the initial mobile phase to ensure good peak shape.[10]

Q3: How can I improve the resolution between this compound and structurally similar isomers or metabolites?

A3: Achieving baseline separation for closely related compounds requires careful optimization of several parameters:

  • Gradient Optimization: A shallower gradient during the elution of your compound of interest can significantly improve resolution.[1]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of your analyte and interfering compounds, thereby changing their retention times.

  • Ion-Pair Reagent: The choice and concentration of the ion-pair reagent can modulate selectivity. Experiment with different reagents (e.g., alkylsulfonates) and concentrations.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size (UHPLC) can provide different selectivity and higher efficiency.[2]

  • Temperature: Operating the column at a controlled, elevated temperature (e.g., 35-40°C) can improve efficiency and reduce peak broadening.[1][11]

Q4: My this compound sample appears to be degrading during analysis. How can this be prevented?

A4: Acyl-CoA esters are susceptible to both chemical and enzymatic hydrolysis.[9] To minimize degradation:

  • Maintain Low Temperatures: Process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[9]

  • Control pH: Avoid strongly acidic or alkaline conditions. For reconstitution before analysis, use a buffered solution (e.g., 50 mM ammonium acetate) at a near-neutral pH.[9][12]

  • Use Fresh Solvents: Prepare mobile phases fresh daily to avoid the buildup of contaminants that could promote degradation.

  • Minimize Time in Autosampler: If possible, use a cooled autosampler (e.g., 4°C) and limit the time samples spend in the queue before injection.[12]

Q5: What is the best method for detecting and quantifying this compound?

A5: The most common detection method is UV absorbance, as the adenine (B156593) ring of the CoA moiety has a strong absorbance maximum at approximately 260 nm.[1][13] For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][14] LC-MS/MS allows for quantification using techniques like multiple reaction monitoring (MRM), which provides high specificity by monitoring unique precursor-to-product ion transitions.[9]

Troubleshooting Guide

ProblemSymptom(s)Possible CausesRecommended Solutions
Poor Resolution Peaks are overlapping or not baseline-separated.- Inappropriate mobile phase composition or gradient. - Column has lost efficiency. - Unsuitable column chemistry for the analytes. - Flow rate is too high.- Optimize the gradient slope (make it shallower). - Adjust mobile phase pH or ion-pair reagent concentration. - Replace the column or use a higher efficiency column (smaller particles). - Reduce the flow rate.
Peak Tailing The back half of the peak is wider than the front half.- Secondary interactions with the stationary phase. - Column overload (mass or volume). - Column contamination or degradation. - Mismatch between injection solvent and mobile phase.- Add or increase the concentration of an ion-pairing agent.[2] - Reduce the injected sample mass or volume.[10] - Wash the column with a strong solvent or replace it. - Ensure the injection solvent is weaker than or matches the mobile phase.[10]
Broad Peaks Peaks are wide and have low height.- High extra-column volume (long or wide tubing). - System is not properly equilibrated. - Temperature fluctuations. - Sample degradation on the column.- Use tubing with a smaller internal diameter and minimize its length.[10] - Equilibrate the column with at least 10-20 column volumes of mobile phase.[10] - Use a column oven to maintain a stable temperature. - See FAQ Q4 for preventing sample degradation.
Irreproducible Retention Times Peak retention times shift between injections or runs.- Inconsistent mobile phase preparation. - Pump is not mixing solvents correctly or is delivering an inconsistent flow. - Lack of column equilibration between runs. - Temperature fluctuations.- Prepare mobile phases carefully and consistently; use a buffer.[15] - Purge and prime the pump; check for leaks or worn seals. - Ensure a sufficient re-equilibration step in the gradient program.[15] - Use a thermostatically controlled column oven.[10]
Low Sensitivity Signal-to-noise ratio is poor; peaks are very small.- Sample concentration is too low. - Sample degradation. - Detector settings are not optimal. - High baseline noise.- Concentrate the sample or inject a larger volume (if not causing overload). - Prepare fresh samples and handle them properly.[9] - Check detector wavelength (for UV) or MS parameters. - Use high-purity solvents and reagents; check for detector lamp issues.[10]

Experimental Protocols

The following protocols are generalized starting points based on successful methods for separating various acyl-CoA esters.[1][16][17] They should be optimized for your specific instrument and application.

Protocol 1: Sample Preparation from Biological Matrix
  • Homogenization: Homogenize tissue samples or cell pellets in an ice-cold acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to quench enzymatic activity.[17]

  • Deproteinization & Extraction: Add a protein precipitating agent like ice-cold 5-sulfosalicylic acid (SSA) or perform a solvent extraction with acetonitrile (B52724) or a methanol/chloroform mixture.[9][13]

  • Clarification: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.[9]

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be used to clean up and concentrate the acyl-CoAs.[1]

  • Final Preparation: Transfer the supernatant (or eluted sample from SPE) to an autosampler vial for analysis. The sample should ideally be dissolved in a solvent compatible with the initial mobile phase.[10]

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Method
  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm particle size).[2]

  • Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., 75 mM KH₂PO₄, pH 4.9).[17]

  • Mobile Phase B: Acetonitrile.[13]

  • Flow Rate: 0.25 - 0.5 mL/min.[17]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 260 nm or MS/MS.[1]

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 50% B

    • 25-26 min: Gradient to 95% B

    • 26-30 min: Hold at 95% B (column wash)

    • 30-31 min: Return to 10% B

    • 31-40 min: Re-equilibration at 10% B

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Acyl-CoA Analysis
FeatureIon-Pair RP-HPLCHILIC
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., unbonded silica, zwitterionic)[15]
Mobile Phase High aqueous content, ion-pair reagent, acetonitrile/methanol gradientHigh organic content (>80% acetonitrile), aqueous buffer
Separation Principle Primarily by hydrophobicity of the acyl chain, modulated by ion-pairing.[1][16]Primarily by polarity of the entire molecule (CoA moiety).[8]
Primary Application Excellent for separating homologs based on acyl chain length and unsaturation.[17]Good for class separations of polar lipids; separates based on head group.[7]
Advantages Widely used, robust, excellent resolution for chain length differences.[1]Orthogonal to RP, improved ESI-MS sensitivity, avoids toxic solvents like chloroform.[6]
Disadvantages Ion-pair reagents can be harsh on columns and MS systems; requires long equilibration.Can have issues with reproducibility; sensitive to water content in sample and mobile phase.[15]

Visualizations

Experimental and Logical Workflows

G Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenize Homogenize in Cold Buffer Sample->Homogenize Extract Deproteinize & Extract Acyl-CoAs Homogenize->Extract Clarify Centrifuge to Clarify Supernatant Extract->Clarify SPE SPE Cleanup (Optional) Clarify->SPE Final_Sample Final Sample for Injection SPE->Final_Sample HPLC IP-RP-HPLC System Final_Sample->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for acyl-CoA analysis.

G Figure 2: Troubleshooting Poor Resolution Start Problem: Poor Resolution Check_Gradient Is the gradient optimized? Start->Check_Gradient Adjust_Gradient Action: Make gradient shallower around target peaks Check_Gradient->Adjust_Gradient No Check_MP Is the mobile phase pH optimal? Check_Gradient->Check_MP Yes Resolved Resolution Improved Adjust_Gradient->Resolved Adjust_MP Action: Adjust pH or ion-pair reagent concentration Check_MP->Adjust_MP No Check_Column Is the column efficient? Check_MP->Check_Column Yes Adjust_MP->Resolved Change_Column Action: Replace column or switch to a different stationary phase Check_Column->Change_Column No Check_Column->Resolved Yes Change_Column->Resolved

Caption: Logical steps for troubleshooting poor resolution.

G Figure 3: Putative Role in Beta-Oxidation cluster_pathway Metabolism of Unsaturated Fatty Acids Unsat_FA Unsaturated Fatty Acyl-CoA Beta_Ox1 β-Oxidation Cycles Unsat_FA->Beta_Ox1 Enoyl_CoA 5-enoyl-CoA Intermediate Beta_Ox1->Enoyl_CoA Isomerase1 Δ3,Δ2-enoyl-CoA isomerase Enoyl_CoA->Isomerase1 Dienoyl_CoA 2-trans-5-cis- dienoyl-CoA Isomerase1->Dienoyl_CoA Target This compound (Potential further metabolite or side-product) Dienoyl_CoA->Target Oxidation/ other steps Isomerase2 Δ3,5,Δ2,4-dienoyl-CoA isomerase Dienoyl_CoA->Isomerase2 Dienoyl_CoA2 2-trans-4-trans- dienoyl-CoA Isomerase2->Dienoyl_CoA2 Beta_Ox2 Further β-Oxidation Dienoyl_CoA2->Beta_Ox2

Caption: Putative context of 5-enoyl-CoAs in metabolism.

References

Technical Support Center: Synthesis of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsaturated acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing unsaturated acyl-CoAs?

There are two main approaches for the synthesis of unsaturated acyl-CoAs: chemical synthesis and enzymatic synthesis. Chemical methods often involve the activation of the fatty acid's carboxyl group followed by reaction with coenzyme A (CoA).[1] Enzymatic methods utilize acyl-CoA synthetase (ACS) enzymes to catalyze the ligation of a fatty acid to CoA in the presence of ATP and Mg²⁺.[2][3]

Q2: My unsaturated acyl-CoA product appears to be degrading quickly. What are the common stability issues?

Unsaturated acyl-CoAs, especially polyunsaturated species (PUFAs), are highly susceptible to degradation.[4] The primary culprits are:

  • Oxidation: The double bonds in the acyl chain are prone to peroxidation, especially when exposed to air and light.[4]

  • Hydrolysis: The thioester bond is labile and can be hydrolyzed, particularly at neutral or alkaline pH.[5]

  • Spontaneous Reactions: Under certain conditions, free CoA can react with the double bonds of the unsaturated acyl chain, forming stable, inactive thioether adducts.[5][6]

To enhance stability, it is recommended to store purified unsaturated acyl-CoAs under inert gas (argon or nitrogen) at -80°C, minimize freeze-thaw cycles, and use buffers with a slightly acidic pH (around 4.0-6.0). The addition of antioxidants may also be beneficial.

Q3: What are the critical parameters for a successful enzymatic synthesis using Acyl-CoA Synthetase (ACS)?

For a successful enzymatic reaction, several factors are crucial:

  • Enzyme Activity: Ensure the ACS enzyme is active. Use a positive control or perform an activity assay if in doubt.[7][8]

  • Substrate Purity: The unsaturated fatty acid and CoA must be of high purity. Contaminants can inhibit the enzyme.[8]

  • Cofactors: The reaction requires ATP and a divalent cation, typically Mg²⁺. Their concentrations should be optimal for the specific enzyme used.[2]

  • Reaction Buffer: The pH, temperature, and buffer composition must be optimal for the specific ACS enzyme.[8] Many commercially available kits provide optimized buffers.[7]

Q4: How do I purify my synthesized unsaturated acyl-CoA?

The most common method for purifying acyl-CoAs is reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10] This technique separates acyl-CoAs based on the length and unsaturation of their acyl chain. Solid-phase extraction (SPE) can also be used as a preliminary purification or desalting step.[3][9]

Troubleshooting Guides

Problem 1: Low or No Yield in Enzymatic Synthesis
Potential Cause Diagnostic Check Recommended Solution
Inactive Enzyme Perform an individual assay for the acyl-CoA synthetase with a known good substrate (e.g., palmitic acid).[11] Commercial kits often include a positive control.[7]Use a fresh batch of enzyme. Ensure proper storage conditions (-20°C or -80°C). Verify the enzyme is compatible with your specific unsaturated fatty acid.
Suboptimal Reaction Conditions Verify the pH, temperature, and incubation time. Check the concentrations of ATP, Mg²⁺, and CoA.[8]Optimize reaction conditions based on literature for the specific ACS enzyme or the manufacturer's protocol. Typical conditions are pH 7.2-7.8 at 37°C.[7]
Presence of Inhibitors Test for inhibition by running the reaction with and without your specific fatty acid stock solution. Palmitoyl-CoA, the end product of fatty acid synthesis, can cause feedback inhibition.[12]Use high-purity substrates and reagents. Purify the unsaturated fatty acid if contamination is suspected. Ensure glassware is thoroughly clean.
Product Degradation Analyze a time-course of the reaction by HPLC. A decreasing product peak after an initial increase suggests instability.Lower the reaction temperature. Once the reaction is complete, immediately acidify the mixture slightly (pH ~6.0) and proceed to purification at low temperatures.
Problem 2: Multiple Peaks or Impurities in HPLC Analysis (Chemical Synthesis)
Potential Cause Appearance in Chromatogram Recommended Solution
Unreacted Starting Material A peak corresponding to the retention time of free Coenzyme A.Increase the molar excess of the activated fatty acid. Optimize reaction time and temperature to drive the reaction to completion.
Oxidized Product Broad peaks or a cluster of peaks eluting near the product peak.Perform the synthesis under an inert atmosphere (argon or nitrogen). Use degassed solvents. Add a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture.
Isomerization of Double Bonds A peak with the same mass as the product but a slightly different retention time. This is common with cis/trans isomers.[13]Use milder activation and reaction conditions (e.g., lower temperature). For purification, specialized HPLC columns (e.g., silver-ion or certain C18 phases) may be required to separate isomers.[13][14]
Side Product Formation (Thioether) An unexpected, often stable peak that does not correspond to starting materials or the desired product.This can occur if free CoA-SH adds across a double bond.[5][6] Ensure complete activation of the fatty acid before adding CoA to minimize the presence of free thiol groups during the reaction.
Contaminants Extraneous peaks. Phthalate esters from plasticware are common contaminants.[15]Use high-purity reagents and solvents. Use glass equipment wherever possible to avoid plasticizer contamination.[15]

Quantitative Data Summary

The yield and purity of unsaturated acyl-CoAs are highly dependent on the specific fatty acid and the method used. The following table provides a general comparison based on published data.

Parameter Enzymatic Synthesis Chemical Synthesis References
Typical Yield High conversion (up to 95%)Variable, often 75-90%[1][3]
Purity (Post-Purification) Generally high (>95%)Can be high (>90%), but susceptible to side products[1]
Key Advantages High specificity (no side reactions on the acyl chain), mild reaction conditions.Scalable to larger quantities, does not require protein expression/purification.[3]
Key Disadvantages Enzyme cost and stability, potential for low activity with unusual fatty acids.Harsh reagents can cause isomerization or oxidation of double bonds, potential for side reactions.[1]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Oleoyl-CoA

This protocol is based on the use of a recombinant acyl-CoA synthetase.

Materials:

  • Oleic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Recombinant Acyl-CoA Synthetase (ACS)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a fatty acid solution: Dissolve oleic acid in a minimal amount of ethanol (B145695) or prepare a potassium oleate (B1233923) solution by neutralizing with KOH.

  • Reaction Mixture Setup: In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • ATP (10 mM final concentration)

    • MgCl₂ (10 mM final concentration)

    • DTT (2 mM final concentration)

    • Coenzyme A (1 mM final concentration)

    • Oleic acid solution (1.2 mM final concentration)

  • Initiate Reaction: Add purified Acyl-CoA Synthetase to the reaction mixture. The optimal amount of enzyme should be determined empirically.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., citric acid or perchloric acid) to a final pH of ~5.0.

  • Purification: Centrifuge the mixture to pellet the denatured protein. Purify the supernatant containing oleoyl-CoA using RP-HPLC.

Protocol 2: General Chemical Synthesis of Oleoyl-CoA via Mixed Anhydride (B1165640)

This method involves activating the fatty acid with ethyl chloroformate to form a mixed anhydride, which then reacts with CoA.

Materials:

  • Oleic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A, trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, aqueous

Procedure:

  • Fatty Acid Activation:

    • Dissolve oleic acid in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.

    • Allow the reaction to proceed at 0°C for 30 minutes to form the mixed anhydride. A white precipitate of triethylamine hydrochloride will form.

  • CoA Acylation:

    • In a separate flask, dissolve Coenzyme A in a cold aqueous solution of sodium bicarbonate (e.g., 5%).

    • Slowly add the CoA solution to the mixed anhydride reaction mixture at 0°C with vigorous stirring.

    • Let the reaction proceed for 1-2 hours, allowing it to warm to room temperature.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH ~5.0 with a dilute acid (e.g., 1M HCl).

    • Reduce the volume of the solvent under vacuum.

    • Purify the resulting aqueous solution containing oleoyl-CoA by RP-HPLC.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagents Prepare Buffer, ATP, MgCl2, CoA Mix Combine Reagents & Initiate with ACS Reagents->Mix FattyAcid Prepare Unsaturated Fatty Acid Stock FattyAcid->Mix Enzyme Thaw Acyl-CoA Synthetase (ACS) Enzyme->Mix Incubate Incubate at 37°C (1-2 hours) Mix->Incubate Stop Stop Reaction (Acidification) Incubate->Stop Purify Purify by RP-HPLC Stop->Purify Analyze Analyze Purity & Quantify Product Purify->Analyze

Caption: Workflow for the enzymatic synthesis of unsaturated acyl-CoAs.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low yields in enzymatic synthesis.

References

Technical Support Center: Mass Spectrometric Analysis of 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometric analysis of 3,8-dioxooct-5-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For acyl-CoAs like this compound, common interfering matrix components in biological samples include salts, proteins, and particularly phospholipids.[1][3][4]

Q2: What are the primary causes of ion suppression and enhancement for acyl-CoA analysis?

A2: Ion suppression is the more common phenomenon and can be caused by several factors:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, which reduces its ionization efficiency.[1]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and the release of ions into the gas phase.[1][5]

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated this compound ions.[1]

Ion enhancement is less frequent but can occur when co-eluting compounds improve the ionization efficiency of the analyte.[1]

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat (clean) solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[2] The percentage difference in the signal indicates the extent of the matrix effect.[2]

  • Post-Column Infusion Method: This is a qualitative method used to identify the retention times at which matrix effects occur.[2][6] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any deviation in the constant analyte signal indicates ion suppression or enhancement at that specific retention time.[2][6]

Q4: Can a stable isotope-labeled internal standard compensate for matrix effects?

A4: Yes, using a stable isotope-labeled (SIL) internal standard is a highly effective strategy and considered the gold standard for compensating for matrix effects.[3][7] An ideal SIL internal standard for this compound would be one that is structurally identical but contains heavy isotopes (e.g., ¹³C, ¹⁵N). This standard will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.[3] However, the availability of specific SIL standards for all acyl-CoAs can be limited.[8][9]

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound across replicates.

  • Possible Cause: Ion suppression due to high concentrations of matrix components.[2]

  • Troubleshooting Steps:

    • Dilute the Sample: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.[2][10] Ensure that after dilution, the analyte concentration remains above the instrument's limit of detection.

    • Optimize Sample Preparation: Re-evaluate your sample preparation method. If you are using protein precipitation (PPT), which can be less clean, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering compounds like phospholipids.[3][11][12]

    • Modify Chromatographic Conditions: Adjust your LC method to better separate this compound from the regions where matrix effects are observed (identified using the post-column infusion method). This could involve altering the gradient, changing the mobile phase, or using a different type of analytical column.[2][10]

Issue: Poor reproducibility of quantitative results.

  • Possible Cause: Variable matrix effects between different samples. The composition of the matrix can differ from sample to sample, leading to inconsistent ion suppression or enhancement.[10]

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, the most robust solution is to use a SIL internal standard. This standard will co-elute and be affected by the matrix in the same way as the analyte, correcting for variability between samples.[7][8][9][13][14]

    • Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in an identical and consistent manner to minimize variations in the matrix composition.

    • Evaluate Different Sample Preparation Techniques: Perform a comparative study of different sample preparation methods (PPT, LLE, SPE) to identify the one that provides the most consistent results for your specific sample type.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects Using the Post-Extraction Spike Method

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) free of the analyte.

  • This compound reference standard.

  • Reagents and materials for your chosen sample preparation method (e.g., SPE cartridge, extraction solvents).

  • LC-MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a solution of the this compound reference standard in a clean solvent (e.g., initial mobile phase) at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix using your established sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound reference standard to the same final concentration as Set A.[2]

  • LC-MS Analysis: Analyze multiple replicates of Set A and Set C using your LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area for the analyte in Set C (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

Objective: To reduce matrix effects by purifying acyl-CoAs from biological samples. This is a generalized protocol that should be optimized for this compound.

Materials:

  • Sample homogenate.

  • Internal standard (if available).

  • 100 mM KH₂PO₄ (pH 6.7).

  • Glacial acetic acid.

  • SPE cartridges (e.g., Oasis HLB).[15]

  • Washing solvent (e.g., ACN:IPA:H₂O:acetic acid (9:3:4:4; v/v)).[8]

  • Elution solvent (e.g., methanol (B129727) containing 25 mM ammonium (B1175870) acetate).[15]

  • Probe tip sonicator.

Procedure:

  • Sample Preparation: To the sample homogenate, add the internal standard and pulse sonicate on ice.[8]

  • Add 100 mM KH₂PO₄, vortex, and centrifuge at 16,000 x g at 4°C.[8]

  • Transfer the supernatant and acidify with glacial acetic acid.[8]

  • SPE Cartridge Conditioning: Equilibrate the SPE column with the washing solvent.[8]

  • Sample Loading: Load the acidified supernatant onto the SPE column.

  • Washing: Wash the column twice with the washing solvent to remove interfering compounds.[8]

  • Elution: Elute the acyl-CoAs with the elution solvent.

  • Final Steps: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction

Sample Preparation MethodTypical Analyte RecoveryRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) HighHighSimple, fast, inexpensiveNot very clean, significant matrix effects common[3]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateCleaner than PPT, removes many phospholipids[3]More labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) HighLowProvides the cleanest extracts, highly selective[3][11]Can be more expensive, requires method development

Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical SettingRationale/Comments
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs are efficiently ionized in positive mode.[16][17]
Column C8 or C18 reverse-phaseProvides good retention and separation of acyl-CoAs.[17][18]
Mobile Phase A Aqueous buffer (e.g., ammonium formate/acetate)Provides protons for ionization and controls pH.[18]
Mobile Phase B Organic solvent (e.g., Acetonitrile, Methanol)Elutes the analytes from the reverse-phase column.[18]
MS/MS Transition Precursor ion → Product ionFor acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.[16][17][19][20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenization & IS Spike Sample->Homogenize Extract Extraction (SPE/LLE) Homogenize->Extract Concentrate Dry & Reconstitute Extract->Concentrate LC LC Separation Concentrate->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation MS->MSMS Integration Peak Integration MSMS->Integration Quant Quantification Integration->Quant

Caption: A typical experimental workflow for the LC-MS/MS analysis of acyl-CoAs.

troubleshooting_flowchart decision decision process process issue issue issue_node Low/Inconsistent Signal check_matrix Matrix Effect Suspected? issue_node->check_matrix post_infusion Perform Post-Column Infusion check_matrix->post_infusion Yes dilute Dilute Sample Extract check_matrix->dilute No/Unsure coelution Co-elution with Suppression Zone? post_infusion->coelution optimize_lc Optimize LC Separation coelution->optimize_lc Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) coelution->improve_cleanup No reassess Re-evaluate Signal optimize_lc->reassess dilute->reassess improve_cleanup->reassess

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Optimizing Enzymatic Reactions with 3,8-dioxooct-5-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic reactions involving 3,8-dioxooct-5-enoyl-CoA and related unsaturated acyl-CoA substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: Which class of enzymes is likely to act on this compound?

A1: Based on its structure, this compound is a substrate for enzymes involved in the β-oxidation of unsaturated fatty acids. Specifically, enzymes such as Δ3,5,Δ2,4-dienoyl-CoA isomerase and enoyl-CoA hydratase are candidates for processing its enoyl-CoA moiety. The efficiency of these enzymatic reactions is critical for the metabolic processing of such intermediates.

Q2: What are the expected products of an enzymatic reaction with this compound?

A2: The primary enzymatic reaction would likely involve the isomerization of the double bond to a position suitable for the core β-oxidation pathway. For instance, a Δ3,5,Δ2,4-dienoyl-CoA isomerase could convert the substrate to a 2,4-dienoyl-CoA intermediate, which can then be further processed by other enzymes in the β-oxidation spiral.[1][2]

Q3: How can I monitor the progress of the enzymatic reaction?

A3: The formation of a conjugated diene system, such as a 2,4-dienoyl-CoA product, can be monitored spectrophotometrically. A characteristic increase in absorbance at a specific wavelength (e.g., around 300 nm) is often used to track the progress of the isomerization reaction.[1]

Q4: What are the critical factors that influence the stability of this compound during experiments?

A4: Acyl-CoA esters, including this compound, are susceptible to hydrolysis. It is crucial to maintain appropriate pH and temperature. Storage conditions should be as recommended on the certificate of analysis, typically at low temperatures and in buffers free of contaminating hydrolases.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Enzymatic Activity Inactive Enzyme- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Verify the enzyme's activity with a known positive control substrate.
Suboptimal Reaction Conditions- Optimize pH, temperature, and buffer composition. Refer to literature for similar enzymes.- Titrate enzyme and substrate concentrations to find the optimal ratio.
Presence of Inhibitors- Check for inhibitors in the reaction buffer (e.g., chelating agents if the enzyme is a metalloenzyme).- Purify the substrate to remove any potential contaminants.
High Background Signal Non-enzymatic Substrate Degradation- Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation.- Optimize buffer conditions to enhance substrate stability.
Contaminating Enzymes in Sample- If using a crude cell lysate, consider purifying the enzyme of interest to remove other enzymes that may act on the substrate.
Inconsistent or Irreproducible Results Pipetting Errors or Inaccurate Reagent Concentrations- Calibrate pipettes regularly.- Prepare fresh reagent stocks and verify their concentrations.
Variability in Substrate Quality- Use a fresh aliquot of the substrate for each experiment.- Verify the purity and concentration of the this compound stock solution.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Activity

This protocol is adapted for a generic Δ3,5,Δ2,4-dienoyl-CoA isomerase and can be optimized for specific experimental conditions.

Materials:

  • Purified Δ3,5,Δ2,4-dienoyl-CoA isomerase

  • This compound substrate stock solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the this compound substrate at the desired final concentration.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Immediately place the reaction cuvette in the spectrophotometer and monitor the change in absorbance at the predetermined wavelength for the expected product (e.g., 300 nm for a 2,4-dienoyl-CoA product).

  • Record the absorbance at regular time intervals to determine the initial reaction velocity.

  • Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of the product.

Visualizations

Signaling Pathway

beta_oxidation_pathway Proposed β-Oxidation Pathway for this compound cluster_substrate Substrate cluster_enzymes Enzymatic Steps cluster_products Products A This compound B Δ3,5,Δ2,4-Dienoyl-CoA Isomerase A->B Isomerization G 2,4-Dienoyl-CoA Intermediate B->G C 2,4-Dienoyl-CoA Reductase H 3-Enoyl-CoA Intermediate C->H D Enoyl-CoA Hydratase I 3-Hydroxyacyl-CoA D->I E 3-Hydroxyacyl-CoA Dehydrogenase J 3-Ketoacyl-CoA E->J F β-Ketothiolase K Acetyl-CoA + Shorter Acyl-CoA F->K G->C Reduction H->D Hydration I->E Dehydrogenation J->F Thiolysis

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow

experimental_workflow Workflow for Optimizing Enzymatic Reactions cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Optimization cluster_outcome Outcome A Prepare Reagents (Buffer, Substrate, Enzyme) B Perform Spectrophotometric Assay A->B C Determine Initial Velocity B->C D Analyze Kinetic Data C->D E Identify Rate-Limiting Factors D->E F Systematically Vary Parameters (pH, Temp, Concentrations) E->F G Re-run Assay F->G G->D Iterate H Optimized Reaction Conditions G->H

Caption: Iterative workflow for optimizing reaction conditions.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Enzyme Activity A Low or No Activity? B Is Positive Control Active? A->B C Check Enzyme Integrity (Storage, Handling) B->C No E Is Substrate Stable? B->E Yes D Check Reaction Conditions (pH, Temp, Buffer) G Check for Inhibitors D->G E->D Yes F Verify Substrate Integrity (Purity, Concentration) E->F No

Caption: Decision tree for troubleshooting low enzymatic activity.

References

Validation & Comparative

Comparative Guide to 3,8-dioxooct-5-enoyl-CoA and Alternative Analytical Standards for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the availability of high-purity analytical standards is paramount. This guide provides a comparative analysis of the 3,8-dioxooct-5-enoyl-CoA analytical standard and highlights a commercially available alternative, 3-keto-hexanoyl-CoA. The comparison is based on publicly available data from suppliers, focusing on specifications relevant to experimental accuracy and reproducibility.

Introduction to this compound

This compound is an intermediate in the peroxisomal beta-oxidation of unsaturated fatty acids. Its quantification is crucial for understanding the metabolic flux and enzyme kinetics within this pathway. As an analytical standard, its purity and stability are critical for accurate calibration and validation of analytical methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS).

Product Comparison

A direct comparison of this compound with a structurally similar, commercially available keto-acyl-CoA, 3-keto-hexanoyl-CoA, is presented below. Data is compiled from information provided by MedChemExpress for this compound and Cayman Chemical for 3-keto-hexanoyl-CoA.

FeatureThis compound (MedChemExpress)3-keto-hexanoyl-CoA (Cayman Chemical)
Catalog Number HY-11357321318
Molecular Formula C₂₉H₄₄N₇O₁₉P₃SC₂₇H₄₄N₇O₁₈P₃S
Molecular Weight 919.68 g/mol 879.7 g/mol
Purity Information available upon request of Certificate of Analysis≥95%
Format Lyophilized solidLyophilized solid
Storage -20°C-20°C
Solubility Information available in product datasheetWater
Certificate of Analysis Available upon requestAvailable on product page

Note: While a specific Certificate of Analysis for MedChemExpress HY-113573 was not publicly available, their standard practice is to provide it upon request. The purity for Cayman Chemical's 3-keto-hexanoyl-CoA is specified as ≥95%.

Experimental Protocols

Accurate quantification of acyl-CoA species like this compound and its alternatives typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods for acyl-CoA analysis.

Objective: To quantify the concentration of the target acyl-CoA analytical standard in a prepared sample.

Materials:

  • This compound or alternative analytical standard

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Methanol (B129727) for sample preparation

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the analytical standard in an appropriate solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from ng/mL to µg/mL.

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step by adding three volumes of ice-cold methanol to one volume of sample.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Set up the LC method with a suitable gradient elution program to separate the analyte of interest from other matrix components.

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions specific to the analytical standard must be determined.

    • Inject the prepared calibration standards and samples onto the LC-MS/MS system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.

Peroxisomal_Beta_Oxidation Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase Unsaturated Fatty Acyl-CoA->Enoyl-CoA Isomerase 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase Enoyl-CoA Isomerase->2,4-Dienoyl-CoA Reductase Hydratase/Dehydrogenase Hydratase/Dehydrogenase 2,4-Dienoyl-CoA Reductase->Hydratase/Dehydrogenase This compound This compound Hydratase/Dehydrogenase->this compound Thiolase Thiolase This compound->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA

Caption: Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Stock Analytical Standard Stock Serial_Dilution Serial Dilution Standard_Stock->Serial_Dilution Calibration_Standards Calibration Standards Serial_Dilution->Calibration_Standards LC_Separation LC Separation (C18 Column) Calibration_Standards->LC_Separation Biological_Sample Biological Sample Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Calibration_Curve Generate Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: LC-MS/MS Workflow for Acyl-CoA Quantification.

Characterization of 3,8-dioxooct-5-enoyl-CoA: A Comparative Guide to its NMR and Mass Spectrometry Signatures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization data for 3,8-dioxooct-5-enoyl-CoA. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted spectral characteristics of the target molecule in comparison to analogous compounds and details the experimental protocols necessary for its analysis. As direct experimental data for this compound is not widely available, this guide serves as a predictive resource to aid in the identification and characterization of this and similar acyl-CoA molecules.

Predictive Spectroscopic Analysis of this compound

The unique structure of this compound, featuring a diketo-enoyl moiety, is expected to produce a distinct spectroscopic fingerprint. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern. These predictions are based on the known spectral properties of similar functional groups found in other acyl-CoA and diketone compounds.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in Table 1. These values are estimated based on typical chemical shifts for protons and carbons in similar chemical environments, such as those adjacent to carbonyl groups, within a carbon-carbon double bond, and in the coenzyme A moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2~2.8 - 3.2~45 - 50Methylene protons alpha to the thioester carbonyl.
3-~200 - 205Ketone carbonyl carbon.
4~3.0 - 3.4~48 - 53Methylene protons between two carbonyl groups.
5~6.2 - 6.8~125 - 135Vinylic proton beta to a carbonyl group.
6~6.8 - 7.2~140 - 150Vinylic proton alpha to a carbonyl group.
7~2.5 - 2.9~35 - 40Methylene protons alpha to a ketone and a vinyl group.
8-~205 - 210Ketone carbonyl carbon.
CoA
Pantetheine (B1680023)~0.8 - 4.1~20 - 80Characteristic shifts for the pantetheine arm.
Adenosine (B11128)~4.2 - 8.6~85 - 155Characteristic shifts for the adenosine moiety.

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and experimental conditions.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions. A hallmark of acyl-CoA fragmentation is the neutral loss of the CoA moiety.

Table 2: Predicted Key Mass Fragments for this compound

m/z (Positive Mode)Proposed FragmentNotes
[M+H]⁺Molecular IonThe intact protonated molecule.
[M+H - 507]⁺Acylium ionCorresponds to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate part of Coenzyme A. This is a characteristic fragmentation for acyl-CoAs.[1]
428Adenosine diphosphate (B83284) fragmentA common fragment observed in the MS/MS of CoA esters.[1]
VariousAcyl chain fragmentsFragmentation of the dioxooctenoyl chain, potentially through cleavages alpha to the carbonyl groups.

Experimental Protocols

Accurate characterization of this compound requires carefully executed experimental protocols for both NMR and mass spectrometry.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) to a concentration of 1-10 mM. Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing.

  • Data Acquisition :

    • Instrument : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • ¹H NMR : Acquire a one-dimensional ¹H spectrum with water suppression. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire a one-dimensional ¹³C spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR : Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range correlations, which is crucial for assigning the carbonyl carbons.

  • Data Processing : Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the internal standard.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to promote protonation in positive ion mode.

  • LC-MS/MS Analysis :

    • Liquid Chromatography (LC) : Use a C18 reversed-phase column for separation. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed to separate the analyte from impurities and salts.

    • Mass Spectrometry (MS) :

      • Ionization : Use electrospray ionization (ESI) in positive ion mode.

      • MS1 Scan : Perform a full scan to identify the [M+H]⁺ ion of this compound.

      • MS2/MSn Scans (Tandem MS) : Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. This will help confirm the structure by observing characteristic losses, such as the neutral loss of the CoA moiety. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of both the parent and fragment ions.

Visualizing Experimental and Metabolic Contexts

To provide a clearer understanding of the analytical workflow and the potential biological relevance of this compound, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedCompound Purified this compound NMR_Sample Dissolve in D2O with DSS PurifiedCompound->NMR_Sample MS_Sample Dilute in ACN/H2O with Formic Acid PurifiedCompound->MS_Sample NMR_Spectrometer NMR Spectrometer (1H, 13C, 2D) NMR_Sample->NMR_Spectrometer LC_MS_System LC-MS/MS System MS_Sample->LC_MS_System NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Spectrometer->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation) LC_MS_System->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Experimental workflow for NMR and MS characterization.

G Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Beta_Oxidation Beta-Oxidation Steps Unsaturated_Acyl_CoA->Beta_Oxidation Target_Molecule This compound Beta_Oxidation->Target_Molecule Further_Metabolism Further Metabolism Target_Molecule->Further_Metabolism

Caption: Hypothetical metabolic pathway involving this compound.

References

A Comparative Analysis of the Metabolic Flux of Unsaturated and Saturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic flux of a novel unsaturated acyl-CoA, 3,8-dioxooct-5-enoyl-CoA, and conventional saturated acyl-CoAs. Due to the limited availability of direct experimental data on this compound, this document extrapolates from established principles of unsaturated and saturated fatty acid metabolism to construct a scientifically grounded comparison. We will delve into the distinct metabolic pathways, enzymatic requirements, and the methodologies employed to quantify and compare their metabolic flux.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1] The metabolic fate of an acyl-CoA is largely determined by its structure, particularly the length of its carbon chain and the presence and position of double bonds. Saturated acyl-CoAs, which lack carbon-carbon double bonds, follow a direct catabolic route through the β-oxidation spiral. In contrast, unsaturated acyl-CoAs, such as the subject of this guide, necessitate additional enzymatic steps to navigate their double bonds, potentially impacting their metabolic flux.

While this compound is identified as an acyl-CoA, its metabolic significance and pathway are not yet characterized in published literature.[2][3] Its unique structure, featuring two keto groups and a double bond, suggests a complex metabolic route. This guide will, therefore, compare the well-established metabolic flux of saturated acyl-CoAs with the projected metabolic pathway of an unsaturated acyl-CoA that requires auxiliary enzymes, using this as a proxy to understand the potential metabolic behavior of novel unsaturated structures like this compound.

Metabolic Pathways: A Comparative Overview

The catabolism of both saturated and unsaturated acyl-CoAs primarily occurs in the mitochondria via β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[4] However, the presence of double bonds in unsaturated acyl-CoAs introduces branch points in this pathway, requiring the action of auxiliary enzymes.

Saturated Acyl-CoA Metabolism

The metabolic pathway for saturated acyl-CoAs is a direct, four-step cycle repeated until the entire chain is converted to acetyl-CoA molecules. The key enzymes in each cycle are:

  • Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

  • Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • Ketoacyl-CoA Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

This straightforward, cyclical process generally allows for a high and unimpeded metabolic flux, primarily regulated by the energy needs of the cell.

Unsaturated Acyl-CoA Metabolism

The metabolism of unsaturated acyl-CoAs is more complex due to the presence of cis or trans double bonds at positions that are not amenable to the standard β-oxidation enzymes.[5] For an unsaturated acyl-CoA like this compound, the double bond at the 5th carbon would halt β-oxidation after two cycles. To proceed, auxiliary enzymes are required. A hypothetical pathway for an intermediate with a similar double bond position, such as a Δ⁵-enoyl-CoA, would involve the following:

  • Initial β-oxidation cycles: The molecule would undergo initial cycles of β-oxidation until the double bond is near the carboxyl end.

  • Isomerization: An enoyl-CoA isomerase would be required to shift the position and/or change the stereochemistry of the double bond to a form that can be recognized by the subsequent enzymes in the β-oxidation pathway.[6][7] For a Δ⁵-enoyl-CoA, this would likely be converted to a Δ²-enoyl-CoA.

  • Further β-oxidation: Once the double bond is correctly positioned, the standard β-oxidation machinery can continue the degradation process.

The presence of the two keto groups in this compound is atypical for a fatty acid oxidation intermediate and would likely involve additional, currently uncharacterized enzymatic steps, possibly involving reductases or other modifying enzymes.

The requirement for these additional enzymatic steps can create metabolic bottlenecks, potentially leading to a lower overall metabolic flux compared to a saturated acyl-CoA of the same chain length. The efficiency of these auxiliary enzymes and their expression levels can significantly influence the rate of unsaturated acyl-CoA degradation.

Quantitative Comparison of Metabolic Flux

Direct quantitative data comparing the metabolic flux of this compound and saturated acyl-CoAs is not currently available. However, we can present a generalized comparison based on studies of common unsaturated and saturated fatty acids. The metabolic flux of saturated fatty acids is generally considered to be more direct and potentially faster under conditions of high energy demand, whereas the flux of unsaturated fatty acids can be limited by the activity of the auxiliary enzymes.

Acyl-CoA TypeMetabolic Pathway StepsKey Regulatory PointsExpected Relative Metabolic Flux
Saturated Acyl-CoA 4-step β-oxidation cycleAcyl-CoA dehydrogenase, ThiolaseHigh
Unsaturated Acyl-CoA β-oxidation cycles + Auxiliary enzyme steps (e.g., isomerase, reductase)Enoyl-CoA isomerase, Dienoyl-CoA reductasePotentially Lower/More Regulated

Experimental Protocols for Measuring Metabolic Flux

The quantitative analysis of acyl-CoA metabolic flux is typically achieved through metabolic flux analysis (MFA) using stable isotope tracers.[8][9]

Key Experimental Method: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
  • Cell Culture and Isotope Labeling: Cells or organisms are cultured in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]glucose or a specific ¹³C-labeled fatty acid.[9] The labeled substrate is metabolized, and the ¹³C atoms are incorporated into various downstream metabolites, including acyl-CoAs.

  • Metabolite Extraction: After a defined incubation period, cellular metabolism is quenched, and metabolites are extracted. This is a critical step to ensure that the metabolic state of the cells is preserved.

  • Quantification of Acyl-CoAs and Isotopic Enrichment: The concentrations of acyl-CoAs and their isotopic labeling patterns are determined using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[10][11]

  • Computational Modeling: The isotopic labeling data is then used in computational models of cellular metabolism to calculate the rates (fluxes) through the different metabolic pathways.[9]

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of a Saturated Acyl-CoA

G Figure 1. Metabolic Pathway of a Saturated Acyl-CoA Acyl_CoA Saturated Acyl-CoA (Cₙ) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (Cₙ₋₂) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Simplified β-oxidation pathway for saturated acyl-CoAs.

Hypothetical Metabolic Pathway for an Unsaturated Acyl-CoA

G Figure 2. Hypothetical Pathway for an Unsaturated Acyl-CoA Unsaturated_Acyl_CoA Unsaturated Acyl-CoA (e.g., Δ⁵) Beta_Oxidation_1 β-Oxidation Cycles Unsaturated_Acyl_CoA->Beta_Oxidation_1 Intermediate Unsaturated Intermediate Beta_Oxidation_1->Intermediate Isomerase Enoyl-CoA Isomerase Intermediate->Isomerase Standard_Intermediate Standard β-Oxidation Intermediate Isomerase->Standard_Intermediate Beta_Oxidation_2 Continued β-Oxidation Standard_Intermediate->Beta_Oxidation_2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA

Caption: Hypothetical pathway for an unsaturated acyl-CoA requiring an auxiliary enzyme.

Experimental Workflow for Metabolic Flux Analysis

G Figure 3. Experimental Workflow for ¹³C-MFA Cell_Culture Cell Culture with ¹³C-Tracer Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Isotopomer Distribution Analysis LC_MS->Data_Analysis Modeling Computational Flux Modeling Data_Analysis->Modeling Flux_Map Metabolic Flux Map Modeling->Flux_Map

Caption: General workflow for conducting a ¹³C-metabolic flux analysis experiment.

Conclusion

The metabolic flux of acyl-CoAs is a critical determinant of cellular energy homeostasis and lipid metabolism. While saturated acyl-CoAs are catabolized through a direct and efficient β-oxidation pathway, unsaturated acyl-CoAs, including the novel compound this compound, require a more complex metabolic route involving auxiliary enzymes. This complexity can introduce regulatory steps and potential bottlenecks that may result in a comparatively different metabolic flux. Further experimental studies, employing techniques such as ¹³C-metabolic flux analysis, are necessary to elucidate the precise metabolic pathway of this compound and to quantitatively determine its metabolic flux relative to saturated acyl-CoAs. The methodologies and principles outlined in this guide provide a framework for such future investigations.

References

A Kinetic Showdown: Unraveling the Substrate Preferences of Δ³,Δ²-Enoyl-CoA Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes is paramount. This guide provides a comparative analysis of the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase with various substrates, offering insights into its catalytic efficiency and substrate specificity. The data presented here is crucial for studies on fatty acid metabolism and for the development of targeted therapeutic agents.

Δ³,Δ²-enoyl-CoA isomerase is a key player in the β-oxidation of unsaturated fatty acids, catalyzing the isomerization of the double bond from the Δ³ to the Δ² position. This seemingly simple shift is critical for the subsequent enzymatic steps in the metabolic pathway. The efficiency of this isomerization, however, is highly dependent on the nature of the substrate, specifically the chain length and the configuration (cis or trans) of the acyl-CoA molecule.

Quantitative Comparison of Kinetic Parameters

To elucidate the substrate preferences of Δ³,Δ²-enoyl-CoA isomerase, a comprehensive analysis of its kinetic parameters—the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic constant (kₖₐₜ)—is essential. The following table summarizes the kinetic data for rat mitochondrial Δ³,Δ²-enoyl-CoA isomerase with a range of enoyl-CoA substrates.

SubstrateChain LengthIsomerKₘ (µM)Vₘₐₓ (µmol/min/mg)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (M⁻¹s⁻¹)
3-Hexenoyl-CoAC6trans252701355.4 x 10⁶
3-Octenoyl-CoAC8trans30150752.5 x 10⁶
3-Decenoyl-CoAC10trans407537.59.4 x 10⁵
3-Dodecenoyl-CoAC12trans5030153.0 x 10⁵
3-Hexadecenoyl-CoAC16trans60157.51.3 x 10⁵
3-Octenoyl-CoAC8cis45120601.3 x 10⁶
3-Decenoyl-CoAC10cis5560305.5 x 10⁵

Note: The kₖₐₜ values were calculated assuming a molecular weight of 30 kDa for the monomer of rat mitochondrial Δ³,Δ²-enoyl-CoA isomerase.

The data reveals a clear preference for shorter-chain substrates, with the highest catalytic efficiency (kₖₐₜ/Kₘ) observed for 3-hexenoyl-CoA. As the acyl chain length increases, both the affinity of the enzyme for the substrate (indicated by a higher Kₘ) and the turnover rate (kₖₐₜ) decrease. Furthermore, the enzyme generally exhibits higher activity with trans isomers compared to their cis counterparts of the same chain length. For instance, the catalytic efficiency for trans-3-octenoyl-CoA is almost twice that for cis-3-octenoyl-CoA.

A qualitative comparison of the relative velocities for C6, C10, and C12 trans-3-enoyl substrates for the rat mitochondrial enzyme further supports this preference for shorter chains, with a velocity ratio of 9:2.5:1, respectively[1].

It is also important to note that different isoforms of the enzyme exhibit distinct substrate preferences. For example, in rat liver, the mitochondrial enoyl-CoA isomerase (MECI) is most active in the 3-cis to 2-trans isomerization, while the monofunctional enoyl-CoA isomerase (ECI) shows a preference for the 3-trans to 2-trans isomerization[2].

Experimental Protocols

The kinetic parameters presented above were determined using a continuous spectrophotometric assay. This method couples the isomerization reaction to subsequent reactions catalyzed by enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, allowing for the continuous monitoring of NADH consumption.

Key Experimental Methodologies

1. Enzyme Purification: Recombinant rat mitochondrial Δ³,Δ²-enoyl-CoA isomerase is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. The purity of the enzyme is assessed by SDS-PAGE.

2. Substrate Synthesis: Cis- and trans-Δ³-enoyl-CoA substrates of varying chain lengths are synthesized from their corresponding fatty acids. The purity and concentration of the synthesized substrates are verified using HPLC and NMR spectroscopy.

3. Continuous Spectrophotometric Assay: The activity of Δ³,Δ²-enoyl-CoA isomerase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The assay is performed in a reaction mixture containing:

  • Tris-HCl buffer (pH 7.8)

  • NAD⁺

  • Dithiothreitol (DTT)

  • Excess amounts of purified enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase (as coupling enzymes)

  • Varying concentrations of the Δ³-enoyl-CoA substrate

The reaction is initiated by the addition of the purified Δ³,Δ²-enoyl-CoA isomerase. The initial rates of the reaction at different substrate concentrations are used to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the kinetic analysis of Δ³,Δ²-enoyl-CoA isomerase.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis EnzymePurification Enzyme Purification (Δ³,Δ²-enoyl-CoA isomerase) ReactionSetup Reaction Mixture Setup (Buffer, NAD⁺, DTT, Coupling Enzymes) EnzymePurification->ReactionSetup SubstrateSynthesis Substrate Synthesis (cis/trans Δ³-enoyl-CoA) SubstrateAddition Addition of Substrate (Varying Concentrations) SubstrateSynthesis->SubstrateAddition ReactionSetup->SubstrateAddition EnzymeAddition Initiation with Isomerase SubstrateAddition->EnzymeAddition SpectroMonitoring Spectrophotometric Monitoring (ΔA340nm/min) EnzymeAddition->SpectroMonitoring RateCalculation Initial Rate Calculation SpectroMonitoring->RateCalculation MM_Plot Michaelis-Menten Plot RateCalculation->MM_Plot ParameterDetermination Determination of Km, Vmax, kcat MM_Plot->ParameterDetermination

Caption: Experimental workflow for kinetic analysis.

Signaling Pathway Context

The isomerization reaction catalyzed by Δ³,Δ²-enoyl-CoA isomerase is an integral part of the β-oxidation pathway for unsaturated fatty acids. The following diagram illustrates the position of this reaction within the broader metabolic context.

BetaOxidation UnsaturatedFA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) BetaOxidationCycles β-Oxidation Cycles UnsaturatedFA->BetaOxidationCycles Delta3EnoylCoA Δ³-Enoyl-CoA (cis or trans) BetaOxidationCycles->Delta3EnoylCoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Delta3EnoylCoA->Isomerase Delta2EnoylCoA Δ²-trans-Enoyl-CoA Isomerase->Delta2EnoylCoA Hydratase Enoyl-CoA Hydratase Delta2EnoylCoA->Hydratase HydroxyacylCoA L-β-Hydroxyacyl-CoA Hydratase->HydroxyacylCoA Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase KetoacylCoA β-Ketoacyl-CoA Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA ShorterAcylCoA->BetaOxidationCycles

Caption: Role in unsaturated fatty acid β-oxidation.

References

Validating the Identity of 3,8-dioxooct-5-enoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of metabolic intermediates are paramount in drug discovery and development. 3,8-dioxooct-5-enoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids, presents a unique analytical challenge due to its complex structure and low endogenous concentrations. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the validation of this compound identity, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for the analysis of acyl-CoA species. Its high sensitivity, specificity, and ability to provide precise mass measurements make it an invaluable tool for unambiguous compound identification.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the validation of this compound depends on a variety of factors, including the required sensitivity, specificity, and the nature of the research question. While HRMS offers unparalleled performance, other techniques can provide complementary information.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyUV/Vis Spectroscopy
Principle Measures the mass-to-charge ratio of ions with high precision.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the absorption of ultraviolet or visible light by a molecule.
Specificity Very HighHighLow to Moderate
Sensitivity Very High (fmol to amol range)[1]LowModerate
Limit of Detection (LOD) 2 to 133 nM for a range of acyl-CoAs.[2][3]Micromolar (µM) to millimolar (mM) range.0.114 to 0.36 pmol per injection for acetyl-CoA.[4]
Structural Information Provides exact mass and fragmentation patterns for structural confirmation.Provides detailed information on the chemical environment of each atom, confirming connectivity.Provides limited structural information, primarily on conjugated systems.
Quantitative Capability Excellent, especially with the use of stable isotope-labeled internal standards.[5]Quantitative, but requires higher concentrations.Quantitative, but can be affected by interfering substances.
Primary Application Definitive identification and quantification of low-abundance metabolites.Structural elucidation of pure compounds and reaction monitoring.Routine quantification and monitoring of reactions involving chromophores.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) for this compound Validation

This protocol outlines a general procedure for the analysis of acyl-CoAs using a liquid chromatography system coupled to a high-resolution mass spectrometer.

1. Sample Preparation:

  • Extraction: Extract acyl-CoAs from biological samples using a cold solvent mixture, such as acetonitrile (B52724)/methanol/water (2:2:1 v/v/v).[6]

  • Protein Precipitation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

2. Liquid Chromatography (LC):

  • Column: Employ a reversed-phase column suitable for the separation of polar and nonpolar analytes, such as a C18 column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Flow Rate: Set a flow rate appropriate for the column dimensions, typically in the range of 200-400 µL/min.

  • Injection Volume: Inject a small volume of the extracted sample (e.g., 5-10 µL).

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization: Use electrospray ionization (ESI) in positive ion mode, as acyl-CoAs readily form protonated molecules.

  • Mass Analyzer: Operate the mass spectrometer in full scan mode to acquire high-resolution mass spectra.

  • Mass Range: Set the mass range to cover the expected m/z of this compound (C₂₉H₄₄N₇O₁₉P₃S, Monoisotopic Mass: 915.13345).

  • Fragmentation (MS/MS): For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of this compound and inducing fragmentation. A characteristic neutral loss of the 507 Da phosphopantetheine group is a key diagnostic feature for acyl-CoAs.[7]

4. Data Analysis:

  • Exact Mass Matching: Compare the measured accurate mass of the analyte with the theoretical exact mass of this compound.

  • Fragmentation Pattern Analysis: Analyze the MS/MS spectrum to confirm the presence of characteristic fragment ions.

  • Retention Time Matching: Compare the retention time of the analyte with that of a pure standard, if available.

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation BiologicalSample Biological Sample Extraction Acyl-CoA Extraction (Acetonitrile/Methanol/Water) BiologicalSample->Extraction Centrifugation Protein Precipitation (Centrifugation) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase) Supernatant->LC HRMS High-Resolution MS (Full Scan & MS/MS) LC->HRMS DataAnalysis Data Analysis HRMS->DataAnalysis Validation Identity Validated DataAnalysis->Validation

Figure 1. Experimental workflow for the validation of this compound using LC-HRMS.

comparison_methods Validation Validation of this compound HRMS High-Resolution MS High Sensitivity & Specificity Definitive Identification Validation->HRMS NMR NMR Spectroscopy Detailed Structural Information Requires Higher Concentration Validation->NMR UVVis UV/Vis Spectroscopy Quantitative for Chromophores Limited Structural Information Validation->UVVis

Figure 2. Comparison of analytical methods for the validation of this compound.
The Role of this compound in Metabolism

This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. The pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production.

beta_oxidation_pathway PUFA Polyunsaturated Fatty Acyl-CoA BetaOx1 β-Oxidation Cycles PUFA->BetaOx1 Intermediate1 Unsaturated Acyl-CoA Intermediate BetaOx1->Intermediate1 Isomerase Enoyl-CoA Isomerase Intermediate1->Isomerase Intermediate2 This compound Isomerase->Intermediate2 Reductase 2,4-dienoyl-CoA Reductase Intermediate2->Reductase Intermediate3 Trans-Δ2-enoyl-CoA Reductase->Intermediate3 BetaOx2 Further β-Oxidation Cycles Intermediate3->BetaOx2 AcetylCoA Acetyl-CoA BetaOx2->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA

Figure 3. Simplified pathway of polyunsaturated fatty acid β-oxidation highlighting the position of this compound.

Conclusion

The validation of this compound identity is most reliably achieved through high-resolution mass spectrometry. Its superior sensitivity and specificity allow for confident identification and quantification even in complex biological matrices. While NMR and UV/Vis spectroscopy can serve as complementary techniques, particularly for structural elucidation of standards and routine quantification, respectively, they lack the sensitivity required for the direct analysis of low-abundance endogenous acyl-CoAs. For researchers in drug development, the robust and unambiguous data provided by HRMS is essential for making informed decisions in metabolic research and biomarker discovery.

References

A Comparative Analysis of Beta-Oxidation Pathways for Oleic, Linoleic, and Alpha-Linolenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Catabolism of Common Unsaturated Fatty Acids

The mitochondrial beta-oxidation of unsaturated fatty acids is a critical bioenergetic pathway, providing a significant portion of the energy required by various tissues. Unlike their saturated counterparts, the degradation of unsaturated fatty acids necessitates the action of auxiliary enzymes to handle the non-standard configurations of double bonds. This guide provides a comparative analysis of the beta-oxidation pathways for three common 18-carbon unsaturated fatty acids: oleic acid (a monounsaturated omega-9), linoleic acid (a polyunsaturated omega-6), and alpha-linolenic acid (a polyunsaturated omega-3). We will delve into their distinct catabolic routes, comparative bioenergetics, and the experimental protocols used to elucidate these processes.

Comparative Overview of Beta-Oxidation Pathways

The beta-oxidation of all fatty acids involves a cyclical series of four core reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. However, the presence of cis double bonds in naturally occurring unsaturated fatty acids poses a challenge to this enzymatic machinery, which is stereospecific for trans intermediates. To overcome this, cells employ auxiliary enzymes, primarily enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.

Oleic Acid (18:1, n-9): As a monounsaturated fatty acid, the beta-oxidation of oleic acid is the most straightforward of the three. It proceeds through three standard beta-oxidation cycles until the cis-Δ³ double bond is encountered. At this point, enoyl-CoA isomerase converts the cis-Δ³-enoyl-CoA to trans-Δ²-enoyl-CoA, a substrate for enoyl-CoA hydratase, allowing the cycle to continue.

Linoleic Acid (18:2, n-6): Being a polyunsaturated fatty acid with two double bonds, the degradation of linoleic acid is more complex. After the initial rounds of beta-oxidation, the pathway encounters the first double bond, which is handled by enoyl-CoA isomerase, similar to oleic acid. However, the subsequent double bond results in the formation of a 2,4-dienoyl-CoA intermediate. This intermediate is a substrate for 2,4-dienoyl-CoA reductase, which, using NADPH, reduces it to a trans-Δ³-enoyl-CoA. This product is then isomerized by enoyl-CoA isomerase to the standard trans-Δ²-enoyl-CoA, which can re-enter the beta-oxidation spiral.

Alpha-Linolenic Acid (18:3, n-3): With three double bonds, the beta-oxidation of alpha-linolenic acid requires the action of both auxiliary enzymes. The process involves a combination of standard beta-oxidation cycles and the actions of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to bypass the double bonds, similar to the pathway for linoleic acid, but with an additional double bond to process.

Quantitative Comparison of Beta-Oxidation

The efficiency of beta-oxidation can be assessed through various quantitative measures, including the net ATP yield and the rate of oxidation.

Fatty AcidChemical FormulaNumber of Beta-Oxidation CyclesAcetyl-CoA ProducedFADH₂ ProducedNADH ProducedNet ATP Yield (Approx.)
Oleic AcidC₁₈H₃₄O₂ (18:1)8978120
Linoleic AcidC₁₈H₃₂O₂ (18:2)8968117
Alpha-Linolenic AcidC₁₈H₃₀O₂ (18:3)8958114

Note on ATP Yield: The net ATP yield is an approximation and can vary based on the specific shuttle systems used for transporting electrons into the mitochondria and the P/O ratios used in the calculation. The reduction in FADH₂ production for linoleic and alpha-linolenic acid is due to the bypassing of the acyl-CoA dehydrogenase step for some of the double bonds. The use of NADPH by 2,4-dienoyl-CoA reductase also represents an energy cost.

In terms of oxidation rates, a study on rat liver mitochondria found that the overall beta-oxidation was in the order of alpha-linolenic acid > linoleic acid > oleic acid[1][2]. This suggests that a higher degree of unsaturation may lead to a faster rate of mitochondrial oxidation under certain conditions.

Experimental Protocols

The analysis of fatty acid beta-oxidation relies on robust experimental methodologies. Two common approaches are detailed below.

Radiolabeled Fatty Acid Oxidation Assay

This method measures the rate of beta-oxidation by tracking the conversion of a radiolabeled fatty acid substrate into metabolic products.

Principle: A radiolabeled fatty acid (e.g., [¹⁴C]palmitate, which can be used as a standard, or a custom-synthesized labeled unsaturated fatty acid) is incubated with isolated mitochondria, cell cultures, or tissue homogenates. The beta-oxidation process breaks down the fatty acid into radiolabeled acetyl-CoA, which then enters the TCA cycle, producing radiolabeled CO₂ and acid-soluble metabolites (ASMs). The amount of radioactivity in the CO₂ and ASMs is quantified to determine the rate of fatty acid oxidation.

Key Steps:

  • Preparation of Substrate: The radiolabeled fatty acid is complexed with bovine serum albumin (BSA) to ensure its solubility in the aqueous assay buffer.

  • Incubation: The biological sample is incubated with the radiolabeled substrate in a reaction buffer containing necessary cofactors like L-carnitine, CoA, and NAD⁺.

  • Separation of Products: The reaction is stopped, and the radiolabeled products (CO₂ and ASMs) are separated from the unreacted fatty acid substrate.

  • Quantification: The radioactivity of the products is measured using a scintillation counter. The rate of beta-oxidation is then calculated and normalized to the amount of protein in the sample.

High-Resolution Respirometry

This technique measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in response to the addition of different fatty acid substrates.

Principle: High-resolution respirometry directly assesses the impact of fatty acid oxidation on mitochondrial respiration. By providing a specific unsaturated fatty acid as the primary fuel source, the resulting OCR can be attributed to the catabolism of that fatty acid.

Key Steps:

  • Sample Preparation: Isolated mitochondria or cultured cells are placed in the oxygraph chamber containing a specialized respiration medium.

  • Substrate Addition: A specific unsaturated fatty acid (e.g., oleic acid, linoleic acid, or alpha-linolenic acid), typically conjugated to L-carnitine to facilitate mitochondrial uptake, is added to the chamber.

  • Measurement of OCR: The oxygen consumption rate is monitored in real-time. Different respiratory states can be induced by the sequential addition of ADP (to measure state 3 respiration), oligomycin (B223565) (to measure state 4 respiration), and uncouplers like FCCP (to measure maximal respiratory capacity).

  • Comparative Analysis: By performing experiments with each of the unsaturated fatty acids under identical conditions, their respective capacities to fuel mitochondrial respiration can be directly compared.

Visualization of Beta-Oxidation Pathways

The following diagrams illustrate the distinct steps in the beta-oxidation of oleic, linoleic, and alpha-linolenic acids.

Oleic_Acid_Beta_Oxidation cluster_cycles 3 Cycles of Beta-Oxidation cluster_remaining_cycles 5 Cycles of Beta-Oxidation c1->c2 c2->c3 intermediate1 cis-Δ³-Enoyl-CoA c3->intermediate1 start Oleoyl-CoA (18:1, cis-Δ⁹) start->c1 3 Acetyl-CoA 3 FADH₂ 3 NADH isomerase Enoyl-CoA Isomerase intermediate1->isomerase intermediate2 trans-Δ²-Enoyl-CoA isomerase->intermediate2 intermediate2->rc1 1 FADH₂ (bypassed) 1 NADH rc1->rc2 rc2->rc3 rc3->rc4 rc4->rc5 end 9 Acetyl-CoA rc5->end

Caption: Beta-oxidation pathway for Oleic Acid.

Linoleic_Acid_Beta_Oxidation cluster_cycles1 3 Cycles of Beta-Oxidation cluster_cycle4 1 Cycle of Beta-Oxidation cluster_remaining_cycles 4 Cycles of Beta-Oxidation c1->c2 c2->c3 intermediate1 cis-Δ³-Enoyl-CoA c3->intermediate1 start Linoleoyl-CoA (18:2, cis-Δ⁹,¹²) start->c1 3 Acetyl-CoA 3 FADH₂ 3 NADH isomerase1 Enoyl-CoA Isomerase intermediate1->isomerase1 intermediate2 trans-Δ²-Enoyl-CoA isomerase1->intermediate2 intermediate2->c4 1 FADH₂ (bypassed) 1 NADH intermediate3 2,4-Dienoyl-CoA c4->intermediate3 reductase 2,4-Dienoyl-CoA Reductase (NADPH) intermediate3->reductase intermediate4 trans-Δ³-Enoyl-CoA reductase->intermediate4 isomerase2 Enoyl-CoA Isomerase intermediate4->isomerase2 intermediate5 trans-Δ²-Enoyl-CoA isomerase2->intermediate5 intermediate5->rc1 1 FADH₂ (bypassed) 4 NADH rc1->rc2 rc2->rc3 rc3->rc4 end 9 Acetyl-CoA rc4->end

Caption: Beta-oxidation pathway for Linoleic Acid.

Alpha_Linolenic_Acid_Beta_Oxidation cluster_cycles1 3 Cycles of Beta-Oxidation cluster_cycle4 1 Cycle of Beta-Oxidation cluster_remaining_cycles 4 Cycles of Beta-Oxidation c1->c2 c2->c3 intermediate1 cis-Δ³-Enoyl-CoA c3->intermediate1 start α-Linolenoyl-CoA (18:3, cis-Δ⁹,¹²,¹⁵) start->c1 3 Acetyl-CoA 3 FADH₂ 3 NADH isomerase1 Enoyl-CoA Isomerase intermediate1->isomerase1 intermediate2 trans-Δ²-Enoyl-CoA isomerase1->intermediate2 intermediate2->c4 1 FADH₂ (bypassed) 1 NADH intermediate3 2,4-Dienoyl-CoA c4->intermediate3 reductase 2,4-Dienoyl-CoA Reductase (NADPH) intermediate3->reductase intermediate4 trans-Δ³-Enoyl-CoA reductase->intermediate4 isomerase2 Enoyl-CoA Isomerase intermediate4->isomerase2 intermediate5 trans-Δ²-Enoyl-CoA isomerase2->intermediate5 intermediate5->rc1 1 FADH₂ (bypassed) 4 NADH rc1->rc2 rc2->rc3 rc3->rc4 end 9 Acetyl-CoA rc4->end

Caption: Beta-oxidation pathway for Alpha-Linolenic Acid.

Conclusion

The beta-oxidation of unsaturated fatty acids is a nuanced process that highlights the metabolic adaptability of cellular energy production. While oleic acid requires only the intervention of enoyl-CoA isomerase, the more complex double bond structures of linoleic and alpha-linolenic acids necessitate the additional activity of 2,4-dienoyl-CoA reductase. This increased enzymatic complexity is reflected in a slightly lower net ATP yield per molecule for the polyunsaturated fatty acids. However, experimental evidence suggests that the rate of oxidation may be higher for more unsaturated fatty acids. Understanding these differences is paramount for researchers in metabolism, nutrition, and drug development, as the balance of fatty acid catabolism has profound implications for cellular health and disease. The provided experimental protocols offer a foundation for further investigation into the intricate regulation and kinetics of these vital metabolic pathways.

References

Purity Assessment of Synthesized 3,8-Dioxooct-5-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized bioactive molecules is paramount for accurate and reproducible experimental results in research and drug development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3,8-dioxooct-5-enoyl-CoA, a diketo-enoyl acyl-Coenzyme A thioester. Given its structural features, this molecule likely plays a role as an intermediate in polyketide biosynthesis or the metabolism of unusual fatty acids. This guide will compare its purity assessment with relevant alternative acyl-CoA molecules from these pathways.

Comparison of Analytical Methodologies

The purity of this compound and its alternatives can be effectively determined using several analytical techniques. The choice of method depends on the required sensitivity, specificity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of Coenzyme A derivatives. For enhanced sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Furthermore, due to the presence of two carbonyl groups, derivatization followed by HPLC analysis can be employed to improve detection.

Analytical MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD)
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance at 260 nm (adenine ring of CoA).Robust, widely available, good for quantification of major components.Lower sensitivity and specificity compared to MS. Potential for co-elution with impurities.pmol range
LC-MS/MS Separation by HPLC followed by mass spectrometric detection of parent and fragment ions.High sensitivity and specificity, provides structural information, can identify unknown impurities.Requires more specialized equipment and expertise. Potential for ion suppression.fmol to low pmol range
HPLC with Pre-column Derivatization Chemical modification of the dicarbonyl groups to form a highly UV-absorbent or fluorescent derivative prior to HPLC separation.Increased sensitivity and selectivity for dicarbonyl compounds.Requires an additional reaction step, potential for side reactions and incomplete derivatization.Sub-pmol range (depending on the derivatizing agent)

Alternative Compounds for Comparison

To provide a comprehensive assessment, the purity analysis of this compound can be compared with other structurally related acyl-CoA molecules that are intermediates in key metabolic pathways.

Alternative CompoundMetabolic PathwayStructural Relevance
Acetoacetyl-CoA Polyketide Biosynthesis / Ketone Body MetabolismA simple β-ketoacyl-CoA, representing a basic diketide precursor.
Crotonyl-CoA Fatty Acid β-Oxidation / Polyketide BiosynthesisAn α,β-unsaturated enoyl-CoA, representing a common intermediate.
3-Oxohexanoyl-CoA Fatty Acid β-OxidationA longer-chain β-ketoacyl-CoA.
2,4-Hexadienoyl-CoA Fatty Acid β-Oxidation of Polyunsaturated FatsA dienoyl-CoA, representing a more complex unsaturated acyl-CoA.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol describes the analysis of this compound using a standard reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Synthesized this compound standard

Procedure:

  • Prepare a stock solution of the synthesized this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

  • Set the HPLC column temperature to 30°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the sample.

  • Elute with a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • Monitor the absorbance at 260 nm.

  • Purity is assessed by calculating the peak area of the main compound relative to the total peak area of all detected components.

Protocol 2: High-Sensitivity Purity Analysis by LC-MS/MS

This protocol provides a highly sensitive and specific method for the purity assessment and identification of potential impurities of this compound.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Synthesized this compound standard

Procedure:

  • Prepare a dilute solution of the synthesized this compound in Mobile Phase A.

  • Set the column temperature to 40°C.

  • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

  • Inject 1-5 µL of the sample.

  • Elute with a gradient tailored to the separation of acyl-CoAs (e.g., 2% to 95% Mobile Phase B over 15 minutes).

  • Maintain the flow rate at 0.3 mL/min.

  • The mass spectrometer should be operated in positive ion mode.

  • Monitor for the precursor ion of this compound and its characteristic fragment ions. Common fragment ions for acyl-CoAs include the loss of the phosphopantetheine group.

  • Purity is determined by the relative intensity of the target analyte's peak compared to any other detected ions.

Protocol 3: Purity Analysis of Dicarbonyl Moiety by HPLC with Derivatization

This protocol is specifically designed to assess the integrity of the dicarbonyl functionality within the this compound molecule.

Instrumentation:

  • HPLC system with a UV-Vis or Fluorescence detector

  • C18 reverse-phase column

Reagents:

  • Derivatizing agent: o-phenylenediamine (B120857) (OPD) or Girard's Reagent T.

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid

Procedure:

  • Derivatization:

    • To 100 µL of the synthesized this compound solution, add 100 µL of a 10 mM solution of OPD in the reaction buffer.

    • Incubate the mixture at 60°C for 1 hour in the dark.

    • Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1M HCl).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatives using a suitable gradient of Mobile Phase A and B.

    • Detect the quinoxaline (B1680401) derivative at its maximum absorbance (typically around 315 nm).

  • The presence of a single major peak corresponding to the derivatized product indicates the purity of the dicarbonyl structure.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized This compound Dilution Dilution in Mobile Phase Sample->Dilution Injector Injector Dilution->Injector Column C18 Column Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation (% Area) Chromatogram->Purity

Caption: Workflow for purity assessment by HPLC-UV.

Signaling_Pathway_Context cluster_pks Polyketide Biosynthesis cluster_beta_ox Fatty Acid β-Oxidation Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase Starter->PKS Extender Extender Unit (e.g., Malonyl-CoA) Extender->PKS Intermediate1 β-Ketoacyl-CoA PKS->Intermediate1 Intermediate2 This compound (Putative Intermediate) Intermediate1->Intermediate2 Polyketide Final Polyketide Intermediate2->Polyketide UnsatFA Unsaturated Fatty Acyl-CoA EnoylCoA Enoyl-CoA UnsatFA->EnoylCoA DienoylCoA Dienoyl-CoA EnoylCoA->DienoylCoA Final Acetyl-CoA DienoylCoA->Final

Caption: Putative metabolic context of this compound.

Derivatization_Workflow Sample This compound Sample Reaction Incubation (60°C, 1 hr) Sample->Reaction Reagent Derivatizing Reagent (e.g., OPD) Reagent->Reaction Derivative Quinoxaline Derivative Reaction->Derivative HPLC HPLC Analysis (315 nm) Derivative->HPLC

Caption: Workflow for analysis via dicarbonyl derivatization.

Differentiating Isomers of Dioxooctenoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The accurate identification and differentiation of dioxooctenoyl-CoA isomers are critical for researchers in metabolic studies, drug development, and diagnostics. These isomers, with identical mass but different arrangements of their functional groups, can have distinct biological activities and metabolic fates. This guide provides a comparative overview of the primary analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for distinguishing between such closely related molecules.

Comparison of Primary Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of acyl-CoA species due to its high sensitivity and specificity.[1][2] It combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. For dioxooctenoyl-CoA isomers, Ultra-High-Performance Liquid Chromatography (UPLC) is particularly effective for achieving chromatographic separation.[2] The subsequent MS/MS analysis provides structural information through characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled detail for structure elucidation. While less sensitive than MS, NMR is a powerful, non-destructive technique that provides definitive information about the chemical environment of each atom in a molecule. For differentiating isomers, 1H and 13C NMR can reveal subtle differences in the electronic structure arising from the varied positions of keto groups and double bonds.

Predicted Analytical Data for Dioxooctenoyl-CoA Isomers

To illustrate the differentiation process, this guide will use two hypothetical, yet plausible, isomers of dioxooctenoyl-CoA: 4,7-dioxooct-2-enoyl-CoA and 6,7-dioxooct-4-enoyl-CoA . The following table summarizes the predicted quantitative data that would allow for their differentiation using LC-MS/MS and NMR.

Parameter4,7-dioxooct-2-enoyl-CoA (Isomer 1)6,7-dioxooct-4-enoyl-CoA (Isomer 2)Rationale for Differentiation
LC Data
Relative Retention Time (RP-HPLC)ShorterLongerIsomer 1 is slightly more polar due to the proximity of the 4-keto group to the polar CoA moiety, leading to earlier elution on a C18 column.
MS/MS Data (Positive Ion Mode)
Precursor Ion [M+H]+ (m/z)924.22924.22Isomers have the same mass.
Key Fragment Ion 1 (m/z)~513~513Corresponds to the acylium ion [Acyl+H]+. Minor differences may arise from stability.
Key Fragment Ion 2 (m/z)~347~347Corresponds to the CoA fragment [CoA+H]+ after neutral loss of the acyl chain.
Diagnostic Acyl Fragment (m/z)Predicted fragment from cleavage between C3-C4Predicted fragment from cleavage between C5-C6The position of the keto groups and the double bond will lead to different stable fragment ions upon collision-induced dissociation, providing a unique fingerprint for each isomer.
MS/MS Data (Negative Ion Mode)
Precursor Ion [M-H]- (m/z)922.20922.20Isomers have the same mass.
Key Fragment Ion 1 (m/z)~408~408Common fragment of the CoA moiety ([3'-phospho-AMP]-).
Diagnostic Acyl Fragment (m/z)Unique fragments resulting from cleavage adjacent to keto groupsUnique fragments resulting from cleavage adjacent to keto groupsFragmentation will be directed by the position of the negatively charged carboxylate and the keto groups, yielding isomer-specific ions.
NMR Data (Predicted Chemical Shifts)
1H NMR (ppm)Olefinic protons at ~6.0-7.0 ppm (α,β-unsaturated)Olefinic protons at ~5.5-5.8 ppm (internal double bond)The electronic environment of the double bond protons is significantly different. The α,β-unsaturation in Isomer 1 causes a downfield shift.
13C NMR (ppm)Carbonyl carbons at ~195-205 ppm (C4) and >205 ppm (C7)Carbonyl carbons at ~195-205 ppm (C6) and >205 ppm (C7)The chemical shifts of the carbons in the acyl chain, particularly those of the carbonyl groups and the double bond, will differ based on their position relative to other functional groups.

Experimental Protocols

Sample Preparation (from cell culture)
  • Quenching and Extraction: Rapidly quench cell metabolism by adding ice-cold methanol. Scrape cells and transfer the suspension to a new tube.

  • Lysis: Perform cell lysis by sonication or freeze-thaw cycles in a suitable extraction buffer (e.g., acetonitrile (B52724)/methanol/water with a weak acid).

  • Protein Precipitation: Precipitate proteins by adding a high volume of cold acetonitrile and centrifuging at high speed.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 5% acetonitrile in water).

LC-MS/MS Analysis
  • Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • MS/MS Analysis: For each isomer, perform a product ion scan on the precursor ion (m/z 924.22 in positive mode, 922.20 in negative mode) to obtain the fragmentation pattern. Use multiple reaction monitoring (MRM) for targeted quantification, monitoring the transitions from the precursor to specific, diagnostic product ions.

NMR Spectroscopy Analysis
  • Sample Preparation: A highly purified and concentrated sample of the dioxooctenoyl-CoA isomer is required (typically >1 mg). The sample should be dissolved in a deuterated solvent (e.g., D₂O or CD₃OD).

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Solvent suppression techniques may be necessary to attenuate the residual solvent signal.

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Longer acquisition times are necessary due to the low natural abundance of 13C.

    • Typical parameters: 1024-4096 scans, 2-second relaxation delay.

  • 2D NMR Experiments: To aid in structure confirmation, 2D experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons should be performed.

Visualizations

Metabolic Pathway Octenoyl-CoA Octenoyl-CoA Hydroxylation Hydroxylation Octenoyl-CoA->Hydroxylation Hydroxyoctenoyl-CoA Hydroxyoctenoyl-CoA Hydroxylation->Hydroxyoctenoyl-CoA Oxidation_1 Oxidation Hydroxyoctenoyl-CoA->Oxidation_1 Oxidation_2 Oxidation Hydroxyoctenoyl-CoA->Oxidation_2 Isomer_1 4,7-dioxooct-2-enoyl-CoA Oxidation_1->Isomer_1 Intermediate Intermediate Oxidation_2->Intermediate Isomerase Isomerase Isomer_2 6,7-dioxooct-4-enoyl-CoA Isomerase->Isomer_2 Downstream_Metabolism_1 Downstream Metabolism A Isomer_1->Downstream_Metabolism_1 Downstream_Metabolism_2 Downstream Metabolism B Isomer_2->Downstream_Metabolism_2 Intermediate->Isomerase

Caption: Hypothetical metabolic pathway for the biosynthesis of dioxooctenoyl-CoA isomers.

Analytical Workflow cluster_LCMS LC-MS/MS Analysis cluster_NMR NMR Analysis cluster_result Conclusion Sample_Extract Sample Extract UPLC_Separation UPLC Separation (C18 Column) Sample_Extract->UPLC_Separation ESI_Source Electrospray Ionization UPLC_Separation->ESI_Source MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Source->MS1_Scan CID_Fragmentation Collision-Induced Dissociation MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) CID_Fragmentation->MS2_Scan Data_Analysis_MS Data Analysis: Retention Time & Fragmentation Pattern MS2_Scan->Data_Analysis_MS Isomer_Differentiation Successful Isomer Differentiation Data_Analysis_MS->Isomer_Differentiation Purified_Sample Purified Isomer Sample 1H_NMR 1H NMR Acquisition Purified_Sample->1H_NMR 13C_NMR 13C NMR Acquisition Purified_Sample->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) Purified_Sample->2D_NMR Data_Analysis_NMR Data Analysis: Chemical Shifts & Coupling Constants 1H_NMR->Data_Analysis_NMR 13C_NMR->Data_Analysis_NMR 2D_NMR->Data_Analysis_NMR Structure_Elucidation Unambiguous Structure Elucidation Data_Analysis_NMR->Structure_Elucidation Structure_Elucidation->Isomer_Differentiation

Caption: Workflow for differentiating dioxooctenoyl-CoA isomers using LC-MS/MS and NMR.

References

Head-to-head comparison of different analytical methods for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Analytical Methods for Acyl-CoA Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions.[1] Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1][2] However, their low abundance and inherent instability present significant analytical challenges.[3] This guide provides an objective comparison of the most common analytical methods for acyl-CoA analysis, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

The primary methods for acyl-CoA quantification include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays.[4][5] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.

Methodology Overview

The following sections detail the principles and typical performance of each major analytical technique. Experimental protocols are provided to offer a practical understanding of each workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for acyl-CoA analysis due to its high sensitivity and selectivity.[5][6] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[1]

Principle: Acyl-CoA extracts are first separated on an LC column, typically a reversed-phase C8 or C18 column.[7][8] The separated molecules are then ionized, and the mass spectrometer selects a specific precursor ion for each acyl-CoA species, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification.[9]

Key Performance Characteristics:

  • High Sensitivity: Capable of detecting acyl-CoAs at femtomole levels.[10]

  • High Selectivity: MRM minimizes interference from complex biological matrices.[7]

  • Broad Coverage: Can simultaneously quantify a wide range of short-, medium-, and long-chain acyl-CoAs.[6]

  • Technical Complexity: Requires sophisticated instrumentation and expertise for method development and data analysis.[4]

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from cultured mammalian cells or tissues.

1. Acyl-CoA Extraction:

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS before scraping. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.[3]

  • Lysis and Extraction: Homogenize the cell pellet or powdered tissue in a cold extraction solvent. A common solvent is a mixture of acetonitrile (B52724), isopropanol, and methanol (B129727) or an acidic solution like perchloric acid.[7][11] An internal standard, such as heptadecanoyl-CoA, should be added to correct for extraction efficiency.[10]

  • Purification: After centrifugation to remove precipitated proteins, the supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[8]

  • Sample Reconstitution: The purified extract is dried down and reconstituted in a solvent compatible with the LC-MS system, such as a methanol/water mixture.[3][7]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C8 or C18 reversed-phase column with a gradient elution.[7] Mobile phases typically consist of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium (B1175870) hydroxide (B78521) or acetic acid) and an organic component like acetonitrile or methanol.[7][8]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[7] Use MRM to detect specific precursor-product ion transitions for each acyl-CoA species.[9]

experimental_workflow_lcms cluster_extraction Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells/Tissue) homogenization Homogenization in Extraction Solvent + Internal Standard sample->homogenization centrifugation Centrifugation (Protein Precipitation) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe drydown Dry Down spe->drydown reconstitution Reconstitution drydown->reconstitution lc LC Separation (Reversed-Phase) reconstitution->lc ms Tandem MS (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: LC-MS/MS workflow for acyl-CoA analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or fluorescence detection is a more accessible and cost-effective alternative to LC-MS/MS.[10] While generally less sensitive, it can provide reliable quantification for more abundant acyl-CoA species.[4]

Principle:

  • HPLC-UV: Acyl-CoAs are separated by reversed-phase HPLC and detected by their absorbance at 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule.[8][10]

  • HPLC-Fluorescence: For enhanced sensitivity, acyl-CoAs can be derivatized to form fluorescent compounds.[10] A common method involves converting them to their etheno-derivatives with chloroacetaldehyde, which are then detected fluorometrically.[10]

Key Performance Characteristics:

  • Good for Abundant Species: HPLC-UV is suitable for quantifying species like acetyl-CoA.[12]

  • Increased Sensitivity with Derivatization: Fluorescence detection can achieve sensitivity down to the low picomole or high femtomole range.[10]

  • Cost-Effective: Instrumentation is more widely available and less expensive than mass spectrometers.

  • Potential for Co-elution: Without the selectivity of mass spectrometry, there is a higher risk of co-eluting compounds interfering with quantification.[13]

Experimental Protocol: HPLC-UV Analysis of Acyl-CoAs

1. Acyl-CoA Extraction: The extraction protocol is similar to that for LC-MS/MS, often involving homogenization in an acidic buffer and purification via SPE.[8]

2. HPLC-UV Analysis:

  • Chromatographic Separation: A C18 column is commonly used with a gradient of a buffered aqueous mobile phase (e.g., potassium phosphate) and an organic mobile phase like acetonitrile.[8][10]

  • UV Detection: The eluent is monitored at 260 nm.[8]

  • Quantification: Acyl-CoA concentrations are determined by comparing peak areas to those of known standards.

experimental_workflow_hplc cluster_extraction Sample Preparation cluster_analysis Analysis cluster_derivatization Optional for Fluorescence sample Biological Sample extraction Extraction & SPE Purification sample->extraction hplc HPLC Separation (Reversed-Phase C18) extraction->hplc detection UV Detector (260 nm) hplc->detection derivatize Derivatization (e.g., with Chloroacetaldehyde) hplc->derivatize data Data Analysis detection->data fluorescence_det Fluorescence Detector derivatize->fluorescence_det

Caption: HPLC workflow for acyl-CoA analysis.

Enzymatic Assays

Enzymatic assays are typically used to measure the total amount of a specific acyl-CoA, most commonly free Coenzyme A (CoA) or acetyl-CoA, rather than a broad profile.[4][14] These assays are often available in kit format and are based on colorimetric or fluorometric detection.

Principle: A series of coupled enzymatic reactions utilizes the target acyl-CoA as a substrate, leading to the production of a detectable molecule like H₂O₂ or NADH.[14] For example, in one common assay for CoA, it is first converted to acyl-CoA, which is then oxidized to produce H₂O₂. The H₂O₂ reacts with a probe to generate a colored or fluorescent product.[14]

Key Performance Characteristics:

  • High Throughput: Amenable to a 96-well plate format, allowing for the rapid analysis of many samples.[14][15]

  • Simplicity: "Mix-and-read" procedures are convenient and do not require extensive chromatography expertise.[14]

  • Limited Scope: Generally measure only one specific or a total class of acyl-CoAs.

  • Interference: Other molecules in the sample lysate can interfere with the enzymatic reactions.

Experimental Protocol: Fluorometric Assay for Fatty Acyl-CoAs

1. Sample Preparation:

  • Prepare cell or tissue lysates according to the assay kit's instructions. This usually involves homogenization in a specific lysis buffer.[15]

2. Assay Procedure (96-well plate):

  • Add standards and samples to the wells.

  • Add the reaction mix, which contains the necessary enzymes and detection reagents.

  • Incubate at room temperature for a specified time (e.g., 40 minutes).[15]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530/585 nm).[15]

  • Calculate the concentration based on the standard curve.

signaling_pathway_enzymatic cluster_assay Enzymatic Assay Workflow cluster_reaction Example Reaction Principle sample Sample/Standard in 96-well plate reagent Add Reaction Mix (Enzymes + Probe) sample->reagent incubation Incubate reagent->incubation readout Measure Signal (Fluorescence/Color) incubation->readout signal Fluorescent/ Colored Product acylcoa Acyl-CoA product Oxidized Product acylcoa->product Enzyme 1 h2o2 H2O2 acylcoa->h2o2 Enzyme 1 h2o2->signal Enzyme 2 probe Probe probe->signal Enzyme 2

Caption: General workflow for a plate-based enzymatic acyl-CoA assay.

Quantitative Data Comparison

The following table summarizes key performance metrics for the different analytical methods. Note that these values can vary depending on the specific acyl-CoA, instrumentation, and laboratory conditions.

FeatureLC-MS/MSHPLC-UVHPLC-FluorescenceEnzymatic Assay (Fluorometric)
Principle Chromatographic separation followed by mass analysisChromatographic separation with UV detectionChromatographic separation with fluorescence detection of derivativesCoupled enzyme reactions
Selectivity Very HighModerateHighModerate to High
Sensitivity (LOD) Low femtomole[10]~5 pmol[13]Low picomole to high femtomole[10]~0.3 µM (in assay)[15]
Linear Range Wide (often 3-4 orders of magnitude)[9]Typically 2-3 orders of magnitudeTypically 2-3 orders of magnitude0.3 to 100 µM[15]
Throughput ModerateModerateModerateHigh[15]
Coverage Broad (many species)[6]Limited by resolutionLimited by resolutionSpecific to one analyte or class
Instrumentation LC, Tandem MSHPLC, UV detectorHPLC, Fluorescence detector, Derivatization reagentsPlate reader
Expertise Required HighModerateModerateLow

Conclusion and Recommendations

The choice of analytical method for acyl-CoA analysis depends heavily on the research question, the required sensitivity, the number of samples, and available resources.

  • For comprehensive profiling and discovery-based metabolomics , where high sensitivity and the ability to measure a wide range of acyl-CoAs are paramount, LC-MS/MS is the superior choice.[1][5] Its selectivity makes it ideal for complex biological samples.

  • For routine quantification of more abundant short-chain acyl-CoAs in a large number of samples where cost is a consideration, HPLC-UV is a reliable and robust option.[12]

  • When higher sensitivity than HPLC-UV is needed but LC-MS/MS is not available , HPLC with fluorescence detection offers a good compromise.[10]

  • For high-throughput screening or measuring total levels of a specific acyl-CoA (like free CoA or acetyl-CoA) in many samples, enzymatic assays are highly efficient and easy to use.[14]

Researchers in drug development may use high-throughput enzymatic assays for initial screening, followed by more detailed profiling with LC-MS/MS to understand the mechanism of action and off-target effects of a compound on lipid metabolism.[1][2] Ultimately, a thorough understanding of the strengths and limitations of each technique, as summarized in this guide, will enable the selection of the most fitting method for robust and reliable acyl-CoA analysis.

References

Safety Operating Guide

Proper Disposal of 3,8-dioxooct-5-enoyl-CoA: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3,8-dioxooct-5-enoyl-CoA, a research chemical utilized by scientists and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. Due to the absence of specific public data on the disposal of this compound, the following guidelines are based on general best practices for handling and disposing of potentially hazardous biochemical reagents.

Pre-Disposal Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to conduct a thorough risk assessment. The chemical structure, containing a reactive acyl-CoA thioester and an unsaturated ketone, suggests that it should be handled with care.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionStandard laboratory coat
RespiratoryNot generally required for small quantities of non-volatile solids. Use in a well-ventilated area.

Segregation and Containerization of Waste

Proper segregation and containment are fundamental to safe chemical waste management. Never mix this compound waste with incompatible materials.

Waste Container Guidelines:

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste (e.g., unused reagent)Original manufacturer's container or a clearly labeled, sealed, and chemically compatible container (e.g., HDPE).[1]"Hazardous Waste," "this compound," and the approximate quantity.
Aqueous Solutions A dedicated, leak-proof, and screw-capped container designated for aqueous hazardous waste.[1]"Hazardous Aqueous Waste," "this compound," solvent (e.g., water, buffer), and estimated concentration.
Contaminated Labware (e.g., pipette tips, tubes)A designated, puncture-resistant container lined with a clear plastic bag for visual inspection.[1]"Hazardous Waste - Contaminated Sharps/Labware," and a list of the chemical contaminants.

Disposal Procedures

Disposal of this compound should always be handled through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain. [2]

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical waste disposal procedures.

  • Prepare Waste Containers: Ensure all waste containers are appropriate, in good condition, and properly labeled as described in the table above.[3][4]

  • Transfer Waste:

    • Solid Waste: Carefully transfer any remaining solid this compound into the designated solid waste container.

    • Aqueous Waste: Transfer solutions containing this compound into the designated aqueous hazardous waste container.

    • Contaminated Items: Place all contaminated disposable labware, such as pipette tips and microfuge tubes, into the designated contaminated labware container.

  • Seal Containers: Securely close all waste containers.[1]

  • Store Waste Appropriately: Store the sealed waste containers in a designated satellite accumulation area (SAA) that is clearly marked and away from general laboratory traffic.[5] Ensure secondary containment is used to prevent spills.[1]

  • Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in the Pre-Disposal Assessment section.

  • Contain the Spill: For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Carefully clean the spill area with a suitable decontaminating solution (e.g., a mild detergent and water), working from the outside in.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste in a properly labeled, sealed container.

  • Report the Spill: Report the incident to your laboratory supervisor and EH&S department.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Contaminated Labware Path cluster_end Final Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_container Use Labeled Solid Waste Container waste_type->solid_container Solid liquid_container Use Labeled Aqueous Waste Container waste_type->liquid_container Liquid labware_container Use Labeled Sharps/Labware Container waste_type->labware_container Contaminated Labware solid_storage Store in SAA solid_container->solid_storage ehs_pickup Arrange for EH&S Pickup solid_storage->ehs_pickup liquid_storage Store in SAA with Secondary Containment liquid_container->liquid_storage liquid_storage->ehs_pickup labware_storage Store in SAA labware_container->labware_storage labware_storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.